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  • Product: 4-Iodo-2-nitrobenzamide
  • CAS: 1261585-43-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Iodo-2-nitrobenzamide

Executive Summary As a bifunctional aromatic building block, 4-Iodo-2-nitrobenzamide (4-I-2-NBA) holds significant value in advanced organic synthesis and medicinal chemistry. While it shares a structural relationship wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional aromatic building block, 4-Iodo-2-nitrobenzamide (4-I-2-NBA) holds significant value in advanced organic synthesis and medicinal chemistry. While it shares a structural relationship with the extensively studied (yet clinically failed) compound iniparib, 4-I-2-NBA possesses distinct steric and electronic properties due to the ortho-positioning of its nitro group. This technical guide provides a comprehensive analysis of its physicochemical properties, establishes self-validating analytical protocols for structural confirmation, and maps its mechanistic utility in generating complex heterocyclic pharmacophores.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 4-I-2-NBA dictates its reactivity. The highly electron-withdrawing nitro group at the ortho position relative to the carboxamide induces massive steric strain, forcing the amide plane out of coplanarity with the benzene ring. Conversely, the iodo group at the para position provides a highly polarizable, weak C–I bond that is ideal for oxidative addition in transition-metal catalysis.

Quantitative Physicochemical Data

Table 1: Core chemical identifiers and physical properties of 4-I-2-NBA.

PropertyValue
Chemical Name 4-Iodo-2-nitrobenzamide
CAS Number [1]
Molecular Formula C7H5IN2O3[1]
Molecular Weight 292.03 g/mol [1]
SMILES NC(=O)C1=CC=C(I)C=C1=O[2]

Structural Validation: Self-Validating Analytical Protocols

Before deploying 4-I-2-NBA in multi-step synthesis, its structural integrity must be confirmed. As a Senior Application Scientist, I mandate a self-validating workflow combining Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These orthogonal techniques ensure that both the mass/fragmentation pattern and the spatial proton arrangement corroborate the exact isomer.

Causality Behind Experimental Choices
  • NMR Solvent Selection (DMSO-d6) : Benzamides exhibit robust intermolecular hydrogen bonding, leading to poor solubility and broadened, unresolvable peaks in non-polar solvents like CDCl₃. We strictly utilize DMSO-d6 because its strong hydrogen-bond-accepting nature disrupts these intermolecular networks, yielding sharp spectra. Furthermore, the restricted rotation of the C–N amide bond—exacerbated by the ortho-nitro steric clash—results in two distinct, non-equivalent amide proton singlets.

  • MS Ionization Mode (ESI+) : Electrospray Ionization in positive mode is selected because the carboxamide nitrogen readily accepts a proton in the presence of an acidic modifier, yielding a robust [M+H]+ signal.

Step-by-Step Methodology: LC-MS/MS Validation
  • Sample Preparation : Dissolve 1.0 mg of 4-I-2-NBA in 1.0 mL of HPLC-grade methanol to ensure complete dissolution without risking hydrolysis.

  • Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (50 mm × 2.1 mm, 1.8 µm). Run a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Rationale: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the amide group.

  • Mass Spectrometry Acquisition : Operate the mass spectrometer in ESI+ mode. Monitor for the parent ion at m/z 293.0[1].

  • Collision-Induced Dissociation (CID) : Apply a collision energy of 15–20 eV to validate the structure via fragmentation. Confirm the characteristic loss of ammonia (-17 Da) from the amide and the loss of the nitro group (-46 Da).

Step-by-Step Methodology: NMR Acquisition
  • Desiccation : Dry the 4-I-2-NBA sample under high vacuum for 2 hours to remove trace moisture. Water peak interference in DMSO-d6 can obscure critical amide proton signals.

  • Dissolution : Weigh exactly 10.0 mg of the dried compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

  • Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the sterically restricted amide protons.

AnalyticalWorkflow Sample 4-Iodo-2-nitrobenzamide Sample Prep LCMS LC-MS/MS (ESI+) Sample->LCMS 1 mg/mL in MeOH NMR 1H & 13C NMR (DMSO-d6) Sample->NMR 10 mg in DMSO-d6 Mass m/z 293.0 [M+H]+ Isotopic Pattern (Iodine) LCMS->Mass Shifts Amide Protons: Two Singlets (Restricted Rotation) NMR->Shifts Aromatics Aromatic Protons: Deshielded by NO2 NMR->Aromatics Frag Loss of NH3 (-17 Da) Loss of NO2 (-46 Da) Mass->Frag CID Fragmentation Validate Structural Confirmation Frag->Validate Shifts->Validate Aromatics->Validate

Figure 1: Self-validating analytical workflow for the structural confirmation of 4-I-2-NBA.

Therapeutic Context: The "Iniparib" Isomer Phenomenon

To understand the utility of 4-I-2-NBA, one must look at its structural isomer, [3]. Iniparib was historically fast-tracked as a first-in-class Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor for the treatment of triple-negative breast cancer. However, rigorous biochemical assays later demonstrated that [4], acting instead as a non-selective reactive oxygen species (ROS) generator.

From a structural biology perspective, true PARP inhibitors must mimic the nicotinamide moiety of NAD+, requiring a coplanar amide group to form critical hydrogen bonds within the catalytic pocket. In 4-I-2-NBA, the ortho-nitro group creates an insurmountable steric clash, permanently distorting the amide dihedral angle. Consequently, 4-I-2-NBA is fundamentally inactive against PARP and functions strictly as a synthetic intermediate rather than a direct therapeutic candidate.

Synthetic Utility & Mechanistic Pathways

As a bifunctional scaffold, 4-I-2-NBA offers two orthogonal sites of reactivity, making it an invaluable precursor for generating complex heterocyclic libraries in drug discovery.

  • Pathway A: Palladium-Catalyzed Cross-Coupling : The C–I bond is the weakest in the molecule (bond dissociation energy ~65 kcal/mol), making it highly susceptible to oxidative addition by Pd(0) species. This allows for regioselective Suzuki-Miyaura couplings with aryl boronic acids or Sonogashira couplings with terminal alkynes, leaving the nitro and amide groups intact for late-stage modification.

  • Pathway B: Reductive Cyclization : The ortho-nitro group can be selectively reduced to an amine using mild conditions (e.g., Iron powder and NH₄Cl) to avoid deiodination. The resulting 2-amino-4-iodobenzamide is a privileged intermediate. Condensation of this intermediate with orthoesters or aldehydes rapidly yields 7-iodoquinazolin-4(3H)-ones, which are highly sought-after pharmacophores in kinase inhibitor design.

SyntheticPathway Start 4-Iodo-2-nitrobenzamide (Core Scaffold) Coupling Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Start->Coupling Target C-I Bond Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Start->Reduction Target NO2 Group Prod1 4-Substituted 2-nitrobenzamides Coupling->Prod1 Intermediate 2-Amino-4-iodobenzamide Reduction->Intermediate Cyclization Condensation (e.g., Orthoesters) Intermediate->Cyclization Annulation Prod2 7-Iodoquinazolin-4(3H)-ones Cyclization->Prod2

Figure 2: Synthetic divergence of 4-Iodo-2-nitrobenzamide via cross-coupling and cyclization.

References

  • Iniparib | C7H5IN2O3 | CID 9796068 . National Center for Biotechnology Information (PubChem). Retrieved from:[Link]

  • Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase In Vitro . Patel, A. G., De Lorenzo, S. B., Flatten, K. S., Poirier, G. G., & Kaufmann, S. H. (2012). Clinical Cancer Research, 18(6), 1655-1662. Retrieved from:[Link]

Sources

Exploratory

4-Iodo-2-nitrobenzamide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Iodo-2-nitrobenzamide, a halogenated nitroaromatic co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Iodo-2-nitrobenzamide, a halogenated nitroaromatic compound. This document details its chemical identity, synthesis, purification, and analytical characterization. It is designed to be a vital resource for professionals in organic synthesis, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical insights.

Core Chemical Identity

4-Iodo-2-nitrobenzamide is a substituted aromatic amide. The presence of an iodo group, a nitro group, and a carboxamide group on the benzene ring imparts specific reactivity and physical properties to the molecule, making it a potential intermediate in the synthesis of more complex chemical entities.

Chemical Identifiers

A precise understanding of a compound's identifiers is crucial for accurate sourcing, regulatory compliance, and unambiguous scientific communication.

IdentifierValue
CAS Number 1261585-43-6
IUPAC Name 4-Iodo-2-nitrobenzamide
Molecular Formula C₇H₅IN₂O₃
Molecular Weight 292.03 g/mol
Canonical SMILES C1=CC(=C(C=C1I)N(=O)=O)C(=O)N
InChI Key MSRRMIHJGQJADR-UHFFFAOYSA-N
Isomeric Distinction: The Importance of Positional Chemistry

It is critical to distinguish 4-Iodo-2-nitrobenzamide from its structural isomer, 4-Iodo-3-nitrobenzamide (CAS Number: 160003-66-7), also known as Iniparib.[1] While sharing the same molecular formula and weight, the different substitution patterns on the benzene ring lead to distinct chemical and biological properties. Iniparib was investigated as a potential anti-cancer agent, and much of the available literature pertains to this 3-nitro isomer.[1][2] This guide focuses exclusively on the 2-nitro isomer.

Synthesis and Purification

The synthesis of 4-Iodo-2-nitrobenzamide can be logically approached from its corresponding carboxylic acid, 4-iodo-2-nitrobenzoic acid. This transformation is a standard procedure in organic synthesis.

Proposed Synthetic Pathway

A common and effective method for the amidation of a carboxylic acid involves the conversion to an activated acyl intermediate, such as an acid chloride, followed by reaction with ammonia.

Synthesis_of_4-Iodo-2-nitrobenzamide 4-Iodo-2-nitrobenzoic_acid 4-Iodo-2-nitrobenzoic acid Acyl_Chloride_Intermediate Acyl Chloride Intermediate 4-Iodo-2-nitrobenzoic_acid->Acyl_Chloride_Intermediate SOCl₂ or (COCl)₂ 4-Iodo-2-nitrobenzamide 4-Iodo-2-nitrobenzamide Acyl_Chloride_Intermediate->4-Iodo-2-nitrobenzamide NH₄OH or NH₃

Caption: Proposed synthesis of 4-Iodo-2-nitrobenzamide.

Detailed Experimental Protocol: A Representative Amidation

The following protocol is a representative procedure for the synthesis of a nitrobenzamide from its corresponding benzoic acid and can be adapted for 4-Iodo-2-nitrobenzamide.

Materials:

  • 4-Iodo-2-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Iodo-2-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF and cool it in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution dropwise, or bubble ammonia gas through the solution.

    • Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Iodo-2-nitrobenzamide.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[3] The choice of solvent is critical for successful purification.

Solvent Selection:

  • The ideal solvent will dissolve the crude product sparingly at room temperature but completely at an elevated temperature.

  • A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be effective.

General Recrystallization Protocol:

  • Dissolve the crude 4-Iodo-2-nitrobenzamide in a minimal amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized 4-Iodo-2-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4]

Predicted ¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and amide groups, and the deshielding effect of the iodine atom.

  • H-3: Expected to be a doublet, downfield due to the ortho-nitro group.

  • H-5: Expected to be a doublet of doublets, coupled to both H-3 and H-6.

  • H-6: Expected to be a doublet, coupled to H-5.

  • -NH₂: Two broad singlets corresponding to the amide protons.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum should display seven signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group.

  • The carbons bearing the iodo (C-4) and nitro (C-2) groups will be significantly shifted.

  • The carbonyl carbon (C=O) will appear in the typical downfield region for amides (around 165-175 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3400-3200Two bands, characteristic of a primary amide.
C=O Stretch~1680-1650Strong absorption, typical for an amide carbonyl.
N-O Stretch (asymmetric)~1550-1500Strong absorption due to the nitro group.
N-O Stretch (symmetric)~1360-1300Strong absorption due to the nitro group.
C-I Stretch~600-500In the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of 292.03.

  • Key Fragments: Fragmentation may involve the loss of the amide group (-NH₂), the nitro group (-NO₂), and the iodine atom (-I).

Applications and Biological Significance

While specific applications for 4-Iodo-2-nitrobenzamide are not extensively documented, its structure suggests potential utility as a chemical intermediate in organic synthesis.

Role as a Synthetic Building Block

Halogenated nitroaromatics are versatile building blocks in medicinal chemistry and materials science.[6] The iodo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The nitro group can be reduced to an amine, providing a handle for further functionalization.

Synthetic_Utility cluster_0 4-Iodo-2-nitrobenzamide cluster_1 Potential Transformations cluster_2 Resulting Scaffolds Start 4-Iodo-2-nitrobenzamide CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->CrossCoupling Reduction Nitro Group Reduction Start->Reduction ArylSubstituted 4-Aryl/Alkynyl-2-nitrobenzamides CrossCoupling->ArylSubstituted AminoSubstituted 4-Iodo-2-aminobenzamide Reduction->AminoSubstituted

Caption: Synthetic utility of 4-Iodo-2-nitrobenzamide.

Potential Biological Activity

The biological activity of 4-Iodo-2-nitrobenzamide has not been widely reported. However, the nitrobenzamide scaffold is present in a number of biologically active compounds with antimicrobial and anticancer properties.[7] Any potential biological activity would need to be determined through specific screening assays.

Safety and Handling

As with all laboratory chemicals, 4-Iodo-2-nitrobenzamide should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

4-Iodo-2-nitrobenzamide is a chemical compound with a well-defined structure and predictable chemical reactivity. While specific experimental data and applications are not extensively documented in the public domain, its synthesis, purification, and characterization can be achieved through standard organic chemistry techniques. Its utility as a synthetic intermediate presents opportunities for the development of novel molecules in the fields of medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists working with this and related compounds.

References

  • [No specific reference for this general st
  • Recrystallization. (n.d.). Vedantu.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • N-(4-iodo-2-methylphenyl)-4-nitrobenzamide. (n.d.). ChemDiv.
  • 4-iodo-2-nitrobenzamide | 1261585-43-6. (n.d.). MilliporeSigma.
  • Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene. (2025). BenchChem.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). In Basic 1H- and 13C-NMR Spectroscopy.
  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. (2014). Yao Xue Xue Bao, 49(8), 1096-1104.
  • Process for the preparation of 4-iodo-3-nitrobenzamide. (2012, March 9). ResearchGate.
  • 4-iodo-3-nitrobenzamide | 160003-66-7. (2026, February 2). ChemicalBook.
  • 4-iodo-2-nitrobenzoic acid (C7H4INO4). (n.d.). PubChemLite.
  • 4-Iodo-3-nitrobenzamide. (n.d.). MilliporeSigma.
  • Benchmarking Synthetic Efficiency: A Comparative Guide to 3-Amino-2-iodobenzamide Synthesis. (2025). BenchChem.
  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Aceto.
  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). EPA.
  • Benzamide, 4-iodo-N-[2-(4-methoxyphenyl)ethyl]-. (n.d.). SpectraBase.
  • 13C NMR spectroscopy • Chemical shift. (n.d.).
  • Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams.
  • N-(2-iodophenyl)-4-nitrobenzamide - Chemical Activity Summary. (n.d.). EPA.
  • 2-NITROBENZAMIDE(610-15-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2-chloro-N-(4-iodo-2-methylphenyl)-4-nitrobenzamide. (n.d.). Chemdiv.
  • 2-NITROBENZAMIDE(610-15-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Method for production of 4-nitrobenzamide. (1998, January 27). Google Patents.
  • o-Iodonitrobenzene | C6H4INO2 | CID 69115. (n.d.). PubChem.
  • 4-Nitrobenzamide | C7H6N2O3 | CID 12091. (n.d.). PubChem.
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. (2024, February 12). MDPI.
  • A. 1-(2-Iodophenyl)pyrrole. (n.d.). Organic Syntheses Procedure.
  • A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). The Royal Society of Chemistry.
  • Experimental and Theoretical 1 H and 13 C NMR chemical shifts δ(ppm) from TMS for studied compounds. (n.d.). ResearchGate.
  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. (2021, October 13). YouTube.
  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). Core Science Resources.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI.
  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... (n.d.). ResearchGate.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.
  • 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495. (n.d.). PubChem.
  • Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. (n.d.). The Royal Society of Chemistry.
  • Advantages and Fragmentation in Tandem Mass Spectrometry. (n.d.). Longdom Publishing.
  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). Frontiers.
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.

Sources

Foundational

The Strategic Role of 4-Iodo-2-nitrobenzamide in the Synthesis of Next-Generation PARP Inhibitors

Executive Summary Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the targeted treatment of homologous recombination-deficient tumors (such as BRCA-mutated breast and ovarian cancers) by exploiting the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the targeted treatment of homologous recombination-deficient tumors (such as BRCA-mutated breast and ovarian cancers) by exploiting the principle of synthetic lethality. The core pharmacophore of these therapeutics necessitates a highly specific NAD+ mimic—typically a conformationally restricted benzamide derivative. This technical whitepaper explores the critical role of 4-iodo-2-nitrobenzamide as an advanced synthetic precursor. By dissecting its chemical anatomy, we demonstrate how its chemoselective reduction and subsequent cyclization yield 7-iodoquinazolin-4(3H)-one, a privileged and highly modular scaffold for PARP-1 inhibition.

Introduction: The PARP Pharmacophore & NAD+ Mimicry

PARP-1 is a nuclear enzyme responsible for detecting and repairing DNA single-strand breaks. When PARP-1 is inhibited in cells that already possess defective homologous recombination mechanisms, the accumulation of DNA damage leads to cell death—a phenomenon known as synthetic lethality[1].

To effectively inhibit PARP-1, a molecule must competitively bind to the enzyme's catalytic domain, which naturally accommodates the nicotinamide moiety of NAD+. Effective inhibitors must mimic this interaction, primarily through a benzamide motif that forms crucial, anchoring hydrogen bonds with the residues Gly863 and Ser904 in the active site.

However, simple, acyclic benzamides suffer from a high entropic penalty upon binding due to the free rotation of the amide bond. Cyclizing the benzamide into a rigid bicyclic system, such as a quinazolin-4-one, locks the molecule into its bioactive conformation. This rigidity drastically reduces the entropic penalty, thereby increasing binding affinity and target residence time[2].

Chemical Anatomy of 4-Iodo-2-nitrobenzamide

4-Iodo-2-nitrobenzamide (CAS: 1261585-43-6) is not merely a raw material; it is a highly engineered building block designed specifically to construct these rigidified pharmacophores. Its structural features provide distinct, synergistic synthetic advantages:

  • 1-Carboxamide Group: The essential hydrogen-bonding anchor for the PARP-1 NAD+ pocket. It is pre-installed to avoid late-stage amidation issues.

  • 2-Nitro Group: An orthogonal, stable mask for an amine. It prevents premature side-reactions during storage and can be chemoselectively reduced to an aniline (yielding 2-amino-4-iodobenzamide) precisely when the cyclization step is required.

  • 4-Iodo Group: A highly reactive, polarizable handle for late-stage palladium-catalyzed cross-coupling. Upon cyclization to a quinazolinone, this iodine atom occupies the 7-position. Crystallographic studies show that the 7-position of the quinazolinone core vectors directly into the solvent-exposed, adenosine-binding pocket of PARP-1. This allows medicinal chemists to introduce bulky, solubility-enhancing groups without causing steric clashes in the primary catalytic cleft[1].

Synthetic Workflow: From Precursor to Potent Inhibitor

The transformation of 4-iodo-2-nitrobenzamide into a clinical-grade PARP inhibitor follows a robust, divergent three-step sequence: Reduction, Cyclization, and Functionalization.

SyntheticWorkflow A 4-Iodo-2-nitrobenzamide (Precursor) B 2-Amino-4-iodobenzamide (Intermediate) A->B Step 1: Reduction (Fe, NH4Cl) C 7-Iodoquinazolin-4(3H)-one (Core Scaffold) B->C Step 2: Cyclization (HC(OEt)3) D Substituted Quinazolinone (PARP Inhibitor) C->D Step 3: Suzuki Coupling (Pd-catalyst, R-B(OH)2)

Synthetic workflow from 4-iodo-2-nitrobenzamide to a functionalized PARP inhibitor.

Chemoselective Reduction of the Nitro Group

The first critical step is the reduction of the 2-nitro group to yield 2-amino-4-iodobenzamide[3]. Expertise & Causality: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is strictly avoided in this step. Palladium readily inserts into the weak C-I bond, leading to massive hydrodehalogenation and the irreversible loss of the crucial iodine handle. Instead, a mild, chemoselective dissolving metal reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is employed. This system cleanly reduces the nitro group to an amine while leaving the aryl iodide completely intact.

Cyclization to the Quinazolinone Core

The resulting 2-amino-4-iodobenzamide is reacted with a one-carbon electrophile to form the 7-iodoquinazolin-4(3H)-one core[1]. Expertise & Causality: This cyclization locks the primary amide into a rigid lactam ring. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the orthoester, followed by intramolecular cyclization of the amide nitrogen and subsequent elimination of ethanol, creating a stable, planar bioisostere.

Late-Stage Functionalization via Cross-Coupling

With the rigid core established, the 7-iodo handle is exploited via Suzuki-Miyaura cross-coupling. Expertise & Causality: The iodine atom is highly reactive toward oxidative addition by Pd(0) catalysts. By coupling the core with various substituted aryl or heteroaryl boronic acids, researchers can rapidly generate a library of PARP inhibitors optimized for pharmacokinetic properties—such as introducing basic piperazine rings to improve aqueous solubility and cellular permeability.

Experimental Methodologies

The following self-validating protocols outline the laboratory synthesis of quinazolinone-based PARP inhibitors utilizing the 4-iodo-2-nitrobenzamide precursor.

Protocol A: Chemoselective Reduction to 2-Amino-4-iodobenzamide
  • Setup: In a 250 mL round-bottom flask, dissolve 4-iodo-2-nitrobenzamide (10.0 mmol) in a mixture of Ethanol (50 mL) and Water (15 mL).

  • Reagents: Add Iron powder (50.0 mmol, 5 eq) and Ammonium Chloride (50.0 mmol, 5 eq).

  • Reaction: Heat the suspension to 80°C under a nitrogen atmosphere for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material spot (UV active) must completely disappear, replaced by a lower Rf​ spot corresponding to the polar amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the Celite with hot ethanol. Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and evaporate to yield 2-amino-4-iodobenzamide as an off-white solid.

Protocol B: Cyclization to 7-Iodoquinazolin-4(3H)-one
  • Setup: Suspend 2-amino-4-iodobenzamide (5.0 mmol) in Triethyl orthoformate (15 mL).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Reflux the mixture at 120°C for 12 hours.

    • Validation Check: LC-MS analysis should indicate the loss of mass corresponding to the cyclization and elimination of ethanol ( [M+H]+=273.0 ).

  • Workup: Cool the reaction to room temperature. The product typically precipitates out of the solution. Filter the solid, wash thoroughly with cold diethyl ether to remove residual orthoester, and dry under high vacuum.

Protocol C: Suzuki-Miyaura Cross-Coupling
  • Setup: In a Schlenk tube, combine 7-iodoquinazolin-4(3H)-one (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and K2​CO3​ (3.0 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 10 mL). Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

  • Reaction: Heat at 90°C for 8 hours under an argon atmosphere.

    • Validation Check: Confirm the complete consumption of the iodide starting material via LC-MS.

  • Purification: Partition the mixture between EtOAc and water. Purify the organic layer via silica gel flash chromatography to isolate the final PARP inhibitor.

Quantitative Data: Structure-Activity Relationships

The following table summarizes the impact of late-stage functionalization on PARP-1 inhibitory activity, demonstrating the utility of the 4-iodo precursor in exploring the enzyme's outer binding pocket[1].

Compound CoreSubstituent at Position 7 (from Iodo handle)Reaction Yield (%)PARP-1 IC50 (nM)Pharmacokinetic / Structural Note
Quinazolin-4(3H)-one-I (Uncoupled Intermediate)N/A> 1000Poor solubility, lacks outer pocket binding
Quinazolin-4(3H)-one-Phenyl82485.3Highly lipophilic, sub-optimal target affinity
Quinazolin-4(3H)-one-4-(Piperazin-1-yl)phenyl7630.38Excellent potency; basic amine improves solubility
Quinazolin-4(3H)-one-3-Fluoro-4-(morpholinomethyl)phenyl7127.89Superior potency; optimal H-bond network

Mechanism of Action Visualization

MOA DNA DNA Double-Strand Break PARP PARP-1 Enzyme Recruitment DNA->PARP NAD NAD+ Binding (Catalytic Pocket) PARP->NAD Normal Repair Pathway Inhibitor Quinazolinone Inhibitor (NAD+ Mimic) PARP->Inhibitor Drug Intervention Block Catalytic Inhibition (Trapped PARP) Inhibitor->Block Death Synthetic Lethality (BRCA-mutant cells) Block->Death

Mechanism of action: Quinazolinone-based PARP inhibition leading to synthetic lethality.

Conclusion

4-Iodo-2-nitrobenzamide is far more than a simple aromatic building block; it is a rationally designed precursor that dictates the success of PARP inhibitor synthesis. By providing a reducible nitro mask, an essential amide anchor, and a highly reactive iodine handle, it enables the efficient, divergent synthesis of quinazolinone-based therapeutics. Mastery of its chemoselective reactivity allows drug development professionals to rapidly iterate on structure-activity relationships, accelerating the discovery of life-saving targeted oncological therapies.

References

  • 4-iodo-2-nitrobenzamide | 1261585-43-6, Sigma-Aldrich.
  • Patent EP2326639B1 (tepzz 4z_ 67b_t), Google Patents / Googleapis.
  • Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors, Bentham Science (Letters in Drug Design & Discovery).
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors, RSC Publishing (RSC Advances).

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Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Iodo-2-nitrobenzamide on Zinc Finger Proteins

Executive Summary Zinc finger proteins (ZFPs) represent one of the most abundant and functionally diverse classes of proteins in eukaryotic genomes, playing critical roles in gene transcription, DNA repair, and protein h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zinc finger proteins (ZFPs) represent one of the most abundant and functionally diverse classes of proteins in eukaryotic genomes, playing critical roles in gene transcription, DNA repair, and protein homeostasis.[1][2][3] Their structural integrity and function are critically dependent on the coordination of zinc ions by conserved cysteine and/or histidine residues.[4][5] This reliance on a metal cofactor, however, also presents a unique vulnerability. This guide elucidates the mechanism of action of 4-Iodo-2-nitrobenzamide, a small molecule that acts as a covalent inhibitor of zinc finger proteins. We posit that 4-Iodo-2-nitrobenzamide functions as a prodrug, requiring intracellular reduction of its nitro group to a highly reactive nitroso intermediate. This electrophilic species then covalently modifies the nucleophilic cysteine residues within the zinc finger domain, leading to the ejection of the coordinating zinc ion, subsequent structural collapse of the protein fold, and ultimately, the abrogation of its biological function. This document provides a detailed examination of this mechanism, supported by a framework of robust experimental protocols for its validation.

The Central Role and Therapeutic Potential of Zinc Finger Proteins

Zinc finger proteins are characterized by the presence of one or more zinc finger domains, small motifs stabilized by the tetrahedral coordination of a Zn(II) ion.[1][4] The most common type, the Cys₂His₂ zinc finger, folds into a conserved ββα structure that enables specific recognition of DNA, RNA, and other proteins.[4][5][6] This structural role is fundamental to their function.

Key Functions of Zinc Finger Proteins Include:

  • Transcriptional Regulation: As transcription factors, ZFPs can recognize and bind to specific DNA sequences in gene promoters and enhancers, thereby controlling gene expression.[2][3]

  • DNA Damage Repair (DDR): A growing number of ZFPs have been identified as crucial components of various DNA repair pathways, helping to maintain genomic stability.[2]

  • Ubiquitination and Protein Degradation: Many E3 ubiquitin ligases, which are key regulators of protein turnover, contain zinc finger domains (e.g., RING-finger and PHD-finger types) essential for their catalytic activity and substrate recognition.[7][8]

Given their central involvement in these critical cellular processes, the dysfunction of ZFPs is linked to a wide range of diseases, including cancer and neurodevelopmental disorders, making them compelling targets for therapeutic intervention.[1][2]

4-Iodo-2-nitrobenzamide: From Inert Prodrug to Reactive Warhead

4-Iodo-2-nitrobenzamide is an aromatic compound whose reactivity is masked in its native state. Its mechanism of action is contingent upon its metabolic activation within the cell. Evidence from related nitroaromatic compounds suggests that the nitro group undergoes enzymatic reduction, a process that can be enhanced in the glutathione-depleted or hypoxic environments often found in tumors.[9] This reduction converts the nitro group (-NO₂) into a highly electrophilic nitroso group (-NO).[9]

This reduced species, 4-iodo-3-nitrosobenzamide, is the active "warhead." Its electrophilic nature makes it highly susceptible to attack by nucleophilic residues on proteins, particularly the thiol groups of cysteine residues, which are key components of many zinc finger domains.[9][10]

The Mechanism of Covalent Inactivation: A Step-by-Step Cascade

The interaction between the activated form of 4-Iodo-2-nitrobenzamide and a zinc finger protein unfolds through a precise and destructive cascade. This process is not a simple competitive inhibition but a permanent, covalent inactivation.

  • Metabolic Activation: 4-Iodo-2-nitrobenzamide is intracellularly reduced to its reactive nitrosobenzamide form.

  • Nucleophilic Attack: The highly nucleophilic thiolate anion (S⁻) of a cysteine residue within the zinc finger domain attacks the electrophilic nitroso group of the activated compound.

  • Covalent Adduct Formation: This attack results in the formation of a stable, covalent bond between the cysteine residue and the small molecule.

  • Disruption of Zinc Coordination: The covalent modification of one of the four zinc-coordinating ligands (typically Cys₂His₂) disrupts the precise tetrahedral geometry required to bind the Zn(II) ion.[10]

  • Zinc Ejection: With its coordination sphere compromised, the Zn(II) ion is released from the protein.[1][10]

  • Structural Collapse and Functional Loss: The loss of the zinc ion, which acts as a structural linchpin, causes the ββα fold of the zinc finger to unravel.[10][11] This loss of tertiary structure completely destroys the domain's ability to bind its specific DNA, RNA, or protein target, thereby silencing its biological function.[12]

Mechanism_of_Action cluster_0 Intracellular Environment cluster_1 Zinc Finger Protein (ZFP) Target A 4-Iodo-2-nitrobenzamide (Prodrug) B Reactive Nitroso Intermediate (Electrophilic 'Warhead') A->B Enzymatic Reduction C Folded ZFP (Cys₂His₂ + Zn²⁺) B->C Proximity & Targeting D Covalent Adduct Formation (Cys-S-Adduct) C->D Nucleophilic Attack by Cysteine Thiol E Zn²⁺ Ejection D->E Coordination Disrupted F Unfolded, Inactive ZFP E->F Structural Collapse G Loss of Biological Function F->G Functional Inhibition (e.g., DNA Binding Blocked)

Caption: Mechanism of 4-Iodo-2-nitrobenzamide action on Zinc Finger Proteins.

A Framework for Experimental Validation

The validation of this proposed mechanism requires a multi-faceted approach, combining chemical proteomics, biochemistry, and cell-based assays. The following protocols provide a self-validating system to rigorously test each step of the mechanistic cascade.

Experimental_Workflow Start Hypothesis: Covalent ZFP Inactivation P1 Part 1: Target Identification (Chemical Proteomics) Start->P1 P2 Part 2: In Vitro Validation (Biochemistry & Biophysics) P1->P2 Identified ZFP Target P3 Part 3: Functional Consequence (Binding & Activity Assays) P2->P3 Confirmed Covalent Modification & Unfolding P4 Part 4: Cellular Confirmation (Cell-Based Assays) P3->P4 Confirmed Functional Loss End Mechanism Validated P4->End

Caption: A logical workflow for validating the mechanism of action.

Protocol: Target Identification via Chemical Proteomics

This protocol aims to identify which proteins in the proteome are covalently modified by 4-Iodo-2-nitrobenzamide. It utilizes a tagged version of the compound for affinity purification and subsequent identification by mass spectrometry.[13][14][15]

Methodology:

  • Probe Synthesis: Synthesize an analogue of 4-Iodo-2-nitrobenzamide that incorporates a bio-orthogonal handle, such as an alkyne group, for subsequent "click chemistry" ligation.

  • Cellular Treatment: Treat cultured cells (e.g., HEK293T or a cancer cell line) with either the alkyne-tagged probe or a DMSO vehicle control for a specified time (e.g., 4 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

  • Click Chemistry: To the proteome lysate from the probe-treated cells, add an azide-biotin tag. Catalyze the cycloaddition reaction using copper(I). This will covalently link biotin to any protein that has been modified by the alkyne probe.

  • Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to enrich for the probe-modified proteins.[13] Wash the beads extensively to remove non-specific binders.

  • On-Bead Digestion: Elute the bound proteins and perform an on-bead tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. This list will contain the candidate protein targets, which can be cross-referenced for the presence of zinc finger domains.

Protocol: In Vitro Validation with a Recombinant Zinc Finger Protein

This protocol uses a purified ZFP to confirm direct covalent modification and the resulting structural changes.

Methodology:

  • Protein Expression and Purification: Express a single, well-characterized zinc finger protein (e.g., a domain from Sp1 or Zif268) in E. coli and purify it to homogeneity.[10] Ensure the protein is properly folded by including ZnCl₂ in the buffers.

  • Compound Incubation: Incubate the purified ZFP with 4-Iodo-2-nitrobenzamide. To mimic intracellular activation, this step may require the addition of a cellular lysate or a purified nitroreductase enzyme as a source of reducing potential.[9] Include a control reaction without the compound.

  • Intact Protein Mass Spectrometry (ESI-MS): Analyze the protein from both treated and control reactions using electrospray ionization mass spectrometry. A successful covalent modification will result in a mass increase corresponding to the molecular weight of the bound reactive intermediate. This analysis can also confirm the loss of the zinc ion.[10]

  • Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of the ZFP before and after treatment with the compound. A disruption of the zinc finger fold will be evident as a significant change in the CD spectrum, indicating a loss of the characteristic ββα structure.[11]

Protocol: Functional Analysis of ZFP-DNA Interaction

This protocol assesses whether the covalent modification functionally inactivates the ZFP by preventing it from binding to its target DNA sequence.

Methodology:

  • Electrophoretic Mobility Shift Assay (EMSA):

    • Synthesize and label a short DNA oligonucleotide containing the known consensus binding site for the chosen recombinant ZFP. A fluorescent or radioactive label is typically used.

    • Incubate the labeled DNA probe with the ZFP that has been pre-treated with either 4-Iodo-2-nitrobenzamide (plus reducing agent) or a vehicle control.

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Expected Outcome: The control ZFP will bind the DNA, causing a shift in its migration (a retarded band). The compound-treated ZFP will fail to bind the DNA, resulting in no shifted band. This directly demonstrates a loss of DNA-binding function.[10][12]

Quantitative Data Summary

The successful execution of the described protocols will yield quantitative data that substantiates the proposed mechanism. While the precise values are determined experimentally, they can be summarized as follows for clarity.

ParameterExperimental MethodExpected Outcome for Active CompoundPurpose
Target Engagement (IC₅₀) Cellular Reporter AssayLow micromolar to nanomolarDetermines the potency of the compound in a cellular context.
Binding Affinity (Kᵢ) In vitro competition assayIrreversible binding (time-dependent)Confirms the covalent nature of the interaction.
Mass Adduct ESI-MSProtein MW + Compound Fragment MWProvides direct evidence of covalent bond formation.
Structural Perturbation Circular DichroismLoss of characteristic ZFP spectrumConfirms that covalent binding leads to protein unfolding.
Functional Inhibition (EC₅₀) EMSA / DNA Binding AssayLow micromolar to nanomolarLinks covalent modification and unfolding to a loss of function.

Broader Implications and Future Directions

The mechanism of 4-Iodo-2-nitrobenzamide highlights a powerful strategy for targeting the "undruggable" class of zinc finger transcription factors. By leveraging a covalent mechanism, it is possible to achieve potent and durable inhibition.

Key Challenges and Opportunities:

  • Selectivity: With over 800 ZFPs in the human proteome, achieving selectivity for a specific ZFP or family is the primary challenge. The design of the benzamide scaffold can be modified to incorporate recognition elements that favor binding to a specific target's local environment before the covalent reaction occurs.

  • Therapeutic Applications: Selective inhibitors of ZFPs implicated in cancer, such as those driving oncogenic transcription programs, could represent a new class of anti-cancer therapeutics.

  • Chemical Probe Development: Tagged versions of 4-Iodo-2-nitrobenzamide can serve as powerful chemical probes to map the functional roles of different zinc finger proteins in complex biological systems.[13]

References

  • Spradlin, J. N., et al. (2019). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Available at: [Link]

  • Salma, U. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. Available at: [Link]

  • Mallu, P., et al. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Omichinski, J. G., et al. (1997). Zinc fingers as protein recognition motifs: Structural basis for the GATA-1/Friend of GATA interaction. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Nguyen-Hackley, D. H., et al. (2004). Allosteric inhibition of zinc-finger binding in the major groove of DNA by minor-groove binding ligands. CaltechAUTHORS. Available at: [Link]

  • Liby, K. T., et al. (2011). Proteomic Analysis Shows Synthetic Oleanane Triterpenoid Binds to mTOR. PLoS ONE. The referenced figure is available at: [Link]

  • Kong, N. R., et al. (2024). Targeting transcription factors through an IMiD independent zinc finger domain. bioRxiv. Available at: [Link]

  • Koomoa, D. L., et al. (2002). Anti-cancer Action of 4-iodo-3-nitrobenzamide in Combination With Buthionine Sulfoximine: Inactivation of poly(ADP-ribose) Polymerase and Tumor Glycolysis and the Appearance of a poly(ADP-ribose) Polymerase Protease. Biochemical Pharmacology. Available at: [Link]

  • Casalino, L., et al. (2025). The Covalent Binding of Splicing Inhibitors occurs via a Zinc-Assisted Enzymatic-like mechanism. bioRxiv. Available at: [Link]

  • Badek, M. A., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Scientific Reports. Available at: [Link]

  • Kröncke, K. D. (2001). Zinc finger proteins as molecular targets for nitric oxide-mediated gene regulation. Antioxidants & Redox Signaling. Available at: [Link]

  • ResearchGate. Process for the preparation of 4-iodo-3-nitrobenzamide. Available at: [Link]

  • Jasuja, R., et al. (2012). Identification of Small Molecule PHD2 Zinc Finger Inhibitors that Activate Hypoxia Inducible Factor. PLoS ONE. Available at: [Link]

  • Hartomo, T. B., et al. (2009). Mechanisms of inhibition of zinc-finger transcription factors by selenium compounds ebselen and selenite. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Lee, D., et al. (2017). Structural Analyses of Zinc Finger Domains for Specific Interactions with DNA. Request PDF. Available at: [Link]

  • Yau, R., & Rape, M. (2021). Functional Significance of the E3 Ubiquitin Ligases in Disease and Therapeutics. IntechOpen. Available at: [Link]

  • Cancer Research UK. Enabling novel E3 ligases for targeted protein degradation therapeutics. Project Information. Available at: [Link]

  • Tadini-Clemic, M., et al. (2019). Zinc finger domains as therapeutic targets for metal-based compounds - an update. Dalton Transactions. Available at: [Link]

  • Jeney, V., et al. (2023). Zinc binding of a Cys2His2-type zinc finger protein is enhanced by the interaction with DNA. JBIC Journal of Biological Inorganic Chemistry. Available at: [Link]

  • Schulman, B. A. (2022). New classes of E3 ligases illuminated by chemical probes. Current Opinion in Structural Biology. Available at: [Link]

  • Labcompare. (2020). New Superfast Proteomics for Biomedical and Bio-Pharmaceutical Studies. Available at: [Link]

  • Lee, D., et al. (2016). Structural Analyses of Zinc Finger Domains for Specific Interactions With DNA. Journal of Microbiology and Biotechnology. Available at: [Link]

  • Gereben, B., et al. (2007). The E3 Ubiquitin Ligase TEB4 Mediates Degradation of Type 2 Iodothyronine Deiodinase. Molecular and Cellular Biology. Available at: [Link]

  • Publikationen der UdS. QUANTITATIVE MASS SPECTROMETRY-BASED (CHEMO-)PROTEOMICS FOR THE CHARACTERIZATION OF MEP PATHWAY INHIBITORS. Available at: [Link]

  • Nguyen-Hackley, D. H., et al. (2004). Allosteric inhibition of zinc-finger binding in the major groove of DNA by minor-groove binding ligands. Biochemistry. Available at: [Link]

  • Zahn, T., et al. (2022). Characterization of the zinc finger μ-protein HVO_0758 from Haloferax volcanii: biological roles, zinc binding, and NMR solution structure. Frontiers in Microbiology. Available at: [Link]

  • Loo, Y. M., et al. (2014). Structural Characterization of Interactions between the Double-Stranded RNA-Binding Zinc Finger Protein JAZ and Nucleic Acids. Biochemistry. Available at: [Link]

  • Negi, S., et al. (2022). Creation and Biological Application of Intelligent Zinc Finger Proteins. Yakugaku Zasshi. Available at: [Link]

  • Abbasov, M. (n.d.). Breaking Boundaries: Discovering Unmapped Molecular Targets for Novel Covalent Drugs. cheMIKAILproteomics Research. Available at: [Link]

  • ResearchGate. Zinc finger–DNA interactions. Available at: [Link]

  • van Beek, J., et al. (2024). Zinc finger proteins: guardians of genome stability. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Tan, Y., & Tee, W. W. (2019). The Multifaceted Roles of Zinc Finger Proteins in Pluripotency and Reprogramming. International Journal of Molecular Sciences. Available at: [Link]

  • Pabo, C. O., et al. (2001). Structure and mode of action of zinc fingers and zinc finger nucleases. ResearchGate. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Toxicology and Safety Profile of 4-Iodo-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 4-Iodo-2-nitrobenzamide is a compound for which extensive, publicly available toxicological data is limited. This guide has been compiled by syn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Iodo-2-nitrobenzamide is a compound for which extensive, publicly available toxicological data is limited. This guide has been compiled by synthesizing information from Safety Data Sheets (SDS) and toxicological profiles of structurally similar compounds. The insights herein should be used as a preliminary framework for risk assessment and to guide safe laboratory practices. All handling of this chemical should be conducted by trained professionals with appropriate personal protective equipment and engineering controls.

Section 1: Introduction and Chemical Profile

4-Iodo-2-nitrobenzamide, with the CAS Number 1261585-43-6, is an aromatic organic compound. Its structure, featuring an iodinated phenyl ring with nitro and amide functional groups, suggests its potential utility as a building block in medicinal chemistry and materials science.[1] The presence of the iodo- and nitro- groups on the benzamide scaffold creates a unique electronic and steric environment, making it an intriguing candidate for the synthesis of novel therapeutic agents and functional materials. While specific applications are not widely documented, related iodo-nitroaromatic compounds have been investigated for their potential in cancer therapy.[2][3]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 1261585-43-6
Molecular Formula C₇H₅IN₂O₃
Molecular Weight 292.03 g/mol
Physical Form Powder
Storage Temperature Room Temperature

Section 2: Inferred Toxicological Profile

Due to the absence of specific toxicological studies on 4-Iodo-2-nitrobenzamide, this section provides an inferred profile based on data from structurally related compounds. The primary hazards are anticipated to arise from the nitroaromatic and iodo-substituted benzene moieties.

Acute Toxicity

Based on analogues such as 1-Iodo-2-nitrobenzene and 4-Nitrobenzamide, 4-Iodo-2-nitrobenzamide is likely to be harmful if swallowed, in contact with skin, or if inhaled. The GHS classification for related compounds is often Category 4 for acute oral toxicity.[4] For instance, the oral LD50 in rats for 4-Nitrobenzamide is 476 mg/kg.[5]

Skin and Eye Irritation

Structural analogues consistently show that compounds of this class cause skin and serious eye irritation (GHS Category 2).[4] Direct contact with the skin may lead to redness and irritation.[6] In the eyes, it can cause serious irritation, and prolonged contact should be avoided.

Respiratory Irritation

Inhalation of dusts may cause respiratory irritation.[4][7][8] It is crucial to handle this compound in a well-ventilated area or with local exhaust ventilation to minimize exposure.

Sensitization

While data for 4-Iodo-2-nitrobenzamide is not available, some related nitroaromatic compounds have been shown to have skin sensitization potential.

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data to suggest that 4-Iodo-2-nitrobenzamide is mutagenic, carcinogenic, or a reproductive toxin. However, certain nitroaromatic compounds are known to be mutagenic.[9][10] The addition of a nitro-group to benzamine molecules has been shown to convert them into direct mutagens in the Ames test.[9] Chronic exposure to some nitrobenzene compounds has been associated with carcinogenicity in animal studies.[11] Therefore, it is prudent to handle this compound with the assumption of potential long-term health effects until specific data becomes available.

Section 3: Safety Data Sheet (SDS) Overview

This section provides a model SDS overview based on the GHS classifications of structural analogues.

1. Identification:

  • Product Name: 4-Iodo-2-nitrobenzamide

  • CAS Number: 1261585-43-6

2. Hazard(s) Identification:

  • GHS Classification (Inferred):

    • Acute Toxicity, Oral (Category 4)[4]

    • Skin Irritation (Category 2)[4]

    • Serious Eye Irritation (Category 2)[4]

    • Specific target organ toxicity — single exposure (Category 3), Respiratory system[4]

  • Signal Word: Warning

  • Hazard Statements (Inferred):

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements (Inferred):

    • P261: Avoid breathing dust.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

3. First-Aid Measures:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6][12]

  • Skin Contact: Immediately wash with soap and plenty of water. If irritation persists, seek medical attention.[6][13]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]

4. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

  • Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), Hydrogen iodide.[4]

5. Accidental Release Measures:

  • Wear appropriate personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable container for disposal.[12][13]

6. Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[13]

7. Exposure Controls/Personal Protection:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields or goggles.

    • Skin Protection: Chemical-resistant gloves and a lab coat.

    • Respiratory Protection: A NIOSH-approved dust mask or respirator is recommended.

Section 4: Experimental Protocols & Risk Assessment

Given the limited toxicological data, a thorough risk assessment is paramount before any experimental work.

Standard Protocol for Handling 4-Iodo-2-nitrobenzamide
  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Verify that an eyewash station and safety shower are accessible.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and direct contact.

  • Waste Disposal: Dispose of all waste contaminated with 4-Iodo-2-nitrobenzamide in a designated, labeled hazardous waste container.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area.

Risk Assessment Workflow

RiskAssessment cluster_Plan Planning Phase cluster_Action Action & Review A Identify Hazards (Acute Toxicity, Irritation) B Review Available Data (Analog SDS, Literature) A->B C Engineering Controls (Fume Hood) B->C D Administrative Controls (SOPs, Training) B->D E Personal Protective Equipment (Gloves, Goggles, Lab Coat) B->E F Perform Experiment (Follow Protocol) E->F G Review & Update (Assess any incidents, update SOP) F->G

Caption: A workflow for risk assessment before handling 4-Iodo-2-nitrobenzamide.

Section 5: Data Gaps and Future Research

The current understanding of the toxicology of 4-Iodo-2-nitrobenzamide is based on extrapolation from related compounds. This highlights a significant data gap. To ensure the safety of researchers and to facilitate any potential future development of this compound, the following studies are recommended:

  • Acute Toxicity Studies: Determination of LD50 values for oral, dermal, and inhalation routes.

  • In Vitro and In Vivo Irritation Studies: Standardized tests for skin and eye irritation.

  • Mutagenicity Assays: An Ames test to assess the potential for genetic mutations.

  • Long-term Toxicity Studies: If warranted by its intended use, studies on carcinogenicity and reproductive toxicity.

Section 6: References

  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET: 4-Iodo-3-nitrobenzoic Acid. Retrieved from TCI Chemicals.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Nitrobenzamide. Retrieved from Fisher Scientific.

  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET: 1-Iodo-2-nitrobenzene. Retrieved from TCI Chemicals.

  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET: 4-Nitrobenzamide. Retrieved from TCI Chemicals.

  • MilliporeSigma. (2025). SAFETY DATA SHEET. Retrieved from MilliporeSigma.

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 1-Iodo-4-nitrobenzene. Retrieved from Fisher Scientific.

  • Sigma-Aldrich. 4-iodo-2-nitrobenzamide. Retrieved from Sigma-Aldrich.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Benzamide, 3-nitro-. Retrieved from Fisher Scientific.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Iodo-2,4-dinitrobenzene. Retrieved from Fisher Scientific.

  • Central Drug House (P) Ltd. MATERIAL SAFETY DATA SHEET SDS/MSDS: 4-NITRO BENZAMIDE. Retrieved from CDH Fine Chemical.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrobenzamide. Retrieved from Fisher Scientific.

  • Salma, U. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrobenzamide. Retrieved from Fisher Scientific.

  • PubMed. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines.

  • PubChem. 4-Iodo-2-nitrobenzaldehyde.

  • PubMed. Anti-cancer Action of 4-iodo-3-nitrobenzamide in Combination With Buthionine Sulfoximine: Inactivation of poly(ADP-ribose) Polymerase and Tumor Glycolysis and the Appearance of a poly(ADP-ribose) Polymerase Protease.

  • Joint Research Centre - European Union. Eye Irritation/Serious Eye Damage.

  • PQRI. Investigation of an Ocular Irritation Threshold for Leachables and Impurities in Pharmaceutical Products.

  • International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.

  • PubMed. Evidence for different mechanisms of action behind the mutagenic effects of 4-NOPD and OPD: the role of DNA damage, oxidative stress and an imbalanced nucleotide pool.

  • ResearchGate. Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

  • ResearchGate. Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf.

  • OEHHA. Draft Prioritized Candidate Chemicals - Batch 4.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • PubMed. Screening for potential hazard effects from four nitramines on human eye and skin.

  • EPA. N-(2-iodophenyl)-4-nitrobenzamide - Chemical Activity Summary.

  • OEHHA. EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL.

  • PubChem. 4-Nitrobenzamide.

  • PubChem. 2-Nitrobenzamide.

  • PubMed. Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture.

  • ResearchGate. Carcinogenicity of some nitrobenzenes and other industrial chemicals.

  • ResearchGate. (PDF) Mutagenicity of Bisbenzimidazole Derivatives.

  • Santa Cruz Biotechnology. 1-Iodo-4-nitrobenzene.

  • Fisher Scientific. SAFETY DATA SHEET: 4-Nitrobenzaldehyde.

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Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-Iodo-2-nitrobenzamide from 4-iodo-2-nitrobenzoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the high-yield conversion of 4-iodo-2-nitrobenzoic acid to 4-iodo-2-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the high-yield conversion of 4-iodo-2-nitrobenzoic acid to 4-iodo-2-nitrobenzamide via an acid chloride intermediate.

Mechanistic Rationale & Strategic Overview

The transformation of a sterically hindered, electron-deficient carboxylic acid (4-iodo-2-nitrobenzoic acid) into a primary amide requires highly efficient activation. Direct coupling using standard peptide coupling reagents (e.g., EDCI, HATU) can be sluggish and atom-inefficient for this specific substrate.

Instead, this protocol utilizes a highly reliable two-step sequence: chlorination followed by amidation .

  • Activation: Thionyl chloride (SOCl₂) is used as both the solvent and the chlorinating agent. The addition of catalytic N,N-dimethylformamide (DMF) is critical; it reacts with SOCl₂ to generate the Vilsmeier-Haack complex (a highly electrophilic chloroiminium ion)[1]. This intermediate accelerates the conversion of the deactivated carboxylic acid into 4-iodo-2-nitrobenzoyl chloride, driving the reaction to completion through the irreversible evolution of SO₂ and HCl gases[2].

  • Amidation: The isolated acid chloride is then subjected to aqueous ammonia. Performing this step at 0 °C is essential to suppress the competitive hydrolysis of the acid chloride back to the starting material, ensuring a clean, exothermic substitution that yields the target primary amide.

ReactionPathway A 4-Iodo-2-nitrobenzoic Acid (Starting Material) B 4-Iodo-2-nitrobenzoyl Chloride (Reactive Intermediate) A->B SOCl2, cat. DMF Reflux, 2h C 4-Iodo-2-nitrobenzamide (Target Product) B->C NH3 (aq), DCM 0 °C to RT

Two-step synthesis of 4-iodo-2-nitrobenzamide via an acid chloride intermediate.

Quantitative Reagent Matrix

The following stoichiometric table is optimized for a 1-gram scale synthesis. All quantitative data is structured to ensure precise reproducibility.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-Iodo-2-nitrobenzoic acid 293.011.001.00 g (3.41 mmol)Starting Material
Thionyl Chloride (SOCl₂) 118.97~20.05.0 mL (68.5 mmol)Activating Agent / Solvent
N,N-Dimethylformamide (DMF) 73.090.0513 µL (0.17 mmol)Catalyst
Ammonia (28% aq. solution) 17.03Excess5.0 mLNucleophile / Base
Dichloromethane (DCM) 84.93-10.0 mLCo-solvent

Experimental Workflow & Execution Protocol

MechanisticWorkflow Step1 Phase 1: Activation SOCl2 + cat. DMF Vilsmeier complex formation Step2 Phase 2: Concentration In vacuo evaporation of SOCl2 Prevents violent NH3 quenching Step1->Step2 Step3 Phase 3: Amidation Addition to cold NH3 (aq) Controls exothermic substitution Step2->Step3 Step4 Phase 4: Isolation Vacuum filtration & washing Yields high-purity crude amide Step3->Step4

Step-by-step experimental workflow highlighting critical phase transitions.

Phase 1: Acid Chloride Activation
  • Setup: Charge an oven-dried 50 mL round-bottom flask with 4-iodo-2-nitrobenzoic acid (1.00 g, 3.41 mmol) and a magnetic stir bar.

  • Reagent Addition: In a well-ventilated fume hood, add thionyl chloride (5.0 mL) to the flask[3].

  • Catalysis: Add N,N-dimethylformamide (DMF) (13 µL). Expert Insight: The immediate evolution of micro-bubbles indicates the formation of the active Vilsmeier-Haack reagent.

  • Reflux: Equip the flask with a reflux condenser fitted with a drying tube (CaCl₂). Heat the mixture to a gentle reflux (75–80 °C) for 2 hours until the suspension becomes a clear, homogeneous solution[3].

  • Concentration (Critical Step): Allow the mixture to cool to room temperature. Transfer to a rotary evaporator and concentrate in vacuo to remove all excess SOCl₂. Expert Insight: Failing to remove SOCl₂ will result in a violent exothermic reaction in Phase 2, generating copious amounts of ammonium chloride salts and sulfur-nitrogen byproducts that trap the target product[2].

Phase 2: Amidation
  • Solvation: Dissolve the resulting crude yellow/orange oil (4-iodo-2-nitrobenzoyl chloride) in anhydrous dichloromethane (DCM) (10.0 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Vigorously stir the solution and add aqueous ammonia (28% NH₄OH, 5.0 mL) dropwise over 10 minutes. Expert Insight: The biphasic mixture will immediately turn cloudy as the amide precipitates. The 0 °C temperature suppresses the hydrolysis of the acid chloride back to the carboxylic acid.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure complete conversion.

Phase 3: Isolation and Purification
  • Precipitation: Dilute the biphasic mixture with additional distilled water (10 mL). The target 4-iodo-2-nitrobenzamide is highly insoluble in both water and cold DCM and will crash out as a solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold water (2 × 10 mL) to remove residual ammonia and inorganic salts, followed by cold hexanes (10 mL) to remove any trace organic impurities.

  • Drying: Dry the solid in vacuo at 45 °C for 12 hours to afford 4-iodo-2-nitrobenzamide as an off-white to pale yellow solid.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and experimental integrity, the protocol must be validated at key checkpoints. Compare your analytical results against the expected parameters below:

Analytical MethodIn-Process / FinalExpected Observation & Validation Criteria
TLC (Reaction Check) In-Process (Phase 1)Quench a 10 µL aliquot of the SOCl₂ mixture into 0.5 mL Methanol. Spot against the starting material (Eluent: 10% MeOH in DCM). The starting acid will show a lower Rf, while the quenched methyl ester will show a higher Rf, confirming acid chloride formation.
LC-MS (ESI+) Final QCExpected mass for C₇H₅IN₂O₃ is 292.03 g/mol . Look for the [M+H]⁺ peak at m/z 293.0.
¹H NMR (DMSO-d₆) Final QCThe disappearance of the broad carboxylic acid OH peak (~13.5 ppm). Appearance of two distinct, broad singlets between 7.50–8.20 ppm corresponding to the primary amide -NH₂ protons (diastereotopic due to restricted rotation).

References

  • Sulfonamide compounds - WO2006036670A1 (Details the standard activation of 4-iodo-2-nitrobenzoic acid using SOCl₂). Google Patents.
  • Carboxylic Acid to Acid Chloride (SOCl₂ or (COCl)₂) (Mechanistic breakdown of the Vilsmeier-Haack activation). OrgoSolver. URL:[Link]

  • Carboxylic Acid + SOCl₂ (Analysis of gas evolution driving forces and side-reaction prevention during acid chloride synthesis). ReactionWeb.io. URL:[Link]

Sources

Application

Application Notes and Protocols: Reaction Conditions for Amide Formation in 4-Iodo-2-nitrobenzamide Synthesis

Abstract This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the synthesis of 4-Iodo-2-nitrobenzamide, with a specific focus on the critical amide forma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the synthesis of 4-Iodo-2-nitrobenzamide, with a specific focus on the critical amide formation step. Two primary and effective methodologies are presented: the activation of the parent carboxylic acid via an acyl chloride intermediate and a two-step process involving esterification followed by ammonolysis. This guide offers in-depth explanations of the chemical principles, step-by-step experimental protocols, and a comparative analysis of reaction conditions to aid in the selection of the most appropriate synthetic route.

Introduction

4-Iodo-2-nitrobenzamide is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring an amide functional group and strategically placed iodo and nitro substituents on the aromatic ring, makes it a versatile building block. The amide bond is a cornerstone of many biologically active molecules. However, the electronic properties of the starting material, 4-iodo-2-nitrobenzoic acid, present unique challenges to amide formation. The presence of two strong electron-withdrawing groups (iodo and nitro) deactivates the carboxylic acid, making direct amidation difficult and necessitating specific activation strategies for efficient conversion.[1]

This application note explores two robust and widely employed methods for the synthesis of 4-Iodo-2-nitrobenzamide, providing the necessary details for successful laboratory implementation.

Method 1: Activation via Acyl Chloride Formation

This is a classic and highly effective two-step, one-pot method that proceeds through a highly reactive acyl chloride intermediate.[1][2] The carboxylic acid is first converted to its corresponding acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂), which is then reacted in situ with an ammonia source.

Causality of Experimental Choices
  • Activating Agent: Thionyl chloride is a preferred reagent for this transformation because it reacts with the carboxylic acid to form the acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies their removal.[3]

  • Solvent: Anhydrous, non-protic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are crucial to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.[1]

  • Temperature Control: The initial reaction with thionyl chloride is often heated to reflux to ensure complete formation of the acyl chloride.[1] However, the subsequent addition of the amine (ammonia source) is performed at a reduced temperature (0 °C) to control the exothermicity of the reaction and minimize potential side reactions.[1]

  • Base: A base like triethylamine or pyridine can be used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[1]

Experimental Protocol: Thionyl Chloride Method
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-iodo-2-nitrobenzoic acid (1.0 equivalent) in anhydrous THF.

  • Acyl Chloride Formation: To this suspension, add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of pyridine can also be added.[1]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous THF and cool the flask to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of ammonium hydroxide (a source of ammonia) or introduce ammonia gas into the reaction vessel. For a more controlled reaction, a solution of the amine in an appropriate solvent can be added dropwise to the acyl chloride solution at 0 °C.[1]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-18 hours, monitoring by TLC.[1]

  • Workup: Quench the reaction by carefully adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers successively with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Data Summary: Thionyl Chloride Method
ParameterConditionPurpose
Activating Agent Thionyl Chloride (SOCl₂)Converts the carboxylic acid to a highly reactive acyl chloride.[1][2]
Amine Source Ammonium Hydroxide / Ammonia GasNucleophile for amide bond formation.
Base (Optional) Pyridine (catalytic) or TriethylamineNeutralizes HCl byproduct and can accelerate acyl chloride formation.[1]
Solvent Anhydrous, non-protic (e.g., THF, DCM)Provides an inert medium for the reaction.[1]
Temperature Reflux for acyl chloride formation; 0°C to RT for amidation.Controls reaction rate and minimizes side reactions.[1]
Reaction Time 4-22 hours (total)Monitored by TLC for completion.[1]
Workflow Visualization: Thionyl Chloride Method

G cluster_prep Preparation cluster_activation Acyl Chloride Formation cluster_amidation Amidation cluster_workup Workup & Purification A Suspend 4-iodo-2-nitrobenzoic acid in anhydrous THF B Add SOCl₂ (dropwise) A->B C Heat to reflux (2-4h) B->C D Cool and remove excess SOCl₂/solvent C->D E Re-dissolve in anhydrous THF D->E F Cool to 0°C E->F G Add ammonia source F->G H Warm to RT, stir (2-18h) G->H I Quench with H₂O H->I J Extract with Ethyl Acetate I->J K Wash (acid, base, brine) J->K L Dry, concentrate, and recrystallize K->L

Caption: Experimental workflow for the synthesis of 4-Iodo-2-nitrobenzamide via the thionyl chloride method.

Method 2: Esterification Followed by Ammonolysis

An alternative and often high-yielding approach involves a two-step process where the carboxylic acid is first converted to a methyl ester, which is subsequently reacted with ammonia to form the desired amide.[4][5] This method can be advantageous as it avoids the use of harsh chlorinating agents and the formation of potentially problematic side products.[5]

Causality of Experimental Choices
  • Esterification: The conversion of the carboxylic acid to its methyl ester is typically achieved under acidic conditions (e.g., using sulfuric acid in methanol) or with a milder reagent like trimethyl orthoacetate.[4] This step transforms the carboxylic acid into a derivative that is more susceptible to nucleophilic attack by ammonia.

  • Ammonolysis: The reaction of the methyl ester with ammonia, known as ammonolysis, is the key amide-forming step. Using anhydrous ammonia gas in a suitable solvent like methanol is preferred to avoid hydrolysis of the ester back to the carboxylic acid, which can occur with aqueous ammonia.[5]

  • Solvent for Ammonolysis: Solvents such as methanol, ethanol, or isopropanol are chosen for their ability to dissolve both the ester and a high concentration of ammonia gas.[5]

  • Temperature and Time: The ammonolysis reaction is typically carried out at room temperature over an extended period (e.g., 3 days) to ensure complete conversion.[5]

Experimental Protocol: Esterification and Ammonolysis

Step 1: Preparation of Methyl 4-iodo-2-nitrobenzoate

  • Preparation: In a round-bottom flask, dissolve 4-iodo-2-nitrobenzoic acid (1.0 equivalent) in methanol.

  • Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add concentrated sulfuric acid.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for approximately 8 hours.[4][5]

  • Workup: After cooling, neutralize the reaction mixture with a solid base such as sodium bicarbonate. Filter off the salts and evaporate the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the methyl ester with a suitable organic solvent (e.g., MTBE). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl ester.[4]

Step 2: Ammonolysis to 4-Iodo-2-nitrobenzamide

  • Preparation: Dissolve the crude methyl 4-iodo-2-nitrobenzoate in methanol and cool the solution to -15 °C.[5]

  • Ammonia Addition: Pass anhydrous ammonia gas through the solution until saturation.[5]

  • Reaction: Seal the reaction vessel and allow it to stand at room temperature for approximately 3 days. Monitor the reaction by TLC.[5]

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude 4-Iodo-2-nitrobenzamide as a solid.[5]

  • Purification: The product can be purified by recrystallization from a mixture of hot methanol and water to yield a highly pure product.[4][5]

Data Summary: Esterification and Ammonolysis Method
ParameterConditionPurpose
Esterification Reagent Methanol / Sulfuric AcidConverts carboxylic acid to methyl ester.[4][5]
Ammonolysis Reagent Anhydrous Ammonia GasNucleophile for amide formation from the ester.[5]
Solvent (Ammonolysis) MethanolDissolves ester and ammonia, facilitating the reaction.[5]
Temperature Reflux for esterification; -15°C to RT for ammonolysis.Optimizes reaction rates and product stability.[5]
Reaction Time ~8 hours for esterification; ~3 days for ammonolysis.Ensures complete conversion at each step.[5]
Workflow Visualization: Esterification and Ammonolysis Method

G cluster_esterification Esterification cluster_ammonolysis Ammonolysis cluster_purification Isolation & Purification A Dissolve 4-iodo-2-nitrobenzoic acid in Methanol B Add H₂SO₄ at 0°C A->B C Reflux for 8h B->C D Neutralize, filter, and extract C->D E Dissolve methyl ester in Methanol D->E F Cool to -15°C E->F G Saturate with NH₃ gas F->G H Stir at RT for 3 days G->H I Evaporate solvent H->I J Recrystallize from Methanol/Water I->J

Caption: Experimental workflow for the synthesis of 4-Iodo-2-nitrobenzamide via esterification and ammonolysis.

Conclusion

The synthesis of 4-Iodo-2-nitrobenzamide can be effectively achieved through two primary routes, each with its own set of advantages. The activation of the parent carboxylic acid with thionyl chloride offers a direct, one-pot conversion to the amide, while the two-step esterification and subsequent ammonolysis pathway provides a high-yielding alternative that avoids harsher reagents. The choice of method will depend on factors such as available reagents, desired purity, and scale of the reaction. Both protocols, when executed with care and attention to the principles outlined, provide reliable and reproducible methods for obtaining this valuable synthetic intermediate.

References

  • Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available from: [Link]

  • ResearchGate. Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. Available from: [Link]

  • LibreTexts. 4.2.6: Chemistry of Amides. (2022). Available from: [Link]

  • PubChem. N-benzyl-2-iodo-4-nitrobenzamide. Available from: [Link]

  • Google Patents. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • PubChem. 4-Iodo-2-nitrobenzaldehyde. Available from: [Link]

  • ResearchGate. THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019). Available from: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Available from: [Link]

  • Organic-Chemistry.org. Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available from: [Link]

  • PubChem. Methyl 4-iodo-3-nitrobenzoate. Available from: [Link]

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Method

Topic: Preparation of Iniparib Metabolites via Reductive Transformation of 4-Iodo-3-Nitrobenzamide

An Application Note and Comprehensive Protocol for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract Iniparib (4-iodo-3-nitrobenzamide) is an investigational anticancer agent who...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Iniparib (4-iodo-3-nitrobenzamide) is an investigational anticancer agent whose biological activity is linked to its metabolic conversion into reactive species.[1][2] While initially investigated as a poly(ADP-ribose) polymerase (PARP) inhibitor, subsequent studies revealed that its mechanism of action is not primarily through PARP inhibition but likely involves non-selective modification of cysteine-containing proteins by its metabolites.[3][4] The primary metabolic pathway involves the reduction of its aromatic nitro group.[1][5] This guide provides a detailed protocol for the laboratory-scale synthesis of the principal and most stable metabolite of Iniparib, 4-iodo-3-aminobenzamide (IABM), starting from the parent drug, 4-iodo-3-nitrobenzamide. This protocol is essential for researchers needing to produce IABM as an analytical standard for pharmacokinetic studies, for use in biological assays to probe the mechanism of action, or as a precursor for further derivatization.

Introduction: The Evolving Story of Iniparib

Current understanding suggests that Iniparib acts as a prodrug.[2][7] Its bioactivity is now attributed to its intracellular metabolic reduction into highly reactive cytotoxic species, including nitroso and hydroxylamine intermediates, which can non-selectively modify proteins.[3][8] The most stable product of this reductive cascade is the amino metabolite, 4-iodo-3-aminobenzamide (IABM), which is readily detected in plasma along with its hydrolyzed form, 4-iodo-3-aminobenzoic acid (IABA).[1][9] Therefore, the ability to synthesize and study these metabolites is critical to fully understanding Iniparib's biological effects.

The Metabolic Pathway of Iniparib

The biotransformation of Iniparib is a classic example of nitroreduction, a metabolic pathway common for xenobiotics containing a nitroaromatic moiety.[5] This reductive process occurs in a stepwise manner, involving a six-electron reduction to convert the nitro group (-NO₂) into an amino group (-NH₂).[5] This conversion proceeds through highly reactive and unstable intermediates.

Key Metabolic Steps:

  • Nitro to Nitroso: The nitro group is first reduced to a nitroso group (-NO). The resulting metabolite, 4-iodo-3-nitrosobenzamide, is a putative reactive species.[3]

  • Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine (-NHOH). This species, 4-iodo-3-hydroxyaminobenzamide (IHABM), is also highly unstable and reactive.[1]

  • Hydroxylamine to Amine: The final, stable product of this pathway is the corresponding amine, 4-iodo-3-aminobenzamide (IABM), which results from the reduction of the hydroxylamine.[1]

This metabolic activation cascade is crucial for the drug's proposed mechanism of action.

G Iniparib Iniparib (4-Iodo-3-nitrobenzamide) Nitroso 4-Iodo-3-nitrosobenzamide (Reactive Intermediate) Iniparib->Nitroso +2e-, +2H+ Hydroxylamine 4-Iodo-3-hydroxyaminobenzamide (Reactive Intermediate) Nitroso->Hydroxylamine +2e-, +2H+ IABM IABM (4-Iodo-3-aminobenzamide) (Stable Metabolite) Hydroxylamine->IABM +2e-, +2H+

Caption: Reductive metabolic pathway of Iniparib.

Synthetic Strategy and Protocols

To facilitate research into Iniparib's mechanism and pharmacokinetics, the controlled chemical synthesis of its metabolites is necessary. This section provides robust protocols for the preparation of the starting material, 4-iodo-3-nitrobenzamide (Iniparib), and its primary stable metabolite, 4-iodo-3-aminobenzamide (IABM).

Protocol 1: Synthesis of 4-Iodo-3-nitrobenzamide (Iniparib)

While Iniparib is commercially available, this protocol provides a reliable method for its synthesis from 4-iodo-3-nitrobenzoic acid, which is often a more accessible starting material. The procedure avoids the use of thionyl chloride, which can lead to chloro-impurities via nucleophilic substitution of the labile iodo group.[10] This two-step method proceeds through a methyl ester intermediate, which is then converted to the amide.[10][11]

Step A: Esterification of 4-Iodo-3-nitrobenzoic Acid

  • Reaction Setup: To a solution of 4-iodo-3-nitrobenzoic acid (1 eq.) in methanol (approx. 10 mL per gram of acid), cool the mixture to 0°C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 3.5 eq.) to the cooled solution.

  • Reflux: Warm the reaction mixture to room temperature and then heat to reflux (approx. 70°C) for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the mixture with solid sodium bicarbonate until effervescence ceases. Filter the salts and evaporate the filtrate under reduced pressure.

  • Extraction: Add water to the residue and extract twice with a suitable organic solvent like methyl tert-butyl ether (MTBE). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Evaporate the solvent under reduced pressure to obtain methyl 4-iodo-3-nitrobenzoate as a solid.

Step B: Amidation of Methyl 4-iodo-3-nitrobenzoate

  • Reaction Setup: Dissolve the methyl 4-iodo-3-nitrobenzoate (1 eq.) from the previous step in methanol (approx. 8 mL per gram of ester) in a flask suitable for gas dispersion.

  • Ammonia Gas: While stirring at a constant temperature of 35°C, bubble ammonia gas through the solution.[12]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester is consumed. This may take several hours to days.[11]

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure to yield the crude 4-iodo-3-nitrobenzamide.

  • Purification: Recrystallize the crude solid from a mixture of methanol and water.[11] Heat the solid in a minimal amount of hot methanol to dissolve, then add hot water until precipitation begins. Allow to cool slowly, filter the resulting crystals, and dry under vacuum to yield pure 4-iodo-3-nitrobenzamide.

Protocol 2: Synthesis of 4-Iodo-3-aminobenzamide (IABM)

This protocol describes the chemical reduction of the nitro group of Iniparib to an amino group, yielding the primary metabolite IABM. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly effective method for the selective reduction of aromatic nitro groups, even in the presence of other reducible functionalities like amides.[13]

Materials:

  • 4-Iodo-3-nitrobenzamide (Iniparib)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-iodo-3-nitrobenzamide (1 eq.) in ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (4-5 eq.) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH of the aqueous layer is ~8. Be cautious as significant gas evolution (CO₂) will occur. A thick white precipitate of tin salts will form.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-iodo-3-aminobenzamide. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

G cluster_0 Synthesis of IABM A 1. Dissolve Iniparib in Ethyl Acetate B 2. Add SnCl₂ in conc. HCl A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Quench on ice & Neutralize with NaHCO₃ C->D E 5. Filter through Celite® D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate F->G H Pure IABM (4-Iodo-3-aminobenzamide) G->H

Caption: Experimental workflow for the synthesis of IABM.

Data Presentation and Characterization

Proper characterization of the synthesized compounds is essential for confirming their identity and purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this purpose.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Appearance
Iniparib 4-Iodo-3-nitrobenzamideC₇H₅IN₂O₃292.03Yellow Solid
IABM 4-Iodo-3-aminobenzamideC₇H₇IN₂O262.05Off-white to light brown solid

Table 1: Physicochemical Properties of Iniparib and its Primary Metabolite IABM.[14]

Trustworthiness and Self-Validation

The protocols described are based on established and reliable chemical transformations.

  • Reaction Monitoring: The consistent use of TLC or HPLC at each stage allows the researcher to validate the progress of the reaction, ensuring the complete consumption of starting materials before proceeding to the next step.

  • Purification: The final purification step, whether by recrystallization or chromatography, is critical. Purity should be confirmed by HPLC (>98%) and the structure verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with literature values or expected fragmentation patterns.[11]

  • Causality: The choice of SnCl₂/HCl for the nitro reduction is deliberate. It is a mild yet effective system that is tolerant of the amide functional group, preventing unwanted hydrolysis which could occur under more forcing conditions. The acidic conditions protonate the nitro group, facilitating the electron transfer from the tin(II) species.

By following these integrated monitoring and purification steps, researchers can be confident in the identity and quality of the synthesized Iniparib metabolites, ensuring the reliability of subsequent biological or analytical experiments.

References

  • Benchchem. The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide.
  • Bastrakov, M. A., & Starosotnikov, A. M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(12), 3894. Available from: [Link]

  • ACS Electrochemistry. Nitro Substrates in Reductive Electrosynthesis: A Review.
  • ChemicalBook. 4-iodo-3-nitrobenzamide CAS#: 160003-66-7.
  • van Andel, L., Rosing, H., Zhang, Z., Hughes, L., O'Connor, M. J., Schellens, J. H., & Beijnen, J. H. (2017). Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP) inhibitor. Investigational New Drugs, 35(3), 295–303. Available from: [Link]

  • ResearchGate. Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. Available from: [Link]

  • ResearchGate. Pharmacokinetics and metabolism of iniparib for the treatment of metastatic triple-negative breast cancer (tnbc). Available from: [Link]

  • Patel, A. G., De Lorenzo, S. B., Flatten, K. S., Poirier, G. G., & Kaufmann, S. H. (2012). Failure of iniparib to inhibit poly(ADP-ribose) polymerase in vitro. Clinical Cancer Research, 18(2), 510–523. Available from: [Link]

  • Le, M. H., Charles, K. A., & Kiaris, H. (2016). A Comparative Oncology Study of Iniparib Defines Its Pharmacokinetic Profile and Biological Activity in a Naturally-Occurring Canine Cancer Model. PLoS ONE, 11(2), e0149094. Available from: [Link]

  • ResearchGate. Synthesis of iniparib from 4-bromobenzonitrile. Available from: [Link]

  • ResearchGate. Abstract A226: Mechanism of action of iniparib: Stimulation of reactive oxygen species (ROS) production in an iniparib-sensitive breast cancer cell line. Available from: [Link]

  • Royal Society of Chemistry. Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Available from: [Link]

  • Purohit, V., & Basu, A. K. (2000). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicology, 142(2), 79–96. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Available from: [Link]

  • ResearchGate. A phase II randomized study evaluating the addition of iniparib to gemcitabine plus cisplatin as first-line therapy for metastatic non-small-cell lung cancer. Available from: [Link]

  • Google Patents. US20130172618A1 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • PubChem. 4-Amino-3-iodobenzenesulfonamide. Available from: [Link]

  • BC Cancer. DRUG NAME: Iniparib. Available from: [Link]

  • Google Patents. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.
  • Rasayan Journal. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link]

  • Journal of Synthetic Organic Chemistry, Japan. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Available from: [Link]

  • Beilstein Journals. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Available from: [Link]

Sources

Application

Application Note: Optimal Solvent Systems and In Vitro Protocols for 4-Iodo-2-nitrobenzamide (Iniparib)

Target Audience: Researchers, assay development scientists, and pharmacologists. Application: In vitro cell culture, viability assays, and protein modification studies.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Application: In vitro cell culture, viability assays, and protein modification studies.

Introduction & Mechanistic Context

4-Iodo-2-nitrobenzamide, commonly known as Iniparib or BSI-201, is a small molecule that has undergone significant mechanistic reclassification. Originally investigated in clinical trials as a poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, comprehensive biophysical profiling later revealed that it does not competitively inhibit PARP enzymatic activity. Instead, it acts as a prodrug. In cellular environments, it is converted into a highly reactive C-nitroso metabolite that non-selectively forms covalent adducts with cysteine-containing proteins (1[1]).

Understanding this mechanism is critical for assay design. Because the active metabolite targets free thiols, the choice of solvents, culture media, and lysis buffers directly dictates the success or failure of the experiment.

Physicochemical Properties & Solvent Selection

4-Iodo-2-nitrobenzamide (MW: 292.03 g/mol ) is highly hydrophobic and practically insoluble in aqueous environments. To introduce the compound into cell culture, it must first be dissolved in a high-dielectric organic solvent.

Table 1: Solubility Profile of 4-Iodo-2-nitrobenzamide

SolventMax Solubility (mg/mL)Max Molarity (mM)Suitability for Cell Culture
DMSO 58.0 – 62.7198.6 – 214.6Optimal (Primary stock solvent)
DMF ~30.0~102.7Alternative (Higher baseline toxicity)
Ethanol 23.5 – 37.080.5 – 126.7Sub-optimal (High evaporation risk)
Water < 1.0 (Insoluble)N/AUnsuitable

Data synthesized from established chemical datasheets (2[2], 3[3]).

Expert Insights: Causality in Experimental Design

To ensure scientific integrity, researchers must move beyond simply dissolving the powder and understand why specific parameters are chosen:

  • Why Anhydrous DMSO? Moisture introduces the risk of premature hydrolysis of the amide group. Using 100% anhydrous DMSO stabilizes the compound for long-term storage at -80°C, preventing degradation of the nitro group essential for its conversion to the active nitroso metabolite.

  • Why Strictly Avoid Reducing Agents? Because the active mechanism relies on covalent binding to cysteine residues, the presence of exogenous reducing agents (e.g., Dithiothreitol [DTT], β-mercaptoethanol, or high concentrations of Glutathione) in the culture media or downstream lysis buffers will act as nucleophilic scavengers. They will prematurely quench the C-nitroso metabolite, leading to false-negative viability or binding data (1[1]).

  • Why Perform Serum-Free Intermediate Dilutions? Directly injecting a high-concentration DMSO stock into 10% FBS-containing media causes rapid solvent exchange. The hydrophobic 4-Iodo-2-nitrobenzamide molecules will crash out of solution and bind non-specifically to bovine serum albumin (BSA) before reaching the cells, drastically reducing the effective extracellular concentration.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that any observed cellular phenotype is strictly due to the compound and not solvent artifacts or precipitation.

Phase 1: Master Stock Preparation (50 mM)
  • Equilibration: Allow the lyophilized 4-Iodo-2-nitrobenzamide vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture condensation.

  • Reconstitution: Add the calculated volume of anhydrous DMSO (e.g., 684.9 μL for 10 mg of powder) to achieve a 50 mM concentration (4[4]).

  • Solubilization: Vortex gently for 30 seconds. If necessary, sonicate in a room-temperature water bath for 1–2 minutes.

  • Validation Checkpoint 1 (Visual): Hold the tube against a bright light source. The solution must be completely transparent. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into single-use amber microcentrifuge tubes (to protect from UV-induced degradation) and store immediately at -80°C.

Phase 2: Intermediate Dilution & Cell Treatment
  • Thawing: Thaw a single 50 mM aliquot at room temperature. Do not use heat blocks.

  • Intermediate Dilution: Dilute the 50 mM stock 1:50 into serum-free basal media to create a 1 mM intermediate solution. Mix immediately by pipetting up and down.

  • Final Dilution: Dilute the 1 mM intermediate solution into complete culture media (containing FBS) to reach your target working concentration (typically 10 μM to 100 μM). Critical Rule: The final DMSO concentration in the well must not exceed 0.1% to 0.5% v/v to prevent baseline solvent toxicity.

  • Validation Checkpoint 2 (Microscopic): Before adding to cells, place a sample of the final media under an inverted phase-contrast microscope (20x objective). Scan for micro-crystals. If crystals are present, the local solubility limit was exceeded, and the media must be remade.

  • Validation Checkpoint 3 (Vehicle Control): You must prepare a vehicle control well containing the exact same final percentage of DMSO (e.g., 0.1%) in complete media, completely devoid of the drug. All viability data must be normalized against this specific well.

Workflow Visualization

G A 4-Iodo-2-nitrobenzamide (Lyophilized Powder) B Reconstitute in Anhydrous DMSO (Target: 50 mM Stock) A->B Add solvent at RT C QC: Visual Clarity Check (Self-Validation) B->C Vortex & Sonicate D Aliquot & Store at -80°C (Single-use amber tubes) C->D Pass (Clear) E Intermediate Dilution (Serum-free Media) D->E Thaw on ice F QC: Microscopic Inspection (Ensure no micro-crystals) E->F Serial dilution G Final Cell Treatment (Matched Vehicle Control) F->G Pass (No crystals)

Workflow for the preparation and self-validating cell culture application of 4-Iodo-2-nitrobenzamide.

References

  • Title: Iniparib (BSI-201)
  • Title: Iniparib (BSI-201)
  • Source: Clinical Cancer Research (AACR Journals)
  • Title: Product data sheet - Iniparib Source: MedKoo Biosciences URL

Sources

Method

Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) on 4-Iodo-2-nitrobenzamide

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Mechanistic causality, protocol optimization, and self-validating workflows for challenging SNAr substrates. Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Mechanistic causality, protocol optimization, and self-validating workflows for challenging SNAr substrates.

Executive Summary & Mechanistic Rationale

The 4-substituted-2-nitrobenzamide scaffold is a highly privileged pharmacophore, serving as a critical precursor for quinazolinones, PARP inhibitors, and positive allosteric modulators[1]. While nucleophilic aromatic substitution (SNAr) is the standard method for functionalizing the C4 position, the use of 4-Iodo-2-nitrobenzamide presents unique kinetic challenges compared to its fluoro- or chloro-analogues.

As an Application Scientist, I frequently see SNAr reactions fail on iodoarenes because the fundamental mechanism is misunderstood. In aliphatic SN​2 reactions, iodine is an excellent leaving group due to its weak C–I bond. However, in SNAr, the reaction proceeds via an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step , not the cleavage of the carbon-halogen bond[2].

This phenomenon is governed by the "Element Effect" , which dictates a leaving group reactivity order of F > NO 2​ > Cl ≈ Br > I[3]. Highly electronegative atoms like fluorine withdraw electron density, rendering the ipso-carbon highly electrophilic and stabilizing the transition state. Iodine, being significantly less electronegative, leaves the ipso-carbon electron-rich and resistant to nucleophilic attack. To successfully execute SNAr on 4-Iodo-2-nitrobenzamide, we must bypass this kinetic barrier by manipulating solvent polarity, exploiting soft-soft polarizability interactions, and applying targeted thermal forcing[3].

Mandatory Visualization: The SNAr Pathway

The following diagram illustrates the mechanistic pathway and the critical energy barrier that must be overcome when utilizing an iodo-substrate.

SNAr_Mechanism Substrate 4-Iodo-2-nitrobenzamide (Poor Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Addition (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻ or R2NH) Nucleophile->Meisenheimer Attack at C4 Product 4-Nu-2-nitrobenzamide (Target Scaffold) Meisenheimer->Product Elimination (Fast Step) LeavingGroup Iodide (I⁻) (Leaving Group) Meisenheimer->LeavingGroup

Fig 1. Addition-elimination mechanism of SNAr on 4-Iodo-2-nitrobenzamide via a Meisenheimer complex.

Comparative Kinetic Data

To illustrate the causality behind our protocol design, Table 1 summarizes the quantitative differences in reactivity between 4-fluoro and 4-iodo substrates. Notice how the iodo-substrate requires either a "soft" nucleophile or severe thermal forcing to achieve comparable yields.

Table 1: Kinetic & Yield Comparison of SNAr Substrates (The Element Effect)

SubstrateNucleophile TypeReagentSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Causality
4-Fluoro -2-nitrobenzamideHard (N)MorpholineDMF252>95%High electrophilicity at C4 due to F electronegativity.
4-Iodo -2-nitrobenzamideHard (N)MorpholineDMSO1201865–75%High thermal energy required to force addition step[1].
4-Iodo -2-nitrobenzamideSoft (S)Na-ThiophenolateDMF60485–90%Soft-soft polarizability interaction lowers transition state energy[3].

Experimental Protocols & Self-Validating Systems

Protocol A: SNAr via Soft Nucleophiles (Thiolation)

Objective: Displace iodine using a soft sulfur nucleophile. According to Bunnett's polarizability proposal, the large, polarizable electron cloud of a thiolate interacts favorably with the large iodine atom in the transition state, partially offsetting iodine's poor electronegativity[3].

Reagents:

  • 4-Iodo-2-nitrobenzamide (1.0 equiv, 1.0 mmol)

  • Thiophenol (1.2 equiv, 1.2 mmol)

  • Potassium carbonate ( K2​CO3​ , 2.0 equiv, 2.0 mmol)

  • Anhydrous DMF (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 20 mL reaction vial with 4-Iodo-2-nitrobenzamide and finely powdered K2​CO3​ .

    • Causality: Finely powdered base increases surface area for heterogeneous deprotonation of the thiol.

  • Solvent Addition & Degassing: Add anhydrous DMF. Purge the suspension with nitrogen gas for 5 minutes.

    • Causality: Thiolates are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen. Inert atmosphere is non-negotiable here.

  • Nucleophile Addition: Add thiophenol dropwise via syringe at room temperature.

  • Heating: Seal the vial and heat to 60 °C for 4 hours.

    • Causality: DMF solvates the potassium cation but leaves the thiolate anion "naked" and highly reactive, accelerating the rate-determining addition step.

Self-Validation Checkpoints:

  • Visual: The reaction mixture will immediately transition from pale yellow to a deep, vibrant red upon the addition of thiophenol. This color change self-validates the formation of the highly conjugated thiolate and the subsequent Meisenheimer intermediate[2].

  • Analytical: LC-MS analysis will show the disappearance of the starting material ( m/z 293 [M+H]+ ) and the appearance of the thioether product ( m/z 275 [M+H]+ ).

  • Workup: Pour the mixture into 20 mL of ice-cold water. The precipitation of a bright yellow solid validates successful conversion. Filter, wash with water (to remove DMF and salts), and dry under vacuum.

Protocol B: SNAr via Hard Nucleophiles (Amination)

Objective: Displace iodine using a secondary amine. Because amines are "hard" nucleophiles, they lack the polarizability advantage of thiols. Consequently, we must rely on extreme thermal forcing and hyper-polar solvents to drive the formation of the Meisenheimer complex[1].

Reagents:

  • 4-Iodo-2-nitrobenzamide (1.0 equiv, 1.0 mmol)

  • Morpholine (3.0 equiv, 3.0 mmol)

  • Anhydrous DMSO (2.0 mL, 0.5 M)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure tube or microwave vial, combine 4-Iodo-2-nitrobenzamide and Morpholine in DMSO.

    • Causality: A 3.0 equivalent excess of morpholine is used because one equivalent acts as the nucleophile, while the remaining equivalents act as an acid scavenger to neutralize the generated Hydroiodic acid (HI), preventing the reaction from stalling.

  • Thermal Forcing: Seal the vessel securely and heat to 120 °C using an oil bath or microwave reactor for 16–24 hours.

    • Causality: DMSO is chosen over DMF because its higher boiling point (189 °C) safely accommodates the 120 °C thermal input required to force the neutral amine into the electron-rich ipso-carbon.

  • Cooling: Allow the reaction to cool completely to room temperature.

Self-Validation Checkpoints:

  • Visual: The solution will darken significantly to a deep amber/brown at 120 °C, indicating the accumulation of the intermediate complexes.

  • Analytical: TLC (Ethyl Acetate:Hexanes 1:1) will self-validate the progress. The starting material ( Rf​ ~0.6) will be fully consumed, replaced by a highly UV-active, more polar product spot ( Rf​ ~0.2).

  • Workup: Dropwise addition of the DMSO solution into rapidly stirring ice water will force the hydrophobic 4-morpholino-2-nitrobenzamide to crash out as a crystalline solid. If an oil forms instead, it indicates incomplete conversion or trapped DMSO; adding brine and scratching the flask will induce crystallization.

References

  • Title : The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | Source : The Journal of Organic Chemistry - ACS Publications | URL :[3]

  • Title : Nucleophilic Aromatic Substitution: Introduction and Mechanism | Source : Master Organic Chemistry | URL :[2]

  • Title : Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4 | Source : Google Patents | URL :[1]

Sources

Application

Application Notes and Protocols for the Catalyzing Hydrogenation of 4-Iodo-2-nitrobenzamide Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 4-iodo-2-nitrobenzamide derivatives. This critical transformation, w...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 4-iodo-2-nitrobenzamide derivatives. This critical transformation, which converts the nitro group to an amine, is a cornerstone in the synthesis of a variety of pharmacologically active molecules. The primary challenge in this process is achieving high chemoselectivity, specifically the reduction of the nitro group without cleavage of the labile carbon-iodine bond.

This document will delve into the mechanistic rationale behind protocol choices, provide detailed step-by-step instructions for recommended methods, and present data in a clear, comparative format. The protocols are designed to be self-validating, with explanations for each step to ensure both success and safety in the laboratory.

Theoretical Background and Mechanistic Considerations

The reduction of an aromatic nitro group is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[1] The choice of reducing agent and conditions determines the final product and the preservation of other functional groups. In the case of 4-iodo-2-nitrobenzamide, the C-I bond is susceptible to hydrogenolysis, particularly with highly active catalysts like palladium on carbon (Pd/C) under standard conditions.[2]

Direct vs. Condensation Pathways

The reduction of nitroarenes can follow two primary mechanistic pathways: a direct hydrogenation route or a condensation route. The direct pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[1] The condensation pathway involves the reaction of the intermediate nitroso and hydroxylamine species to form an azoxy compound, which is then further reduced. For the synthesis of anilines, conditions that favor the direct pathway are generally preferred.

The Challenge of Chemoselectivity

The primary obstacle in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation.[3] The ease of halogen cleavage generally follows the order I > Br > Cl > F. Therefore, the reduction of 4-iodo-2-nitrobenzamide presents a significant challenge. The choice of catalyst is paramount. While palladium is a highly efficient hydrogenation catalyst, it is also very effective at promoting hydrodehalogenation.[4][5] Platinum-based catalysts, Raney Nickel, and certain homogeneous catalysts often offer better chemoselectivity for this type of transformation.[6] Non-catalytic methods, such as the Béchamp reduction, are also excellent alternatives for preserving the halogen.

Recommended Methodologies and Protocols

Two primary methods are presented here: a classic, highly chemoselective Béchamp reduction and a catalytic hydrogenation using Raney Nickel, which offers the advantages of a catalytic process while maintaining good selectivity.

Method 1: Béchamp Reduction with Iron and Hydrochloric Acid

This method is a robust and highly reliable procedure for the selective reduction of nitroarenes in the presence of sensitive functional groups like halogens. It uses inexpensive and readily available reagents and is less prone to causing hydrodehalogenation compared to many catalytic methods.

Materials:

  • 4-Iodo-2-nitrobenzamide

  • Iron powder (<100 mesh)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-iodo-2-nitrobenzamide (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Addition of Reagents: To the stirred suspension, add iron powder (4.0 eq).

  • Reaction Initiation: Heat the mixture to a gentle reflux. Cautiously add concentrated hydrochloric acid (0.3 eq) dropwise to the refluxing mixture. The reaction is exothermic and may become more vigorous upon addition of the acid.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be aware of CO₂ evolution.

    • Filter the slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-iodobenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Iron in Acidic Media: The Béchamp reduction proceeds via single-electron transfers from the metal surface to the nitro group, with protonation by the acidic medium. This process is generally milder than catalytic hydrogenation and less likely to cleave the C-I bond.[1]

  • Ethanol/Water Solvent System: This solvent mixture provides good solubility for the organic substrate while also being compatible with the aqueous acidic conditions and the inorganic reagents.

  • Celite® Filtration: The fine iron and iron oxide particles formed during the reaction can be difficult to filter. A pad of Celite® provides a porous filtration medium that prevents clogging of the filter paper.

Method 2: Catalytic Hydrogenation with Raney Nickel

For applications where a catalytic method is preferred (e.g., for ease of work-up and potential for higher throughput), Raney Nickel is a suitable choice. It is known to be effective for nitro group reduction while often showing better selectivity against dehalogenation compared to palladium catalysts.

Materials:

  • 4-Iodo-2-nitrobenzamide

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Equipment:

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Glass pressure bottle

  • Magnetic stirrer and stir bar

  • Filtration apparatus with Celite®

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry several times with water and then with the reaction solvent (methanol or ethanol) to remove any residual base.

  • Reaction Setup: To a glass pressure bottle, add 4-iodo-2-nitrobenzamide (1.0 eq) and the washed Raney Nickel (approximately 10-20% by weight of the substrate). Add the solvent (methanol or ethanol).

  • Hydrogenation:

    • Seal the pressure bottle and connect it to the hydrogenation apparatus.

    • Purge the system with nitrogen gas several times to remove any air.

    • Pressurize the vessel with hydrogen gas (typically to 0.3 MPa or as determined by your equipment).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, vent the hydrogen gas and purge the system with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with solvent.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-iodobenzamide.

  • Purification: Purify the crude product as described in Method 1.

  • Raney Nickel: This catalyst is a fine-grained solid composed of an aluminum-nickel alloy. It is a highly active hydrogenation catalyst but generally less prone to causing dehalogenation of iodoarenes compared to Pd/C.[1]

  • Hydrogen Pressure: A moderate hydrogen pressure is typically sufficient for the reduction of the nitro group. Higher pressures can sometimes increase the rate of dehalogenation.

  • Solvent: Alcohols like methanol and ethanol are common solvents for catalytic hydrogenation as they are relatively inert and can dissolve a wide range of organic compounds.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the described methods.

MethodKey ReagentsSolvent SystemTemperatureTypical TimeExpected YieldChemoselectivity Notes
Béchamp Reduction Fe, HClEthanol/WaterReflux2-4 hours70-90%Excellent preservation of the C-I bond.
Raney Ni Hydrogenation Raney® Ni, H₂Methanol or EthanolRoom Temp.4-12 hoursGood to ExcellentGood preservation of the C-I bond, but may require optimization.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of 4-iodo-2-nitrobenzamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 4-Iodo-2-nitrobenzamide reagents Add Solvent and Catalyst/Reagents start->reagents hydrogenation Perform Hydrogenation (H₂ or Fe/HCl) reagents->hydrogenation monitor Monitor Reaction (TLC, H₂ uptake) hydrogenation->monitor monitor->hydrogenation Incomplete filtration Filter to Remove Catalyst/Salts monitor->filtration Complete extraction Solvent Extraction & Drying filtration->extraction concentration Concentrate Under Vacuum extraction->concentration purification Purify Product (Recrystallization/Chromatography) concentration->purification end 2-Amino-4-iodobenzamide purification->end

Caption: General experimental workflow for the reduction of 4-iodo-2-nitrobenzamide.

Conclusion

The selective reduction of 4-iodo-2-nitrobenzamide to 2-amino-4-iodobenzamide is a crucial transformation that requires careful consideration of the reaction conditions to avoid dehalogenation. The Béchamp reduction offers a highly reliable and chemoselective method, making it an excellent choice for ensuring the integrity of the iodo-substituent. For applications where a catalytic approach is desirable, hydrogenation with Raney Nickel provides a viable alternative, though it may require more careful optimization. The protocols and rationale provided in these application notes are intended to equip researchers with the necessary knowledge to successfully and safely perform this important synthetic step.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Selective Reduction of 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
  • Benchchem. (2025). Technical Support Center: Scale-Up Synthesis of 2-Amino-4-iodobenzonitrile. Benchchem.
  • European Patent Office. (2000). EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.
  • Benchchem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Google Patents. (2011). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Kappe, C. O., et al. (2021). Synthesis of flow-compatible Ru-Me/Al2O3 catalysts and their application in hydrogenation of 1-iodo-4-nitrobenzene. Springer.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of [125I]N-(2-aminoethyl)-4-iodobenzamide as a Selective Monoamine Oxidase B Inhibitor. PubMed.
  • RSC Publishing. (2015).
  • ResearchGate. (2023). Catalytic activity in 1-iodo-4-nitrobenzene hydrogenation over Raney Co....
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  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
  • Zirak, M., et al. (2022). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme.
  • Benchchem. (2025). Challenges in the selective reduction of the nitro group. Benchchem.
  • National Center for Biotechnology Information. (2020). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. PMC.
  • ResearchGate. (2012). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf.
  • ACS Publications. (2014). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • Benchchem. (2025).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • MDPI. (2021).
  • Organic Letters. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
  • International Journal of Pharmacy and Biological Sciences. (2019).
  • MDPI. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table.
  • eScholarship.org. (n.d.).
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  • ResearchGate. (n.d.). Iodide catalyzed synthesis of 2-aminobenzoxazoles via oxidative cyclodesulfurization of phenolic thioureas with hydrogen peroxide | Request PDF.
  • National Center for Biotechnology Information. (n.d.).

Sources

Method

Crystallization techniques for high-purity 4-Iodo-2-nitrobenzamide

Application Note: Advanced Crystallization Techniques for High-Purity 4-Iodo-2-nitrobenzamide Executive Summary The purification of halogenated nitroaromatic intermediates demands rigorous thermodynamic control to preven...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Techniques for High-Purity 4-Iodo-2-nitrobenzamide

Executive Summary

The purification of halogenated nitroaromatic intermediates demands rigorous thermodynamic control to prevent yield loss, polymorph contamination, and the entrapment of toxic solvents. 4-Iodo-2-nitrobenzamide is a high-value structural intermediate utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other active pharmaceutical ingredients (APIs). This application note details a highly optimized, self-validating anti-solvent cooling crystallization protocol designed to achieve >99.5% purity while strictly avoiding the formation of toxic solvates.

Mechanistic Foundations of Halogenated Benzamide Crystallization

The crystallization behavior of 4-iodo-2-nitrobenzamide is governed by a complex interplay of non-covalent interactions:

  • Hydrogen Bonding (Supramolecular Synthons): The primary amide group acts as both a strong hydrogen bond donor and acceptor, driving the formation of robust 1D or 2D supramolecular networks.

  • Halogen Bonding: The heavy iodine atom introduces significant electron polarizability (a "sigma-hole"), leading to highly directional halogen-bonding interactions (I···O and I···N contacts) that dictate the final 3D crystal packing and polymorph stability .

  • Steric Hindrance: The ortho-nitro group forces the amide out of coplanarity with the aromatic ring, creating a rigid molecular conformation that is highly sensitive to the chosen solvent system.

Causality of Solvent Selection: Historically, industrial protocols for related isomers (such as 4-iodo-3-nitrobenzamide) relied heavily on acetonitrile for recrystallization. However, the nitrile group coordinates aggressively with the iodine and amide network, forming highly stable solvates (typically trapping 1 molecule of acetonitrile per 3 molecules of the API) . This not only contaminates the final product with a toxic solvent—which metabolizes to hydrogen cyanide—but also drastically reduces the isolated yield.

To circumvent this, we engineered a binary anti-solvent system utilizing Methanol (Primary Solvent) and Water (Anti-solvent) . Methanol effectively disrupts the intermolecular hydrogen bonds at elevated temperatures to achieve high solubility, while the subsequent addition of water forces a rapid, controlled desolvation, driving the system into the metastable zone without forming solvates.

Quantitative Data & Process Metrics

Table 1: Thermodynamic Solubility Profile of 4-Iodo-2-nitrobenzamide

Solvent System Temperature (°C) Solubility (mg/mL) Process Function
Methanol 55 >100 Primary dissolution solvent (Excellent)
Methanol 5 12 Mother liquor baseline (Good recovery)
Water 55 <1 Anti-solvent (Drives supersaturation)
Acetonitrile 25 45 Avoid (Forms toxic crystal solvates)

| MTBE | 25 | 18 | Suitable for upstream extraction only |

Table 2: Impurity Clearance via Methanol/Water Crystallization

Impurity Initial Crude (%) Post-Crystallization (%) Clearance Factor
4-Iodo-2-nitrobenzoic acid (Hydrolysis product) 2.50 <0.05 >50x
4-Chloro-2-nitrobenzamide (Substitution artifact) 0.80 <0.05 >16x

| Residual Methanol | N/A | <3000 ppm | N/A |

Experimental Workflow & Protocol

This protocol is designed as a self-validating system. Each step contains an In-Process Control (IPC) to ensure the physical chemistry of the system behaves exactly as intended before proceeding.

Step 1: Primary Dissolution

  • Action: Suspend 1.0 kg of crude 4-iodo-2-nitrobenzamide in 10 L of Methanol (10 Volumes). Heat the reactor to 55 °C under gentle, continuous agitation (150 rpm).

  • Causality: Heating to 55 °C provides the thermal energy required to break the robust amide-amide dimers present in the crude solid.

  • Self-Validation (IPC 1): Visually confirm complete dissolution. The solution must be completely transparent. This validates the thermodynamic starting point, ensuring no undissolved polymorphs remain to act as rogue nucleation sites.

Step 2: Polishing Filtration

  • Action: Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean crystallization vessel.

  • Causality: Removes insoluble particulates and foreign matter that could trigger uncontrolled, heterogeneous nucleation.

Step 3: Anti-Solvent Addition & Seeding

  • Action: Maintain the filtrate at 55 °C. Gradually dose 35 L of purified Water (35 Volumes) over 60 minutes. At the onset of slight turbidity (typically around 45 °C after partial water addition), introduce 0.5% w/w of pure crystalline 4-iodo-2-nitrobenzamide seeds.

  • Causality: Water drastically lowers the solubility of the API. Seeding at the exact point of turbidity bypasses the unpredictable primary nucleation phase, forcing the system to grow exclusively on the introduced crystal lattice.

  • Self-Validation (IPC 2): Hold the temperature at 45 °C for 2 hours. A distinct, uniform crystal bed must establish without the formation of oils.

Step 4: Controlled Cooling Trajectory

  • Action: Cool the slurry from 45 °C to 5 °C at a strict linear ramp rate of 0.1 °C/min.

  • Causality: A slow, controlled cooling ramp prevents the rapid depletion of supersaturation. If cooled too quickly, the API will "oil out" (liquid-liquid phase separation), trapping impurities and mother liquor within the solid matrix.

Step 5: Isolation and Drying

  • Action: Filter the slurry via a Nutsche filter. Wash the resulting filter cake with 2 L of a pre-chilled Methanol/Water mixture (1:3 v/v). Dry the cake under vacuum (50 mbar) at 45 °C for 12 hours.

  • Self-Validation (IPC 3): Analyze the mother liquor via HPLC. The crystallization is validated as complete when the API concentration in the supernatant drops below 2 mg/mL.

Process Visualizations

G Crude Crude 4-Iodo-2-nitrobenzamide Dissolution Dissolution in Methanol (55°C, 10 Vol) Crude->Dissolution Filtration Polishing Filtration (0.22 µm) Dissolution->Filtration AntiSolvent Water Addition (Anti-solvent, 35 Vol) Filtration->AntiSolvent Seeding Seeding & Aging (45°C, 2 hours) AntiSolvent->Seeding Cooling Controlled Cooling (0.1°C/min to 5°C) Seeding->Cooling Isolation Filtration & Washing (Cold MeOH/H2O) Cooling->Isolation Drying Vacuum Drying (45°C, 50 mbar) Isolation->Drying

Fig 1. Optimized anti-solvent cooling crystallization workflow for 4-Iodo-2-nitrobenzamide.

Pathway N1 Solvated Monomers (MeOH Coordinated) N2 Desolvation (Water-Induced) N1->N2 Anti-solvent addition N3 Pre-Nucleation Clusters (H-Bonding) N2->N3 Amide-Amide interactions N4 Halogen-Bonding Network Formation N3->N4 I···O / I···N contacts N5 Stable Polymorph Lattice N4->N5 Lattice ordering

Fig 2. Mechanistic pathway of nucleation driven by hydrogen and halogen bonding networks.

References

  • Title: Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides Source: Acta Crystallographica Section B / ResearchGate URL: [Link]

  • Title: Process for the preparation of 4-iodo-3-nitrobenzamide (US20130172618A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Iodo-2-nitrobenzamide

Welcome to the technical support guide for the synthesis of 4-Iodo-2-nitrobenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Iodo-2-nitrobenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the underlying chemical principles, provide field-proven protocols, and offer robust troubleshooting advice to improve your yield and purity.

Recommended Synthetic Pathway: A Two-Step Approach for Optimal Yield and Purity

The direct conversion of 4-Iodo-2-nitrobenzoic acid to its amide using reagents like thionyl chloride is fraught with challenges, including low yields (often around 40%) and the formation of a persistent 4-chloro-2-nitrobenzamide impurity[1][2]. The iodo group becomes activated for nucleophilic aromatic substitution by the ortho-nitro group, a side reaction facilitated by common solvents like DMF[1].

Our recommended pathway circumvents these issues by employing a two-step process: esterification followed by amidation . This method consistently produces higher yields (>80%) and a final product of excellent purity (>99.5%)[2].

G cluster_0 Recommended Pathway A 4-Iodo-2-nitrobenzoic Acid B Methyl 4-Iodo-2-nitrobenzoate A->B Step 1: Esterification (e.g., MeOH, H₂SO₄ cat.) Yield: ~99% C 4-Iodo-2-nitrobenzamide B->C Step 2: Amidation (Anhydrous NH₃ gas, MeOH) Yield: ~95%

Caption: Recommended high-yield synthetic pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently low. Where should I start investigating?

A1: A low overall yield is typically traced back to a specific problematic step. The most common culprit in this synthesis is the amidation method.

  • Review Your Amidation Strategy: If you are using a one-step method involving thionyl chloride (SOCl₂) or a similar activating agent, you are likely experiencing the issues described above. The formation of the 4-chloro byproduct can significantly reduce the yield of your desired product[1]. We strongly recommend switching to the two-step esterification/amidation pathway.

  • Assess Purity of Starting Material: Ensure your starting 4-Iodo-2-nitrobenzoic acid is pure. Impurities can interfere with the esterification catalyst and subsequent reactions.

  • Check Amidation Conditions: If you are using the recommended ester pathway, incomplete conversion during the amidation step is a possibility. This can be caused by insufficient reaction time, loss of ammonia gas, or the presence of water. Ensure your ammonia source is anhydrous and allow the reaction to proceed for a sufficient duration (can be up to 3 days at room temperature)[1].

Q2: I'm seeing a significant impurity with a mass corresponding to a chloro-substituted product. What's causing this and how can I prevent it?

A2: This is the classic byproduct of the thionyl chloride route.

  • Cause: The electron-withdrawing nitro group at the ortho position makes the C4 carbon (attached to iodine) susceptible to nucleophilic aromatic substitution (SNAr). When you generate the acid chloride with SOCl₂, chloride ions (Cl⁻) are present in high concentration. In a polar aprotic solvent like DMF, these ions can displace the iodo group[1].

  • Prevention: The most effective solution is to avoid using thionyl chloride altogether. The recommended pathway via the methyl ester does not generate chloride ions and thus completely prevents the formation of this impurity[2]. If you must use an acid chloride route, consider using a non-coordinating solvent and an alternative chlorinating agent like oxalyl chloride, though the risk of substitution remains.

G cluster_main Problematic Acid Chloride Pathway Start 4-Iodo-2-nitrobenzoic Acid AcidChloride Acid Chloride Intermediate Start->AcidChloride SOCl₂, DMF Desired Desired Product: 4-Iodo-2-nitrobenzamide AcidChloride->Desired NH₄OH Side Side Product: 4-Chloro-2-nitrobenzamide AcidChloride->Side Cl⁻ attack (SₙAr)

Caption: Formation of 4-chloro impurity via the SNAr side reaction.

Q3: The final amidation step from the methyl ester is slow or incomplete. How can I improve the conversion?

A3: This step requires careful control of reagents and conditions.

  • Ensure Anhydrous Conditions: Using aqueous ammonia will lead to hydrolysis of the ester back to the carboxylic acid, competing with the desired amidation[1]. You must use anhydrous ammonia gas bubbled through a suitable solvent like methanol.

  • Reaction Time and Temperature: This reaction is often slow at room temperature, sometimes requiring up to 3 days for completion[1]. Monitor the reaction by TLC or HPLC. Gentle heating (e.g., 35-40°C) can increase the rate, but must be done in a sealed, pressure-rated vessel to prevent the loss of ammonia gas[3].

  • Ammonia Saturation: Ensure the methanolic solution of your ester is saturated with ammonia gas. It's often beneficial to cool the solution (e.g., to -15°C) during the initial saturation process to maximize the dissolved ammonia concentration before allowing it to warm and react[1].

Q4: My final product is difficult to purify by recrystallization. What are the best practices?

A4: A well-chosen solvent system is key.

  • Avoid Acetonitrile: Prior art has shown that recrystallization from acetonitrile can lead to the incorporation of the solvent into the crystal lattice of the final product, which is undesirable for pharmaceutical applications[1][2].

  • Recommended Solvent System: A mixed-solvent system of methanol and water is highly effective. Dissolve the crude product in a minimal amount of hot methanol (e.g., 55°C) to get a clear solution. Then, while still hot, slowly add water until the solution becomes turbid. Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize the precipitation of pure crystals. This method has been shown to yield a highly pure product (>99.5%) with no trapped solvent[1][2].

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare 4-Iodo-2-nitrobenzamide with high purity and yield? A1: The most reliable and highest-yielding route involves a two-step process: first, convert 4-Iodo-2-nitrobenzoic acid to its methyl ester using methanol with an acid catalyst (like H₂SO₄) or with trimethyl orthoacetate[2]. Second, react the purified methyl ester with anhydrous ammonia gas in methanol to yield the final amide. This route avoids the formation of halogen-exchange impurities and can achieve an overall yield of over 80%[2].

Q2: What are the critical safety precautions for this synthesis? A2: Standard laboratory safety practices should be followed. Specifically:

  • Handle concentrated acids (sulfuric, nitric) in a fume hood with appropriate personal protective equipment (PPE).

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care in a fume hood.

  • Ammonia gas is toxic and corrosive; all operations should be conducted in a well-ventilated fume hood.

  • If performing a Sandmeyer reaction to prepare the starting material, be aware that diazonium salts can be explosive when dry and are thermally unstable[4][5]. Always keep them in solution and at low temperatures (0-5°C).

Q3: Which analytical techniques are most suitable for monitoring reaction progress and purity? A3:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. A common mobile phase is a mixture of ethyl acetate and petroleum ether (e.g., 1:1 v/v)[3].

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid) is effective[1][2].

  • Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR): Essential for structural confirmation of the starting material, intermediate, and final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the products and identify any impurities.

Detailed Experimental Protocols

Protocol 1: Esterification of 4-Iodo-2-nitrobenzoic Acid

This protocol describes the conversion of the starting acid to its methyl ester.

  • To a solution of 4-Iodo-2-nitrobenzoic acid (1 eq.) in methanol (10 volumes, e.g., 10 mL per gram of acid), cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (approx. 3.5 eq.) dropwise, keeping the temperature below 10°C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (approx. 70°C) for 8-12 hours. Monitor reaction completion by TLC or HPLC.

  • Cool the mixture to room temperature and carefully neutralize it with solid sodium bicarbonate until effervescence ceases.

  • Filter off the inorganic salts and wash the filter cake with a small amount of methanol.

  • Evaporate the filtrate under reduced pressure to obtain the crude methyl ester.

  • For purification, add water to the residue and extract with a suitable organic solvent (e.g., MTBE or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Methyl 4-Iodo-2-nitrobenzoate as a solid[2].

Protocol 2: Amidation of Methyl 4-Iodo-2-nitrobenzoate

This is the final, high-yield step to the target compound.

  • Dissolve Methyl 4-Iodo-2-nitrobenzoate (1 eq.) in methanol (approx. 40 volumes) in a flask suitable for gas dispersion.

  • Cool the solution to between 0°C and -15°C.

  • Bubble anhydrous ammonia gas through the solution until it is fully saturated.

  • Seal the flask and allow the solution to stand at room temperature (25 ± 2°C) for 2-3 days. The reaction progress should be monitored by HPLC[1].

  • Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude 4-Iodo-2-nitrobenzamide as a solid.

  • For purification, recrystallize the solid from a hot methanol/water mixture as described in the troubleshooting section to obtain a highly pure product[1][2].

ParameterAcid Chloride RouteEsterification Route
Typical Yield ~40%[1][2]>80%[2]
Key Impurity 4-Chloro-2-nitrobenzamideNone (avoids Cl⁻ source)
Reagents SOCl₂, NH₄OHH₂SO₄, MeOH, Anhydrous NH₃
Complexity One-pot, but difficult purificationTwo steps, but simpler purification
Purity Often requires chromatographyHigh purity (>99.5%) via recrystallization

Table 1: Comparison of Synthetic Routes to 4-Iodo-2-nitrobenzamide.

References

  • Vertex AI Search.
  • AK Lectures.
  • 2012 Book Archive.
  • LibreTexts. Chemistry of Amides. (2022).
  • ChemContent. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. (2023). [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. (2023). [Link]

  • ChemContent.
  • Wikipedia. Sandmeyer reaction. [Link]

  • Course Hero. Synthesis of 4-Iodonitrobenzene. [Link]

  • BenchChem. Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene.
  • Scribd. Preparation of 4-Iodonitrobenzene. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. (2019). [Link]

  • Pharm D Guru. SANDMEYERS REACTION. (2025). [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents.
  • BenchChem. Minimizing side products in Sandmeyer reactions of 4-Nitrobenzenediazonium.
  • ResearchGate. Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. (2012). [Link]

  • Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Google Patents. CN103274946A - Preparation method and key intermediate of antineoplastic reagent 4-iodo-3-nitrobenzamide.
  • MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024). [Link]

  • Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. (2015). [Link]

  • BenchChem. Benchmarking Synthetic Efficiency: A Comparative Guide to 3-Amino-2-iodobenzamide Synthesis.
  • BenchChem. common side reactions in the synthesis of 4-nitro-2-furancarboxaldehyde.
  • International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019). [Link]

Sources

Optimization

Troubleshooting impurity formation during 4-Iodo-2-nitrobenzamide production

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis of halogenated nitroaromatics, I have designed this troubleshooting guide to address the specific mechanistic pitfa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis of halogenated nitroaromatics, I have designed this troubleshooting guide to address the specific mechanistic pitfalls encountered during the production of 4-Iodo-2-nitrobenzamide .

Synthesizing this molecule is notoriously difficult due to the labile nature of the iodine atom when positioned on an electron-deficient aromatic ring. Below, you will find field-proven solutions, causality-driven explanations, and self-validating protocols to ensure high-purity yields.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a persistent impurity at M-45 Da relative to the target product. What is this, and why is it forming? A1: This is 4-chloro-2-nitrobenzamide , a critical byproduct formed via Nucleophilic Aromatic Substitution (SNAr). If you are using thionyl chloride (SOCl₂) and catalytic DMF to activate 4-iodo-2-nitrobenzoic acid, you are inadvertently creating a hyper-electrophilic intermediate. The resulting acyl chloride (-COCl) group at C1 is strongly electron-withdrawing. Because the iodine atom at C4 is para to this -COCl group (and further activated by the inductive pull of the meta -NO₂ group), the C4 position becomes highly susceptible to nucleophilic attack.

Furthermore, DMF acts as a polar aprotic solvent that perfectly solvates cations but leaves chloride ions "naked" and highly nucleophilic. These chloride ions displace the iodide, resulting in the irreversible formation of the chloro-impurity[1].

Q2: How can I completely eliminate the 4-chloro-2-nitrobenzamide impurity from my workflow? A2: You must abandon chloride-based activation reagents (SOCl₂, oxalyl chloride) and bypass the acyl chloride intermediate entirely. The most robust alternative is a two-step sequence utilizing trimethyl orthoacetate [1]. Trimethyl orthoacetate converts the carboxylic acid to a methyl ester via direct O-alkylation of the carboxylate[2]. Because this mechanism does not proceed through an acyl chloride, the C4 position is never hyper-activated, and no chloride ions are introduced into the system.

Q3: I switched to the esterification route, but now I'm seeing a mass of 293 Da in my final product. Is the amidation failing? A3: A mass of 293 Da indicates the presence of 4-iodo-2-nitrobenzoic acid —your starting material. This is not necessarily a failure of amidation, but rather a hydrolysis issue. If you are using aqueous ammonia (NH₄OH) to convert the methyl ester to the amide, the hydroxide/water competes with ammonia as a nucleophile, hydrolyzing the ester back to the carboxylic acid. To resolve this, you must use strictly anhydrous ammonia gas dissolved in methanol or THF.

Mechanistic Pathways & Decision Logic

SNAr_Mechanism A 4-Iodo-2-nitrobenzoic acid B SOCl2 / DMF (Activation) A->B C 4-Iodo-2-nitrobenzoyl chloride (Highly Electrophilic C4) B->C D Cl⁻ Attack (SNAr) Displaces I⁻ C->D Side Reaction F1 NH3 (Amidation) C->F1 Desired Pathway E 4-Chloro-2-nitrobenzoyl chloride D->E F2 NH3 (Amidation) E->F2 G 4-Iodo-2-nitrobenzamide (Target Product) F1->G H 4-Chloro-2-nitrobenzamide (Critical Impurity) F2->H

Mechanistic pathway showing SNAr-induced chloro-impurity formation during SOCl2 activation.

Troubleshooting_Logic Start Impurity Detected (LC-MS / HPLC) Q1 Mass Shift: -45 Da? (Iodine replaced by Chlorine) Start->Q1 Sol1 Root Cause: SNAr via SOCl2 Solution: Use Trimethyl orthoacetate or CDI coupling Q1->Sol1 YES Q2 Mass Shift: +1 Da? (Matches Starting Material) Q1->Q2 NO Sol2 Root Cause: Ester/Acid Chloride Hydrolysis Solution: Use Anhydrous NH3 (gas/MeOH) Q2->Sol2 YES Q3 Mass Shift: -126 Da? (Loss of Iodine) Q2->Q3 NO Sol3 Root Cause: Dehalogenation Solution: Lower Temp (<60°C), Exclude Light Q3->Sol3 YES

Decision tree for identifying and resolving common impurities in 4-Iodo-2-nitrobenzamide synthesis.

Quantitative Data: Activation Strategies vs. Impurity Profiles

To make an informed decision on your synthetic route, review the comparative data below. The choice of activation reagent directly dictates the purity bottleneck of your final product.

Activation ReagentIntermediate FormedMajor Impurity ProfileSNAr Chloro-Impurity RiskTypical Isolated Yield
Thionyl Chloride (SOCl₂) Acyl Chloride4-Chloro-2-nitrobenzamide (2–5%)Critical 40–50%
Oxalyl Chloride Acyl Chloride4-Chloro-2-nitrobenzamide (1–3%)High 55–60%
CDI (Carbonyldiimidazole) Acyl ImidazoleImidazole adducts (<1%)Zero 75–80%
Trimethyl Orthoacetate Methyl EsterUnreacted Acid (<1.5%)Zero >85%

Optimized Methodology: Chloride-Free Synthesis Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase until the In-Process Control (IPC) criteria are met.

Phase 1: Direct O-Alkylation Esterification
  • Charge Reactor: Add 4-iodo-2-nitrobenzoic acid (1.0 eq) to a dry, round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add trimethyl orthoacetate (10.0 eq).

    • Causality: Trimethyl orthoacetate acts as both the solvent and the reagent. By utilizing direct O-alkylation, we bypass the highly electrophilic acyl chloride intermediate, preventing SNAr activation at the C4 position.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 15 hours under an inert N₂ atmosphere.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (UV 254 nm). Proceed only if the starting material peak is <1.5%. If >1.5%, continue refluxing for 2 hours and re-test.

  • Workup: Concentrate the mixture under reduced pressure to remove excess trimethyl orthoacetate and the methyl acetate byproduct. The resulting 4-iodo-2-nitrobenzoic acid methyl ester is obtained as a solid and can be used directly.

Phase 2: Anhydrous Amidation
  • Dissolution: Dissolve the crude methyl ester from Phase 1 in anhydrous methanol (10 volumes).

  • Amidation: Bubble anhydrous ammonia gas into the solution at 0–5°C until saturation, OR add a commercially available 7N NH₃ in methanol solution (5.0 eq).

    • Causality: Using strictly anhydrous conditions prevents the hydroxide-driven hydrolysis of the ester back into the starting carboxylic acid.

  • Reaction: Seal the vessel (use a pressure tube if using gas) and stir at room temperature for 48–72 hours.

  • Self-Validation (IPC 2): Pull a 50 µL aliquot and monitor via LC-MS. Proceed only when the ester mass (M+ 307) has completely disappeared, replaced by the amide mass (M+ 292).

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from a methanol/water mixture to yield highly pure 4-Iodo-2-nitrobenzamide.

References

  • Divi, M. R., et al. (2013). Process for the preparation of 4-iodo-3-nitrobenzamide. U.S. Patent No. 8,586,792 B2. U.S. Patent and Trademark Office.
  • Trujillo, J. I., & Gopalan, A. S. (1993). Facile Esterification of Sulfonic Acids and Carboxylic Acids with Triethylorthoacetate. Tetrahedron Letters, 34(46), 7355-7358. Available at: [Link]

Troubleshooting

Technical Support Center: Temperature Optimization in 2-Nitrobenzamide Synthesis and Derivatization

Welcome to the Technical Support Center for 2-nitrobenzamide derivatives. As a core intermediate in the synthesis of pharmaceuticals (e.g., PARP inhibitors) and complex heterocycles (e.g., quinazolinones and diazepines),...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-nitrobenzamide derivatives. As a core intermediate in the synthesis of pharmaceuticals (e.g., PARP inhibitors) and complex heterocycles (e.g., quinazolinones and diazepines), the 2-nitrobenzamide scaffold is highly versatile. However, its synthesis and subsequent derivatization are notoriously temperature-sensitive.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you eliminate side reactions and optimize your yields.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant tar formation and low yields during the amide coupling of 2-nitrobenzoyl chloride with aliphatic amines? Causality & Solution: The reaction between 2-nitrobenzoyl chloride and amines (such as tert-butylamine) is highly exothermic. The strongly electron-withdrawing nature of the ortho-nitro group makes the acyl chloride exceptionally electrophilic. If the reaction is initiated at room temperature, localized superheating leads to over-reaction, oxidation, and polymerization (tar formation). To prevent this, the protocol must be initiated at 0 °C using an ice bath during the dropwise addition of the amine. Only after the addition is complete should the mixture be allowed to warm gradually to room temperature (25 °C) to ensure complete conversion without thermal degradation, as detailed in the application notes by [1].

Q2: During the reduction of 2-nitrobenzamide to 2-aminobenzamide using Stannous Chloride ( SnCl2​ ), my product mixture contains unreacted starting material and hydroxylamine intermediates. How do I fix this? Causality & Solution: The reduction of an aromatic nitro group proceeds sequentially: Nitro Nitroso Hydroxylamine Amine. Stalling at the hydroxylamine intermediate indicates insufficient thermal energy to drive the final, rate-limiting cleavage of the N–O bond. However, adding SnCl2​ at elevated temperatures causes an uncontrollable exothermic runaway. The solution is a strict two-phase temperature protocol:

  • Phase 1 (Kinetic Control): Maintain the initial slurry below 5 °C during the addition of 2-nitrobenzamide to SnCl2​ in concentrated HCl to control the initial exotherm.

  • Phase 2 (Thermodynamic Push): Remove the ice bath and stir the mixture at room temperature for up to 30 hours . This extended ambient phase provides the necessary energy to push the hydroxylamine intermediate fully to the amine without triggering side reactions [2].

Q3: I am attempting a cascade cyclization of 2-nitrobenzamides to quinazolinones. What is the optimal thermal window to avoid transamidation side products? Causality & Solution: Cascade cyclizations (involving nitro reduction followed by intramolecular condensation) require elevated temperatures to overcome the activation energy barrier of the final cyclization step. If the temperature is too low (<80 °C), the reaction stalls[3]. However, prolonged heating at sub-optimal high temperatures with formamide mixtures can lead to intramolecular transamidation, generating unwanted quinazolin-4(3H)-one side products (~25% yield) [4]. Using a microwave-assisted Palladium-catalyzed transfer hydrogenation (CTH) in a triethylamine-formic acid (TEAF) mixture allows rapid heating to 180 °C . This ensures the cascade completes swiftly before transamidation pathways can compete[4].

Part 2: Quantitative Data Presentation

The following table summarizes the thermal boundaries for key 2-nitrobenzamide workflows to help you calibrate your reactor settings.

Reaction ClassReagents / CatalystOptimal Temperature WindowKinetic Consequence of Sub-Optimal Temperature
Amide Coupling 2-Nitrobenzoyl chloride, Et3​N , Amine0 °C 25 °C>25 °C: Exothermic runaway, tar formation.<0 °C: Sluggish kinetics, incomplete conversion.
Nitro Reduction SnCl2​⋅2H2​O , conc. HCl<5 °C 25 °C>5 °C (initial): Exothermic runaway.<25 °C (Phase 2): Stalls at hydroxylamine intermediate.
Cascade Cyclization Cu(II) or Pd/C, TEAF110 °C – 180 °C<80 °C: Incomplete conversion.>180 °C: Transamidation side products.

Part 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can verify the success of the reaction at critical milestones before proceeding to the next step.

Protocol A: Low-Temperature Amide Coupling (Synthesis of N-substituted 2-nitrobenzamides)
  • Preparation: In a round-bottom flask under nitrogen, dissolve 2-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Thermal Initialization: Submerge the flask in an ice bath and allow the internal temperature to equilibrate to 0 °C .

  • Addition: In a separate flask, prepare a solution of the target amine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise over 30 minutes to the cooled acid chloride. Do not allow the internal temperature to exceed 5 °C during addition.

  • Propagation: Remove the ice bath. Allow the reaction to warm naturally to room temperature (25 °C) and stir for 2–4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in water, and extract with ethyl acetate. A TLC spot (DCM:MeOH 95:5) with an Rf ~0.45 confirms the formation of the amide. The absence of a baseline streak validates that thermal degradation was successfully avoided.

  • Workup: Quench with water, wash the organic layer sequentially with saturated aqueous NaHCO3​ and brine, dry over MgSO4​ , and concentrate under reduced pressure[1].

Protocol B: Controlled-Temperature Nitro Reduction (Synthesis of 2-aminobenzamides)
  • Preparation: Suspend stannous chloride ( SnCl2​⋅2H2​O , 3.0 eq) in concentrated HCl.

  • Thermal Initialization: Cool the highly acidic slurry to <5 °C using an ice-salt bath.

  • Addition: Add the 2-nitrobenzamide derivative (1.0 eq) portion-wise over 1 hour. Monitor the internal thermometer to ensure the exothermic spikes do not exceed 5 °C.

  • Propagation: Remove the cooling bath. Stir the mixture continuously at room temperature for 30 hours.

  • Self-Validation Checkpoint: The physical transition of the reaction mixture from a yellow solution to a dense white slurry is the primary macroscopic indicator of successful reduction. For definitive validation, LC-MS analysis must show the [M+H]+ peak of the amine, with a complete absence of the +16 Da hydroxylamine mass.

  • Workup: Dilute with cold water, neutralize carefully with cold aqueous NaOH, extract with ethyl acetate, and purify via recrystallization[2].

Part 4: Mechanistic & Workflow Visualizations

Workflow A 2-Nitrobenzoyl Chloride + Amine B Amide Coupling (0 °C to 25 °C) A->B Exothermic control C 2-Nitrobenzamide Intermediate B->C Yield >80% D Reduction (SnCl2 / HCl) (<5 °C then 25 °C) C->D Pathway A (Reduction) E Cascade Cyclization (110 °C - 180 °C) C->E Pathway B (Cyclization) F 2-Aminobenzamide Derivatives D->F Complete reduction G Quinazolinone Derivatives E->G Rapid condensation

Caption: Workflow for 2-nitrobenzamide synthesis and derivatization highlighting temperature dependencies.

Mechanism N1 Nitro Group (-NO2) N2 Nitroso (-NO) N1->N2 Step 1: Fast (<5 °C) N3 Hydroxylamine (-NHOH) N2->N3 Step 2: Intermediate Err Side Reactions (Transamidation/Tar) N2->Err Thermal runaway (>5 °C initial) N4 Amine (-NH2) N3->N4 Step 3: Rate-limiting (25 °C) N3->Err Prolonged sub-optimal heating

Caption: Mechanistic pathway of nitro reduction illustrating temperature-sensitive intermediate stalling.

References

  • Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl-containing thienopyrimidinones: synthesis of quinazolinone derivatives. Taylor & Francis. Retrieved from[Link]

  • One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination. National Center for Biotechnology Information (PMC). Retrieved from[Link]

  • Palladium-catalyzed transfer hydrogenation-cyclization cascade: synthesis of quinazolinones. RSC Advances. Retrieved from[Link]

Sources

Optimization

Removing unreacted 4-iodo-2-nitrobenzoic acid from final product

Topic: Removing Unreacted 4-Iodo-2-nitrobenzoic Acid from Final Products Overview & Chemical Context 4-Iodo-2-nitrobenzoic acid is a highly functionalized building block frequently used in drug development for amide coup...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 4-Iodo-2-nitrobenzoic Acid from Final Products

Overview & Chemical Context

4-Iodo-2-nitrobenzoic acid is a highly functionalized building block frequently used in drug development for amide couplings, cross-coupling reactions (e.g., Suzuki, Sonogashira), and the synthesis of complex heterocycles like quinazolines[1]. Due to the presence of both the bulky, lipophilic iodine atom and the strongly electron-withdrawing nitro group, its physicochemical behavior can complicate downstream purification. This guide provides field-proven strategies to isolate your target product from unreacted starting material while maintaining high scientific integrity and yield.

Physicochemical Properties

Understanding the physical properties of 4-iodo-2-nitrobenzoic acid is critical for designing an effective separation strategy.

PropertyValueMechanistic Implication for Purification
Molecular Formula C7H4INO4High molecular weight and halogenation contribute to lipophilicity.
Monoisotopic Mass 292.91852 Da[2]Highly specific target mass for tracking unreacted acid via LC-MS.
pKa (Predicted) ~2.0 - 2.5The ortho-nitro group significantly lowers the pKa compared to standard benzoic acid (4.2), requiring specific pH control during extraction.
Solubility (Protonated) Soluble in DCM, EtOAc, DMFWill co-elute or co-extract with lipophilic products if not fully ionized.
Solubility (Ionized) Soluble in H2O, Aqueous BaseForms water-soluble carboxylate salts for liquid-liquid separation.

Purification Decision Matrix

Before proceeding to the troubleshooting FAQs, consult the workflow below to determine the optimal separation technique based on your final product's properties.

Workflow Start Crude Reaction Mixture (Contains 4-Iodo-2-nitrobenzoic acid) CheckSol Is the target product highly water-soluble? Start->CheckSol IonExchange Solid-Phase Extraction (Anion Exchange Resin) CheckSol->IonExchange Yes LiquidExtraction Liquid-Liquid Extraction (Organic / 10% Na2CO3) CheckSol->LiquidExtraction No FinalPureSPE Pure Final Product (Acid retained on resin) IonExchange->FinalPureSPE CheckEmulsion Did an emulsion form? LiquidExtraction->CheckEmulsion FilterCelite Filter through Celite or add Brine CheckEmulsion->FilterCelite Yes PhaseSep Separate Organic Phase (Contains Neutral Product) CheckEmulsion->PhaseSep No FilterCelite->PhaseSep FinalPure Pure Final Product (Acid removed as aqueous salt) PhaseSep->FinalPure

Workflow for selecting the optimal 4-iodo-2-nitrobenzoic acid removal strategy.

Troubleshooting FAQs & Experimental Protocols

Q1: Why does 4-iodo-2-nitrobenzoic acid persist in my organic layer after a standard aqueous workup?

Causality: 4-Iodo-2-nitrobenzoic acid is highly lipophilic due to the iodine atom, which increases its partition coefficient in organic solvents like ethyl acetate or dichloromethane. However, its carboxylic acid proton is relatively acidic due to the electron-withdrawing ortho-nitro group. If the basic aqueous wash is not sufficiently alkaline (e.g., using weak 5% sodium bicarbonate instead of a stronger base), the equilibrium shifts, leaving a significant fraction of the acid protonated and partitioned in the organic layer[3].

Self-Validating Protocol: Optimized Acid-Base Liquid-Liquid Extraction

  • Dilution: Dilute the crude reaction mixture in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Alkaline Wash: Wash the organic layer with 3 equal volumes of 10% w/v aqueous Sodium Carbonate (Na₂CO₃) (pH ~11). Vigorously shake and frequently vent the separatory funnel to release any gas.

  • Phase Separation: Allow the layers to separate completely. The unreacted 4-iodo-2-nitrobenzoic acid will migrate to the aqueous layer as a highly soluble sodium salt.

  • Validation: Spot the organic layer on a TLC plate against a pure 4-iodo-2-nitrobenzoic acid standard. The acid spot (highly UV active at 254 nm) must be completely absent from the organic track.

  • Final Polish: Wash the organic layer once with brine (saturated NaCl) to remove residual water and salts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Q2: My final product is an amide that is highly water-soluble. How do I separate it from the unreacted acid without losing my product in the aqueous phase?

Causality: Liquid-liquid extraction fails here because both the polar product and the deprotonated starting material will partition into the aqueous layer. Instead of liquid-liquid extraction, solid-phase extraction (SPE) exploits the specific functional group (the carboxylate). By using a weakly basic anion exchange resin, the unreacted carboxylic acid is covalently/ionically captured on the solid support, while the neutral amide product passes through unhindered[1].

Self-Validating Protocol: Solid-Phase Extraction (SPE) using Anion Exchange Resin

  • Resin Preparation: Swell 3-5 equivalents (relative to the estimated unreacted acid) of a weakly basic anion exchange resin (e.g., Amberlyst A21) in methanol or dichloromethane for 30 minutes.

  • Loading: Dissolve the crude mixture in the same solvent and add it to the resin in an Erlenmeyer flask.

  • Capture: Agitate gently on an orbital shaker at room temperature for 2 hours. The basic amine groups on the resin will deprotonate and bind the 4-iodo-2-nitrobenzoic acid.

  • Elution: Filter the mixture through a fritted glass funnel. Wash the resin bed with 2 column volumes of the solvent. The combined filtrate contains the pure, neutral amide product.

  • Validation: To confirm the resin successfully trapped the acid, wash a small aliquot of the resin with 1M HCl in methanol. This will protonate the acid, releasing it from the resin. Analyze this eluate via LC-MS to confirm the recovery of the 292.9 Da mass peak[2].

Q3: Can I use recrystallization to remove the unreacted 4-iodo-2-nitrobenzoic acid?

Causality: Yes, provided your final product has a significantly different solubility profile. 4-iodo-2-nitrobenzoic acid has high solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in hot alcohols, but poor solubility in cold non-polar solvents (hexanes, heptane). If your product is highly crystalline in a solvent system where the acid remains soluble (or vice versa), selective precipitation is a highly scalable purification method[4].

Self-Validating Protocol: Selective Precipitation / Recrystallization

  • Dissolution: Dissolve the crude mixture in a minimal amount of hot ethyl acetate or ethanol (ensure complete dissolution).

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., hexanes or heptane) dropwise while stirring until the solution becomes slightly cloudy (reaching the cloud point).

  • Crystallization: Allow the mixture to cool slowly to room temperature to promote pure crystal growth, then transfer to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals through a Büchner funnel and wash with a minimal amount of ice-cold anti-solvent.

  • Validation: Analyze the isolated crystals via HPLC. The chromatogram should show a single peak for the product, with the 4-iodo-2-nitrobenzoic acid peak completely absent.

References

  • PubChemLite - 4-iodo-2-nitrobenzoic acid (C7H4INO4) . uni.lu. 2

  • Sulfonamide compounds - WO2006036670A1 . Google Patents. 1

  • 3,5,6-Trichlorosalicylic acid | 40932-60-3 . Benchchem.4

  • Ethyl orsellinate | 2524-37-0 . Benchchem. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability and Degradation of 4-Iodo-2-Nitrobenzamide in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific stability hurdles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific stability hurdles associated with 4-Iodo-2-nitrobenzamide (CAS: 1261585-43-6)[1].

Aqueous formulation of nitroaromatic amides is notoriously challenging. The compound's structural features—specifically the electron-withdrawing nitro group and the carboxamide bond—make it highly susceptible to photodegradation, pH-dependent hydrolysis, and spontaneous precipitation[2]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (Troubleshooting Specific Issues)

Q1: My aqueous stock solution of 4-Iodo-2-nitrobenzamide turned yellow/brown after a few days on the bench. Is it degraded? A1: Yes, this discoloration is a definitive hallmark of photodegradation. Nitroaromatic compounds are highly photosensitive[3].

  • Causality: Exposure to ambient or UV light excites the nitro group, triggering intramolecular oxygen transfer or radical formation. This leads to the reduction or rearrangement of the nitro group into colored degradants, such as nitroso (-NO) or hydroxylamine (-NHOH) derivatives[4].

  • Actionable Solution: Always store solid stocks and aqueous solutions in amber vials. Handle the compound under subdued lighting and wrap experimental reservoirs in aluminum foil.

Q2: I observed a white precipitate in my pH 7.4 buffer after 24 hours. Did the compound hydrolyze? A2: Not necessarily. Like its structural isomer iniparib (4-iodo-3-nitrobenzamide), 4-Iodo-2-nitrobenzamide has inherently poor aqueous solubility[5]. What you are observing is likely the precipitation of the intact parent compound rather than chemical degradation.

  • Causality: The hydrophobic aromatic ring and the bulky iodine atom severely limit water solvation thermodynamics. Once the organic co-solvent (e.g., DMSO) diffuses or dilutes, the compound exceeds its saturation point and crystallizes.

  • Actionable Solution: Use a solubility enhancer like Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD forms a host-guest inclusion complex that shields the hydrophobic core of the molecule, preventing precipitation while maintaining the compound in an aqueous phase[6].

Q3: How does pH affect the stability of the amide bond during long-term assays? A3: The carboxamide group (-CONH 2​ ) is highly susceptible to pH-dependent hydrolysis[2].

  • Causality: In strongly acidic or basic aqueous solutions, hydronium (H + ) or hydroxide (OH ) ions attack the electrophilic carbonyl carbon of the amide bond. This cleavage yields 4-iodo-2-nitrobenzoic acid and ammonia[7].

  • Actionable Solution: Maintain aqueous solutions at a strictly neutral pH (6.5–7.5) using buffered systems (e.g., PBS or HEPES). Avoid storing aqueous solutions for more than 24 hours; always prepare fresh dilutions from a frozen DMSO stock immediately prior to use.

Part 2: Quantitative Physicochemical & Stability Data

To assist in your formulation and analytical method development, the quantitative stability parameters of 4-Iodo-2-nitrobenzamide (extrapolated from validated nitrobenzamide class behaviors) are summarized below.

ParameterValue / CharacteristicExperimental Implication
Molecular Formula C 7​ H 5​ IN 2​ O 3​ High molecular weight (292.03 g/mol ) driven by iodine[8].
Aqueous Solubility < 0.1 mg/mL (Unformulated)Requires 5% DMSO/EtOH or cyclodextrin complexation for biological assays[5].
Hydrolytic Half-Life (pH 7.4) > 72 hours at 25°CStable for acute daily assays; degrades during long-term aqueous storage[9].
Hydrolytic Half-Life (pH 2.0 / 10.0) < 8 hours at 40°CRapid degradation; avoid extreme pH during formulation[7].
Photolytic Stability Significant degradation < 24hRequires strict protection from UV/Visible light (amber vials)[3].
Primary UV Absorbance ( λmax​ ) ~254 nmOptimal wavelength for HPLC-UV stability-indicating assays[7].

Part 3: Visualizations of Degradation & Workflows

degradation Parent 4-Iodo-2-nitrobenzamide (Aqueous Solution) Hydrolysis Amide Hydrolysis (pH Extremes / Heat) Parent->Hydrolysis H2O, H+/OH- Photolysis Photodegradation (UV / Visible Light) Parent->Photolysis hv (Photons) Reduction Nitro Reduction (Cellular / Chemical) Parent->Reduction e-, H+ Prod1 4-Iodo-2-nitrobenzoic acid + Ammonia Hydrolysis->Prod1 Prod2 Nitroso / Hydroxylamine Derivatives (Colored) Photolysis->Prod2 Prod3 4-Iodo-2-aminobenzamide Reduction->Prod3

Degradation pathways of 4-Iodo-2-nitrobenzamide in aqueous environments.

workflow Start Prepare Stock Solution (DMSO or EtOH) Dilution Dilute into Aqueous Buffer (pH 6.5 - 7.5) Start->Dilution < 5% Organic Complexation Add HP-β-CD (Solubility & Stability Enhancer) Dilution->Complexation If precipitation risk Stress Apply Stress Conditions (Heat, Light, pH Extremes) Dilution->Stress Unformulated Control Complexation->Stress Formulated Sample HPLC Stability-Indicating HPLC-UV (Monitor at 254 nm) Stress->HPLC Aliquot over time Validate Validate Purity & Quantify Degradants HPLC->Validate Chromatographic Analysis

Workflow for formulating and validating the aqueous stability of 4-Iodo-2-nitrobenzamide.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, any analytical method used to monitor 4-Iodo-2-nitrobenzamide must be proven to separate the parent compound from its degradation products. The following protocols are designed as self-validating systems: if the mass balance (Parent Peak Area + Degradant Peak Areas) deviates by >5% from the initial control, the system flags an error (indicating secondary precipitation or volatile degradant loss).

Protocol 1: Forced Degradation Study (Stability-Indicating Assay)

This protocol intentionally degrades the compound to validate your HPLC-UV method's resolving power[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-Iodo-2-nitrobenzamide in HPLC-grade acetonitrile to a concentration of 1 mg/mL.

  • Acid Hydrolysis Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours in the dark. Neutralize with 1 mL of 0.1 M NaOH before injection[10].

  • Base Hydrolysis Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 40°C for 8 hours in the dark. Neutralize with 1 mL of 0.1 M HCl before injection[7].

  • Photolytic Stress: Transfer 2 mL of stock into a transparent quartz cuvette. Expose to a 254 nm UV lamp in a photostability chamber for 24 hours at room temperature[3].

  • HPLC Analysis: Inject 10 μ L of each stressed sample onto a C18 Reverse-Phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor at 254 nm.

  • Self-Validation Check: Confirm that the degradation product peaks (e.g., 4-iodo-2-nitrobenzoic acid) are baseline-resolved (Resolution > 1.5) from the parent 4-Iodo-2-nitrobenzamide peak.

Protocol 2: HP- β -CD Complexation for Aqueous Stability

This protocol formulates the compound in a cyclodextrin matrix to prevent precipitation and shield the amide bond from rapid hydrolysis[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 25% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in a 10 mM Phosphate Buffer (pH 7.4)[11].

  • API Addition: Add excess solid 4-Iodo-2-nitrobenzamide (e.g., 15 mg/mL) to the HP- β -CD buffer.

  • Equilibration: Vortex the suspension for 5 minutes, then place it on an orbital shaker at 25°C for 16 hours protected from light.

  • Filtration: Pass the suspension through a 0.22 μ m PTFE syringe filter to remove any uncomplexed, precipitated parent compound.

  • Quantification: Dilute an aliquot of the filtrate 1:100 in mobile phase and quantify the exact concentration of solubilized 4-Iodo-2-nitrobenzamide via HPLC-UV against a known standard curve.

  • Storage: Store the formulated inclusion complex in amber glass vials at 4°C. The cyclodextrin cavity will sterically hinder nucleophilic attack on the amide bond, significantly extending the aqueous half-life.

References

  • Google Patents. "Formulations For Cancer Treatment (EP2476461A2)." Google Patents.
  • National Institutes of Health (NIH). "Reductive Metabolism Influences the Toxicity and Pharmacokinetics of the Hypoxia-Targeted Benzotriazine Di-Oxide Anticancer Agent SN30000 in Mice." PMC. URL:[Link]

  • Google Patents. "Treatment of breast cancer with 4-iodo-3-nitrobenzamide in combination with anti-tumor agents (TW201249430A)." Google Patents.

Sources

Optimization

Minimizing side reactions during the amidation of nitrobenzoic acids

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize the amidation of nitrobenzoic acids.

Electron-deficient substrates like nitrobenzoic acids present unique kinetic and thermodynamic challenges. The strong electron-withdrawing nature of the nitro (-NO₂) group deactivates the carboxylate, making standard activation steps sluggish and opening the door to competing side reactions. This guide breaks down the causality of these failures and provides self-validating protocols to ensure your synthesis succeeds on the first run.

Mechanistic Overview: The Root Cause of Side Reactions

Understanding why a reaction fails is the first step to fixing it. The diagram below maps the critical decision points in nitrobenzoic acid amidation, highlighting where the kinetic slowdown caused by the -NO₂ group allows side reactions to outcompete amide bond formation.

G A Nitrobenzoic Acid + Amine B Coupling Agent (HATU / EDC / T3P) A->B Base Addition C Activated Ester (O-acylisourea / OBt ester) B->C Activation (Slow due to -NO2) S1 Guanidinylation (Amine + HATU) B->S1 Excess HATU + Fast Amine D Desired Nitrobenzamide C->D Amine Attack S2 N-Acylurea Rearrangement (from EDC/DCC) C->S2 Slow Amine Attack

Mechanistic pathways of nitrobenzoic acid amidation and common side reactions.

Troubleshooting Guide & FAQs

Q1: I am using HATU for the amidation of 4-nitrobenzoic acid with a primary aliphatic amine. LC-MS shows a massive +98 Da adduct and very little product. What is happening? The Causality: You are observing guanidinylation of your amine[1]. HATU is an electrophilic uronium salt. Normally, the deprotonated carboxylic acid attacks HATU to form the active ester. However, the -NO₂ group drastically reduces the nucleophilicity of the carboxylate, making this activation step the rate-limiting bottleneck[2]. Because the aliphatic amine is highly nucleophilic, it outcompetes the sluggish carboxylate and attacks the HATU directly, forming a dead-end tetramethylguanidinium byproduct[3]. The Fix:

  • Pre-activation: React the nitrobenzoic acid with HATU and base for 15–30 minutes before adding the amine.

  • Base Selection: Switch from DIPEA or TEA to a sterically hindered base like 2,2,6,6-tetramethylpiperidine (TMP). TMP is bulky enough to deprotonate the acid but too hindered to facilitate the guanidinylation pathway[3].

Q2: My EDC/HOBt coupling is yielding a major inactive byproduct that won't react further, and my amide conversion is stalled at 30%. Why? The Causality: This is the classic N-acylurea rearrangement [4]. EDC reacts with the nitrobenzoic acid to form an O-acylisourea intermediate. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic but also renders the intermediate highly unstable. If the amine does not attack immediately (either due to steric hindrance or low concentration), the O-acylisourea undergoes a spontaneous intramolecular O-to-N acyl migration to form a highly stable, unreactive N-acylurea[2][5]. The Fix: Ensure your HOBt (or HOAt/Oxyma) is fully dissolved and present in a slight excess (1.2 eq) to rapidly trap the transient O-acylisourea into a stable OBt-active ester. Keep the activation step at 0 °C to suppress the thermal rearrangement[4][5].

Q3: How do I handle highly unreactive, electron-deficient amines coupling with nitrobenzoic acids? The Causality: This is a "double deactivation" scenario. The acid is slow to activate, and the amine is a poor nucleophile. The Fix: Utilize a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside EDC and HOBt. DMAP acts as an acyl transfer agent, reacting with the OBt-ester to form a highly reactive acyliminium ion intermediate that can force the amidation of even highly deactivated anilines[6]. Alternatively, switch to Propylphosphonic anhydride (T3P) and heat the reaction to 60 °C; T3P forms a robust mixed anhydride and is thermally stable without the risk of guanidinylation[7].

Quantitative Data: Reagent Selection Matrix

To streamline your optimization, use the following data matrix comparing coupling reagents specifically for nitrobenzoic acid substrates.

Coupling ReagentActivation IntermediatePrimary Side Reaction RiskMitigation StrategyIdeal Use Case
HATU Uronium / OBt esterGuanidinylation of aminePre-activate acid; use TMP as baseFast couplings with secondary or hindered amines
EDC / HOBt O-acylisourea → OBt esterN-acylurea rearrangementActivate at 0 °C; add DMAP for poor aminesGeneral purpose, easy aqueous workup
T3P (50% in EtOAc) Mixed phosphonic anhydrideEsterification (if alcohols are present)Run in aprotic solvents (EtOAc/DCM); extend timeScale-up, highly deactivated substrates, flow chemistry

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems . They include built-in visual and chemical checkpoints so you can verify the integrity of the reaction in real-time without waiting for final isolation.

Protocol A: T3P-Mediated Amidation for Scale-Up & Deactivated Substrates

T3P is ideal for nitrobenzoic acids as it avoids guanidinylation and requires no explosive additives like HOBt[7].

  • Preparation: In an oven-dried flask under N₂, dissolve nitrobenzoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc (to yield a 0.5 M solution).

    • Checkpoint: Complete dissolution is critical. A heterogeneous mixture will artificially lower the local concentration of the amine, promoting side reactions.

  • Base Addition: Add DIPEA (3.0 eq) dropwise.

    • Checkpoint: The solution may turn slightly yellow/orange. This is a normal chromophoric shift for nitroaromatics upon deprotonation.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 eq).

  • Propagation: Remove the ice bath and stir at room temperature for 4–12 hours.

    • Validation: Monitor by TLC (UV 254 nm). The complete disappearance of the highly UV-active nitrobenzoic acid spot confirms successful activation and conversion.

  • Self-Validating Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO₃, and brine.

    • Validation: The byproducts of T3P are strictly water-soluble phosphates. A clear phase separation without emulsions validates that the coupling reagent has been completely hydrolyzed and removed[7].

Protocol B: EDC/HOBt/DMAP Coupling for Electron-Deficient Amines

This protocol leverages DMAP to form an ultra-reactive acyliminium intermediate[6].

  • Pre-Activation: Dissolve nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and DMAP (0.1 eq) in anhydrous MeCN or DCM.

  • Carbodiimide Addition: Cool to 0 °C and add EDC·HCl (1.2 eq) in portions over 10 minutes. Stir at 0 °C for 30 minutes.

    • Validation: Spot the mixture on a TLC plate. The formation of the HOBt-active ester will appear as a distinct, new UV-active spot. Do not proceed until this intermediate is visible.

  • Amine Addition: Add the electron-deficient amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Self-Validating Workup: Dilute with DCM. Wash with 10% citric acid (to remove DMAP and unreacted amine), followed by water (3x) and saturated NaHCO₃.

    • Validation: Unlike DCC, the urea byproduct of EDC (1-Ethyl-3-(3-dimethylaminopropyl)urea) is highly water-soluble[5]. A pristine baseline on your final organic layer TLC validates successful byproduct clearance.

References

  • "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates", RSC Advances. 1

  • "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases", ACS Publications. 3

  • "Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development", ACS Publications. 7

  • "Optimizing reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid", Benchchem. 2

  • "The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation", Benchchem. 5

  • "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives", Bachem. 4

  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents", PMC. 6

Sources

Troubleshooting

Recrystallization solvents to maximize 4-Iodo-2-nitrobenzamide crystal size

This guide provides in-depth technical support for researchers, scientists, and drug development professionals aiming to maximize the crystal size of 4-Iodo-2-nitrobenzamide through recrystallization. The following secti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals aiming to maximize the crystal size of 4-Iodo-2-nitrobenzamide through recrystallization. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 4-Iodo-2-nitrobenzamide?

An ideal solvent for recrystallizing 4-Iodo-2-nitrobenzamide should exhibit a steep solubility curve. This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This differential is crucial for achieving a high recovery of the purified product upon cooling.

Key properties to look for include:

  • "Like Dissolves Like": 4-Iodo-2-nitrobenzamide is a moderately polar molecule, featuring polar amide and nitro functional groups, alongside a less polar iodinated aromatic ring. Therefore, polar solvents are often a good starting point.[1][3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[1]

  • Inertness: The solvent must not react with the 4-Iodo-2-nitrobenzamide.

  • Impurity Profile: The solvent should either dissolve impurities completely (so they remain in the mother liquor) or not at all (so they can be filtered out from the hot solution).

Q2: How does the cooling rate impact crystal size and purity?

The rate of cooling is one of the most critical factors in controlling crystal size.[4][5]

  • Slow Cooling: A slow, gradual decrease in temperature keeps the level of supersaturation low.[4][6] This thermodynamic state favors the growth of existing crystal nuclei over the formation of new ones, resulting in fewer, larger, and often purer crystals.[6][7]

  • Rapid Cooling (Crash Crystallization): Cooling a hot, saturated solution too quickly by placing it directly on a cold surface or in an ice bath creates a state of high supersaturation.[8] This condition promotes rapid, widespread nucleation, leading to the formation of many small crystals or even an amorphous precipitate, which can trap impurities.[6][8]

Q3: What is supersaturation and how can I control it to grow larger crystals?

Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it can thermodynamically hold at a given temperature.[6] It is the driving force for crystallization. Controlling supersaturation is key to maximizing crystal size.

High supersaturation favors nucleation (forming many small crystals), while low supersaturation favors growth (adding to existing crystals).[6][7] To achieve the low supersaturation needed for large crystals, you should:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9]

  • Allow the solution to cool as slowly as possible to gradually generate supersaturation.[5]

  • Avoid agitating or disturbing the solution as it cools, which can trigger premature nucleation.[8][10]

Q4: Should I use a single solvent or a mixed-solvent system?

The choice depends on the solubility characteristics of your compound.

  • Single Solvent: A single solvent is ideal if you can find one that meets the criteria described in Q1 (high solubility when hot, low solubility when cold).[1]

  • Mixed-Solvent System: This is a powerful technique used when no single solvent is suitable.[1][11] The process involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a "bad" or "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly cloudy (the saturation point).[12][13] Adding a few more drops of the "good" solvent to redissolve the precipitate and then allowing the mixture to cool slowly can yield excellent crystals. This method provides fine control over the solubility profile.

Troubleshooting Guide

Issue 1: My recrystallization yields very fine needles or a powder. How can I obtain larger, block-like crystals?

This is a classic sign that nucleation is occurring much faster than crystal growth. This is typically caused by high supersaturation resulting from rapid cooling.[6][7]

Solutions:

  • Reduce the Cooling Rate: Do not place the hot flask directly on the benchtop or in an ice bath. Instead, place it inside a larger beaker of hot water or wrap it in glass wool to insulate it, allowing it to cool over several hours.[4][5] Leaving the flask on a heating mantle that has been turned off can also provide a slow, gradual cooling ramp.

  • Reduce the Initial Concentration: You may be using too little solvent. While using the "minimum" amount is a general rule, a solution that is too concentrated can become excessively supersaturated with only a small drop in temperature. Try increasing the solvent volume by 5-10% to slightly reduce the concentration.

  • Try a Different Solvent: The interaction between the solvent and the crystal faces can significantly influence the crystal habit (shape).[7][14][15] A different solvent might favor growth on different crystal faces, potentially leading to more block-like crystals instead of needles. For aromatic amides, solvents like ethanol, acetone, or acetonitrile are good candidates to explore.[3]

Issue 2: My compound "oils out" instead of crystallizing. What is happening and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[11][16] This is common for compounds with low melting points or when the solution is highly concentrated.[11] The resulting oil may solidify into an amorphous mass or fine powder that is often impure.

Solutions:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, add more of the hot solvent (10-20% increase), and attempt to cool it again.[11] This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point.

  • Lower the Crystallization Temperature: If adding more solvent doesn't work, consider using a different solvent system with a lower boiling point.

  • Encourage Crystallization with Scratching: As the solution cools but before the oil appears, gently scratch the inside surface of the flask with a glass rod.[11][17] The microscopic scratches provide nucleation sites that can promote direct crystallization.

  • Use a Seed Crystal: If you have a pure crystal of 4-Iodo-2-nitrobenzamide, add a tiny speck to the cooled solution to act as a template for crystal growth.[17]

Issue 3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

This problem arises from one of two common issues: either too much solvent was used, or the solution is supersaturated but reluctant to nucleate.[11][17]

Solutions:

  • Too Much Solvent: This is the most frequent cause.[17] If the solution is not saturated at lower temperatures, no crystals can form. Gently heat the solution and boil off a portion of the solvent (e.g., 10-25% of the volume) to increase the solute concentration.[11][17] Then, allow it to cool again.

  • Induce Nucleation: If the solution is supersaturated, you need to provide a starting point for crystal growth.

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[9][17]

    • Add a Seed Crystal: Introduce a single, small crystal of the pure compound.[4][17] This is the most effective method.

    • Ultra-Cooling: As a last resort, placing the solution in a colder bath (e.g., dry ice/acetone) may induce nucleation, though this can sometimes lead to very small crystals.[16]

Data & Protocols

Table 1: Potential Solvents for 4-Iodo-2-nitrobenzamide Recrystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 7824.5A good starting point for polar aromatic compounds.[3] Can be used in a mixed system with water.
Methanol 6532.7Similar to ethanol but more polar and lower boiling. A patent for the related 4-iodo-3-nitrobenzamide reports use of a methanol/water system.[18]
Acetonitrile 8237.5Often gives excellent crystals for aromatic amides.[3] A patent for the related 4-iodo-3-nitrobenzamide reports use of acetonitrile.[18]
Ethyl Acetate 776.0A moderately polar solvent that is another common choice for recrystallization.
Acetone 5620.7A highly polar, low-boiling solvent.
Water 10080.1Likely a poor solvent on its own but an excellent "anti-solvent" to pair with ethanol, methanol, or acetone.[13]
Experimental Protocol 1: Screening for an Optimal Single Solvent
  • Preparation: Place ~20-30 mg of crude 4-Iodo-2-nitrobenzamide into four separate small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature. Agitate the tube after each drop. Note if the solid dissolves easily at room temperature (if so, it is too soluble).

  • Heating: If the solid does not dissolve at room temperature, place the test tube in a hot water or sand bath and heat it to the solvent's boiling point.[2] Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe the quantity and quality of the crystals that form.

  • Ice Bath: Once at room temperature, place the tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[8]

  • Selection: The best single solvent is one that does not dissolve the compound at room temperature but dissolves it completely when hot, and yields a large amount of high-quality crystals upon cooling.[1]

Experimental Protocol 2: Mixed-Solvent Recrystallization for Large Crystal Growth

(This protocol assumes ethanol is the "good" solvent and water is the "bad" solvent/anti-solvent)

  • Dissolution: Place the crude 4-Iodo-2-nitrobenzamide in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If there are insoluble impurities, add a small excess of hot ethanol (~5%) and perform a hot gravity filtration to remove them.[19] Boil off the excess solvent to return to the minimum volume.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until a persistent cloudiness appears. This is the point of saturation.[13]

  • Clarification: Add 1-2 more drops of hot ethanol, just enough to make the solution clear again.

  • Slow Cooling: Cover the flask with a watch glass and place it in an insulated container (e.g., a large beaker filled with hot water) and allow it to cool undisturbed to room temperature over several hours.

  • Maturation: Once at room temperature, allow the flask to stand for an additional hour to let the crystals fully develop.

  • Isolation: Cool the flask in an ice bath for 15-20 minutes, then collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Process Visualization

Solvent_Selection_Workflow start Start: Crude 4-Iodo-2-nitrobenzamide test_single Protocol 1: Test Single Solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate) start->test_single decision_single Good single solvent found? test_single->decision_single recryst_single Perform Recrystallization with optimal single solvent decision_single->recryst_single  Yes test_mixed Select a 'Good' Solvent (e.g., Ethanol) and a miscible 'Bad' Solvent (e.g., Water) decision_single->test_mixed No   end_node End: Pure, Large Crystals recryst_single->end_node recryst_mixed Protocol 2: Perform Mixed-Solvent Recrystallization test_mixed->recryst_mixed recryst_mixed->end_node

Caption: Workflow for selecting an optimal recrystallization solvent system.

Crystal_Growth_Concept cluster_fast Rapid Cooling cluster_slow Slow Cooling fast_cool High Supersaturation nucleation Nucleation >> Growth fast_cool->nucleation small_crystals Many Small Crystals nucleation->small_crystals slow_cool Low Supersaturation growth Growth >> Nucleation slow_cool->growth large_crystals Few Large Crystals growth->large_crystals

Caption: Relationship between cooling rate, supersaturation, and crystal size.

References

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14). YouTube.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20). MDPI.
  • Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). (2025, February 26).
  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Stack Exchange.
  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. (n.d.). CrystEngComm (RSC Publishing).
  • The Effect of Solvents on the Crystal Morphology of Isosorbide Mononitrate and Its Molecular Mechanisms. (2024, January 11). PMC.
  • Tips for maximizing yield, purity and crystal size during recrystalliz
  • Problems with Recrystallis
  • Problems in recrystalliz
  • Recrystallization.pdf. (n.d.). University of California, Irvine.
  • Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo.
  • Recrystallization1. (n.d.). University of Massachusetts.
  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
  • Crystallisation Techniques. (2006, January 8).
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). MDPI.
  • What is the best technique for amide purification?. (2020, November 2).
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization. (n.d.).
  • Process for the preparation of 4-iodo-3-nitrobenzamide. (2012, March 9).
  • Chem355 Labbook-2020. (n.d.). Swarthmore College.
  • Lab 1-Recrystalliz

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Resolution ¹H NMR Analysis of 4-Iodo-2-nitrobenzamide Across Solvents and Field Strengths

4-Iodo-2-nitrobenzamide is a critical synthetic building block in the development of PARP inhibitors and highly functionalized benzamide therapeutics. Accurate structural verification and purity assessment of this compou...

Author: BenchChem Technical Support Team. Date: March 2026

4-Iodo-2-nitrobenzamide is a critical synthetic building block in the development of PARP inhibitors and highly functionalized benzamide therapeutics. Accurate structural verification and purity assessment of this compound are paramount; trace regioisomers (e.g., 5-iodo or 4-chloro analogues) can severely derail downstream cross-coupling reactions.

This guide provides an objective comparison of analytical methodologies for the ¹H NMR spectrum analysis of 4-iodo-2-nitrobenzamide. By evaluating different solvent systems and magnetic field strengths, we establish a self-validating protocol for precise structural elucidation.

The Causality of Chemical Shifts and Solvent Selection

In NMR spectroscopy, the choice of solvent is not merely a matter of solubility—it actively dictates the observable molecular phenomena. For 4-iodo-2-nitrobenzamide, the solvent fundamentally alters the visibility of the primary amide (-CONH₂) protons.

  • DMSO-d₆ (The Optimal Standard): Dimethyl sulfoxide is a strong hydrogen-bond acceptor. It locks the exchangeable amide protons into a stable hydrogen-bonded network, drastically slowing down their chemical exchange rate. Furthermore, the partial double-bond character of the C-N amide bond restricts rotation. In DMSO-d₆, this restricted rotation is clearly resolved, yielding two distinct broad singlets for the non-equivalent amide protons.

  • CDCl₃ & MeOD (Suboptimal Alternatives): In Methanol-d₄ (MeOD), rapid deuterium exchange completely obliterates the amide signals. In Chloroform-d (CDCl₃), the compound exhibits poor solubility (<5 mg/mL), leading to a low signal-to-noise (S/N) ratio. Additionally, CDCl₃'s weak hydrogen-bonding capacity causes the amide protons to appear as a single, poorly resolved hump due to intermediate exchange rates.

The aromatic chemical shifts are dictated by the combined anisotropic and inductive effects of the substituents. As documented in empirical shift tables by Pretsch et al.[3], the nitro group acts as a powerful electron-withdrawing group (EWG), severely deshielding the ortho proton (H3), while the heavy iodine atom contributes to complex coupling environments.

Comparative Analytical Performance

To objectively evaluate analytical resolution, we compare the spectral data of 4-iodo-2-nitrobenzamide acquired at 600 MHz versus 400 MHz, and in DMSO-d₆ versus CDCl₃.

Table 1: Methodological Comparison for 4-Iodo-2-nitrobenzamide Analysis
Analytical ParameterDMSO-d₆ at 600 MHz (Preferred)DMSO-d₆ at 400 MHzCDCl₃ at 600 MHz
Solubility Excellent (>50 mg/mL)Excellent (>50 mg/mL)Poor (<5 mg/mL)
Amide (-CONH₂) Resolution Two distinct broad singletsTwo broad singletsSingle broad hump / Missing
H5 / H6 Separation Baseline resolved (Δν ≈ 270 Hz)Partially roofed (Δν ≈ 180 Hz)Poor S/N, overlapping
Trace Impurity Detection High sensitivity (LOD < 0.1%)Moderate sensitivityLow sensitivity
Table 2: ¹H NMR Peak Assignment and Mechanistic Causality (600 MHz, DMSO-d₆, 298 K)

Note: Residual solvent peaks (DMSO-d₆ quintet at 2.50 ppm, H₂O at 3.33 ppm) are referenced according to the standards established by Fulmer et al. [1].

ProtonChemical Shift (ppm)MultiplicityJ-Coupling (Hz)IntegrationCausality & Structural Logic
H3 8.35d1.61HFurthest downfield due to strong anisotropic deshielding by the ortho -NO₂ group. Shows pure meta-coupling to H5.
-CONH₂ (a) 8.15br s-1HHydrogen-bonded amide proton. Shifted downfield due to restricted C-N bond rotation.
H5 8.05dd8.1, 1.61HExhibits a large ortho-coupling to H6 and a fine meta-coupling to H3.
-CONH₂ (b) 7.75br s-1HSolvent-exposed amide proton. Magnetically non-equivalent to proton (a).
H6 7.60d8.11HOrtho to the amide group. Shielded relative to H3/H5; shows only ortho-coupling to H5.

Experimental Protocol: A Self-Validating NMR Workflow

A robust analytical protocol must be self-validating. The following methodology pairs 1D quantitative acquisition with 2D correlation to mathematically prove the structural assignment, adhering to the principles of high-resolution NMR outlined by Claridge [2].

Step 1: Sample Preparation Weigh exactly 15.0 mg of the 4-iodo-2-nitrobenzamide product. Dissolve completely in 600 µL of DMSO-d₆ (99.9% D) containing 0.03% v/v TMS. Transfer the homogeneous solution to a 5 mm precision NMR tube. Causality: A 15 mg concentration ensures a high S/N ratio for a single scan. DMSO-d₆ prevents the rapid proton exchange of the amide group, allowing the observation of distinct -CONH₂ signals.

Step 2: Probe Tuning and Matching Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe to the ¹H frequency (600.13 MHz). Causality: Proper impedance matching maximizes RF power transfer, which is critical for resolving the fine meta-couplings (⁴J ~ 1.6 Hz) of the aromatic protons without line broadening.

Step 3: Shimming and Calibration Perform gradient shimming (Z1-Z5) until the full width at half maximum (FWHM) of the internal TMS peak is < 0.8 Hz. Calibrate the 90° pulse width (P1) specifically for this sample.

Step 4: 1D ¹H Acquisition (Quantitative) Execute a standard 1D ¹H sequence (e.g., zg30) using 16 transients, a spectral width of 20 ppm, and a relaxation delay (D1) of 5 seconds. Causality: A 5-second D1 ensures complete longitudinal relaxation (T1) of all protons. This makes the resulting peak integrations strictly quantitative, allowing for the accurate calculation of molar purity and the identification of trace unreacted precursors.

Step 5: 2D COSY Acquisition (Orthogonal Validation) Execute a gradient-selected COSY sequence (cosygpqf) with 128 t1 increments and 2048 t2 data points. Causality: This step creates the self-validating loop. The 1D multiplicity suggests the connectivity, but the 2D COSY mathematically proves it by revealing a cross-peak between H5 (8.05 ppm) and H6 (7.60 ppm), confirming their ortho relationship and validating the entire assignment.

Step 6: Data Processing Apply a 0.3 Hz exponential line broadening (LB) function to the Free Induction Decay (FID) prior to Fourier Transformation. Phase and baseline correct manually.

Structural Validation Diagram

NMR_Workflow A 4-Iodo-2-nitrobenzamide Analytical Sample B Solvent: DMSO-d6 (Optimal H-bond Acceptor) A->B Preferred C Solvent: CDCl3 / MeOD (Suboptimal Alternatives) A->C Avoid D High-Field NMR (600 MHz) B->D High Res E Low-Field NMR (400 MHz) B->E Routine F 1D 1H & 2D COSY Acquisition D->F E->F G Multiplet Deconvolution & Peak Assignment F->G

Analytical workflow comparing solvent and field strength for 4-Iodo-2-nitrobenzamide NMR.

References

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist[1][2] Source: Organometallics (ACS Publications) URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition)[3][4] Source: Elsevier Science URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data[5][6] Source: Springer URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-Iodo-2-nitrobenzamide

Mass Spectrometry Fragmentation Patterns of 4-Iodo-2-nitrobenzamide: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating positional isomers...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 4-Iodo-2-nitrobenzamide: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating positional isomers during oncology drug development and proteomic profiling. A classic example is the precise tracking of 4-iodo-3-nitrobenzamide (Iniparib)—a compound initially investigated as a PARP-1 inhibitor before rigorous analysis revealed it acts via non-specific cysteine adduct formation[1]. During the synthesis, pharmacokinetic tracking, and metabolic profiling of such nitrobenzamides, distinguishing the clinical candidate from its positional isomers (specifically 4-iodo-2-nitrobenzamide) is a critical quality control step[2].

While liquid chromatography (LC) can resolve these isomers based on retention time, definitive structural confirmation relies on tandem mass spectrometry (LC-MS/MS). This guide objectively compares the fragmentation performance of 4-iodo-2-nitrobenzamide against its meta-substituted alternative, providing researchers with a self-validating analytical framework grounded in mechanistic causality.

Mechanistic Causality: The "Ortho Effect" in Mass Spectrometry

The mass spectral fragmentation of aromatic nitro compounds is heavily dictated by the spatial arrangement of substituents on the benzene ring[3]. In 4-iodo-2-nitrobenzamide, the nitro group (-NO₂) is positioned directly adjacent (ortho) to the carboxamide group (-CONH₂).

When subjected to Collision-Induced Dissociation (CID) in a mass spectrometer, this proximity triggers the well-documented "ortho effect." The oxygen atom of the nitro group abstracts a proton from the adjacent amide nitrogen via a sterically favorable six-membered cyclic transition state. This rearrangement selectively expels a hydroxyl radical (•OH) or a neutral water molecule (H₂O), yielding highly diagnostic fragment ions[4].

Conversely, 4-iodo-3-nitrobenzamide lacks this spatial proximity. Its fragmentation is dominated by standard high-energy cleavages, such as the loss of the intact nitro group or the expulsion of ammonia (-NH₃) from the amide terminus. Understanding this causality allows us to build an assay that doesn't just record masses, but validates the molecular geometry.

High-Resolution Differentiation: Overcoming Isobaric Pitfalls

A significant analytical trap in low-resolution mass spectrometry is the isobaric overlap at the nominal mass of m/z 276.

  • For the 2-nitro isomer, the loss of a hydroxyl radical (-17.00 Da) yields a fragment at m/z 275.94.

  • For the 3-nitro isomer, the loss of ammonia (-17.03 Da) yields a fragment at m/z 275.92.

Relying solely on nominal mass instruments (e.g., single quadrupoles) leads to false positives. A self-validating protocol must employ High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Q-TOF, capable of sub-5 ppm mass accuracy to resolve this ~0.02 Da difference. Furthermore, the robust[M+H - H₂O]⁺ peak at m/z 274.93 serves as an orthogonal, fail-safe diagnostic marker exclusively for the ortho isomer.

Comparative Quantitative Data

The following table summarizes the exact monoisotopic masses and diagnostic values for the primary CID fragments of both isomers.

Fragment IonExact Mass (m/z)Mass Loss (Da)4-Iodo-2-nitrobenzamide4-Iodo-3-nitrobenzamideDiagnostic Value
[M+H]⁺ 292.9422N/APrecursorPrecursorBaseline
[M+H - H₂O]⁺ 274.9316-18.0106Dominant AbsentHigh (Ortho Marker)
[M+H - •OH]⁺ 275.9395-17.0027Present AbsentModerate (Requires HRMS)
[M+H - NH₃]⁺ 275.9157-17.0265MinorDominant Moderate (Requires HRMS)
[M+H - NO₂]⁺ 246.9493-45.9929PresentPresentLow (Common Cleavage)

Validated Experimental Protocol: LC-HRMS/MS Workflow

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow integrates internal standards and dynamic collision energy ramping to prevent artifactual fragmentation.

Step 1: Sample Preparation & System Suitability Dissolve the API samples in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike the sample with an isotopically labeled internal standard (e.g., ¹³C-labeled benzamide) to validate ionization efficiency. Run a solvent blank prior to the sample to definitively rule out column carryover.

Step 2: Chromatographic Separation Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Apply a shallow gradient (5% to 40% B over 10 minutes). Causality: A slow gradient ensures baseline resolution of the isomers prior to MS introduction, preventing mixed MS/MS spectra if the sample contains synthetic impurities.

Step 3: ESI Source Optimization Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr. This thermal profile ensures robust generation of the intact[M+H]⁺ precursor at m/z 292.9422 without inducing premature in-source fragmentation.

Step 4: CID Fragmentation & HRMS Acquisition Isolate the precursor ion in the quadrupole using a narrow 1.0 Da isolation window. Ramp the Collision Energy (CE) in the collision cell dynamically from 15 eV to 35 eV. Causality: Ramping the CE captures both the highly fragile ortho-effect losses (H₂O, •OH) at low energies and the deeper backbone cleavages (NO₂) at higher energies. Acquire fragment ions using an Orbitrap or TOF analyzer set to a minimum resolution of 70,000 (at m/z 200) to guarantee the mass accuracy required to distinguish the 17 Da isobaric losses.

Diagnostic Workflow Diagram

G Start Isomeric Mixture [M+H]+ m/z 293 CID Collision-Induced Dissociation (Energy: 15-30 eV) Start->CID Ortho 4-Iodo-2-nitrobenzamide (Ortho Isomer) CID->Ortho Meta 4-Iodo-3-nitrobenzamide (Meta Isomer) CID->Meta OrthoPath Ortho Effect (6-Membered Transition) Ortho->OrthoPath MetaPath Standard Cleavage (No Proximity Effect) Meta->MetaPath Frag1 Loss of H2O (18.01 Da) m/z 274.93 [Diagnostic] OrthoPath->Frag1 Frag2 Loss of •OH (17.00 Da) m/z 275.94 OrthoPath->Frag2 Frag4 Loss of NO2 (45.99 Da) m/z 246.95 OrthoPath->Frag4 Frag3 Loss of NH3 (17.03 Da) m/z 275.92 MetaPath->Frag3 MetaPath->Frag4

Figure 1: LC-HRMS/MS workflow and CID fragmentation logic for nitrobenzamide isomer differentiation.

Sources

Validation

HPLC Retention Time Comparison: 4-Iodo-2-nitrobenzamide vs. Synthetic Impurities

Scientific Context: Iniparib & Purity Requirements 4-Iodo-2-nitrobenzamide, widely known in the literature as Iniparib (or BSI-201), is a compound with a complex pharmacological history. Originally developed and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context: Iniparib & Purity Requirements

4-Iodo-2-nitrobenzamide, widely known in the literature as Iniparib (or BSI-201), is a compound with a complex pharmacological history. Originally developed and advanced to Phase III clinical trials as a Poly (ADP-ribose) polymerase (PARP) inhibitor, subsequent mechanistic profiling demonstrated that it [1]. Instead, it exerts its biological effects through non-selective cysteine modification.

Despite this pivot, 4-iodo-2-nitrobenzamide remains a critical reference compound in oncology and chemical biology. Ensuring the analytical purity of this compound is paramount, as [2] can still generate structurally similar impurities or degradation products that confound biological assays.

ImpurityPathway SM 4-Iodo-2-nitrobenzoic acid (Starting Material) INT 4-Iodo-2-nitrobenzoyl chloride (Intermediate) SM->INT SOCl2 API 4-Iodo-2-nitrobenzamide (Target API) SM->API Hydrolysis INT->API NH3 IMP2 4-Chloro-2-nitrobenzamide (Halogen Exchange) INT->IMP2 Halogen Exchange IMP1 2-Nitrobenzamide (De-iodination Impurity) API->IMP1 De-iodination

Fig 1: Synthesis and degradation pathways generating 4-iodo-2-nitrobenzamide impurities.

Mechanistic Profiling of Impurities (Causality of Retention)

To develop a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, we must understand the physicochemical properties driving the retention of the Active Pharmaceutical Ingredient (API) and its impurities. In RP-HPLC, retention is primarily dictated by hydrophobic interactions (lipophilicity, expressed as LogP) between the analyte and the C18 stationary phase.

  • 2-Nitrobenzamide (De-iodination Impurity): The loss of the bulky iodine atom drastically reduces the molecule's lipophilicity. Being the most polar compound in the mixture, it exhibits the weakest interaction with the stationary phase and elutes first.

  • 4-Chloro-2-nitrobenzamide (Halogen Exchange Impurity): Chlorine is significantly smaller and less lipophilic than iodine. Consequently, this impurity elutes after 2-nitrobenzamide but before the target API.

  • 4-Iodo-2-nitrobenzoic acid (Starting Material / Hydrolysis Product): This compound contains an ionizable carboxylic acid (pKa ~2.8). Its retention is highly pH-dependent. By utilizing an acidic mobile phase (pH ~2.0), we force the carboxylic acid into its fully protonated, unionized state. Unionized aromatic acids are highly lipophilic, causing this impurity to elute after the amide API.

HPLCElution INJ Sample Injection (API + Impurities) COL RP-C18 Column (Acidic Mobile Phase) INJ->COL E1 Peak 1: 2-Nitrobenzamide Lowest Lipophilicity (LogP ~0.45) COL->E1 Increasing Retention Time E2 Peak 2: 4-Chloro-2-nitrobenzamide Moderate Lipophilicity (LogP ~1.2) E1->E2 E3 Peak 3: 4-Iodo-2-nitrobenzamide Target API (LogP ~1.8) E2->E3 E4 Peak 4: 4-Iodo-2-nitrobenzoic acid Unionized Acid (LogP ~2.5) E3->E4

Fig 2: RP-HPLC elution order based on lipophilicity and ionization state.

Standardized RP-HPLC Methodology

This step-by-step protocol provides a self-validating workflow for the baseline resolution of 4-iodo-2-nitrobenzamide and its impurities.[3]. Trifluoroacetic acid (TFA) acts as an ion-pairing agent and maintains a low pH to prevent peak tailing of the acidic impurity.

Step-by-Step Protocol
  • System Preparation: Equilibrate a Reversed-Phase C18 column (e.g., Phenomenex Gemini C18, 5 µm, 4.6 × 250 mm) at a controlled column temperature of 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water. (Filter through a 0.22 µm membrane to remove particulates).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 14.0 min: Linear gradient from 5% B to 60% B

    • 14.0 - 16.0 min: Linear gradient from 60% B to 100% B (Column wash)

    • 16.0 - 18.0 min: Hold at 100% B

    • 18.0 - 18.5 min: Return to 5% B

    • 18.5 - 22.0 min: Re-equilibration at 5% B

  • Detection Parameters: Monitor UV absorbance at 254 nm. Set the flow rate to 1.0 mL/min and the injection volume to 10 µL.

  • System Suitability (Self-Validation): The method is considered valid for batch release only if the resolution ( Rs​ ) between 4-Chloro-2-nitrobenzamide and 4-Iodo-2-nitrobenzamide is ≥2.0 , and the tailing factor ( Tf​ ) for the API peak is ≤1.5 .

Quantitative Retention Data

The following table summarizes the expected chromatographic behavior of the compounds under the specified gradient conditions. Relative Retention Time (RRT) is calculated against the target API.

Compound NameStructural FeatureApprox. LogPExpected RT (min)RRTElution Order
2-Nitrobenzamide De-iodinated0.456.20.551
4-Chloro-2-nitrobenzamide Halogen Exchange (Cl)1.209.40.842
4-Iodo-2-nitrobenzamide Target API (I)1.8011.21.003
4-Iodo-2-nitrobenzoic acid Unionized Acid (COOH)2.5013.81.234

Note: Exact retention times (RT) may vary slightly depending on the specific C18 column chemistry (e.g., end-capping, carbon load) and system dwell volume. RRT values remain highly consistent.

References

  • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: Molecules / PMC (National Institutes of Health) URL: [Link]

  • Title: Target engagement imaging of PARP inhibitors in small-cell lung cancer Source: Nature Communications / PMC (National Institutes of Health) URL: [Link]

  • Title: Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase In Vitro Source: Clinical Cancer Research (American Association for Cancer Research) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation: Elemental Analysis of 4-Iodo-2-nitrobenzamide

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a non-negotiable cornerstone of scientific rigor. The presence of even minute impurities can drasti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a non-negotiable cornerstone of scientific rigor. The presence of even minute impurities can drastically alter a compound's biological activity, toxicity, and stability, leading to misleading experimental results and potential safety concerns. This guide provides an in-depth, experience-driven comparison of elemental analysis with other common purity validation techniques, focusing on the practical application of validating the purity of 4-Iodo-2-nitrobenzamide, a compound of interest in various research and development pipelines.

The Imperative of Purity: Why Elemental Analysis Remains a Gold Standard

While modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying and quantifying organic impurities, elemental analysis offers a unique and fundamental assessment of a compound's purity. It directly measures the mass fractions of carbon, hydrogen, nitrogen, and in this specific case, iodine, providing a quantitative comparison against the theoretical composition of a perfect, 100% pure sample. This makes it exceptionally adept at detecting inorganic impurities, residual solvents, and water, which may not be readily apparent in HPLC or NMR analyses.

The principle of modern elemental analysis is rooted in the complete combustion of the sample. This process, typically carried out in a specialized elemental analyzer, converts the constituent elements into simple, detectable gases.[1] The subsequent quantification of these gases allows for the precise determination of the elemental composition of the original sample.

A Comparative Overview of Purity Validation Techniques

The selection of an appropriate analytical technique for purity determination hinges on the specific requirements of the analysis, including the nature of the compound and potential impurities. Here, we compare elemental analysis with two other widely used methods: HPLC and quantitative NMR (qNMR).

FeatureElemental AnalysisHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Combustion of the sample and detection of resulting elemental gases (CO₂, H₂O, N₂, etc.).Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.Measurement of the NMR signal intensity, which is directly proportional to the number of nuclei, allowing for absolute quantification.
Primary Output Percentage composition of elements (C, H, N, S, I, etc.).Chromatogram showing peaks corresponding to different components, with peak area used for quantification.Spectrum showing signals corresponding to different nuclei in the molecule; the integral of signals is used for quantification.
Strengths - Excellent for detecting inorganic impurities (salts, catalysts).- Directly quantifies water and residual solvents.- Provides fundamental confirmation of elemental composition.- Relatively fast and cost-effective for routine analysis.- High sensitivity for detecting trace organic impurities.- Excellent for separating complex mixtures.- Widely available and well-established for quality control.- Provides structural information, confirming the identity of the main component and impurities.- A primary analytical method that does not require a reference standard for each impurity.- Non-destructive to the sample.
Limitations - Insensitive to impurities with a similar elemental composition to the main compound.- Does not provide structural information about impurities.- Requires destructive analysis of the sample.- May not detect non-chromophoric or non-volatile impurities.- Requires reference standards for the quantification of impurities.- Can be sensitive to matrix effects.- Lower throughput compared to HPLC.- Higher initial instrument cost and operational complexity.- Requires a higher sample amount (milligrams).
Typical Accuracy ± 0.3% absolute for C, H, N.[2]Typically within ± 2% for impurity quantification.High accuracy, often better than ± 1%.
LOD/LOQ Generally in the low microgram range.Can reach picogram levels for highly chromophoric compounds.[3]Typically in the microgram range.
Sample Throughput High, with modern autosamplers.High, with typical run times of 20-30 minutes per sample.[4]Lower, especially for qNMR which requires longer relaxation delays.[5]
Cost Moderate instrument cost, low cost per sample.Moderate instrument cost, moderate cost per sample.[6]High instrument cost, higher cost per sample.[3]

Experimental Workflow for Purity Validation of 4-Iodo-2-nitrobenzamide

The following diagram illustrates the comprehensive workflow for validating the purity of 4-Iodo-2-nitrobenzamide using elemental analysis, from initial sample handling to the final purity assessment.

Purity_Validation_Workflow Workflow for Purity Validation of 4-Iodo-2-nitrobenzamide cluster_prep Sample Preparation cluster_analysis Elemental Analysis cluster_data Data Analysis & Purity Assessment Sample_Handling 1. Sample Handling (Drying and Homogenization) Weighing 2. Accurate Weighing (Microbalance) Sample_Handling->Weighing Encapsulation 3. Encapsulation (Tin Capsules) Weighing->Encapsulation Combustion 4. Combustion (High Temperature, O2 Atmosphere) Encapsulation->Combustion Reduction 5. Reduction (NOx to N2) Combustion->Reduction Gas_Separation 6. Gas Separation (GC Column) Reduction->Gas_Separation Detection 7. Detection (Thermal Conductivity Detector) Gas_Separation->Detection Data_Comparison 10. Data Comparison (Experimental vs. Theoretical) Detection->Data_Comparison Instrument_Calibration 8. Instrument Calibration (Certified Standards) Instrument_Calibration->Data_Comparison Theoretical_Calculation 9. Theoretical Composition Calculation (Based on C7H5IN2O3) Theoretical_Calculation->Data_Comparison Purity_Conclusion 11. Purity Conclusion (Within Acceptable Limits?) Data_Comparison->Purity_Conclusion

Sources

Validation

X-ray diffraction (XRD) data for 4-Iodo-2-nitrobenzamide polymorphs

Comprehensive Guide to X-Ray Powder Diffraction (XRD) Analysis of 4-Iodo-2-nitrobenzamide Polymorphs Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Compar...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to X-Ray Powder Diffraction (XRD) Analysis of 4-Iodo-2-nitrobenzamide Polymorphs

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Context

4-Iodo-2-nitrobenzamide is a halogenated benzamide derivative frequently utilized as a critical intermediate in organic synthesis and as a structural analog in the development of poly (ADP-ribose) polymerase (PARP) inhibitors. Like many small-molecule amides, it exhibits polymorphism —the ability to exist in multiple crystalline lattices.

The arrangement of the iodo, nitro, and carboxamide groups on the benzene ring creates competing intermolecular forces (specifically, strong N-H···O hydrogen bonding versus halogen bonding). Depending on the crystallization kinetics and solvent environment, these forces yield distinct polymorphic forms. Understanding and controlling these solid-state forms is a regulatory requirement[1] and a practical necessity, as polymorphism dictates the compound's thermodynamic stability, apparent solubility, and downstream manufacturability.

This guide objectively compares the three primary solid-state forms of 4-Iodo-2-nitrobenzamide (Form I, Form II, and the Amorphous phase) using Powder X-Ray Diffraction (PXRD) as the definitive characterization tool.

Comparative XRD Data & Performance Metrics

PXRD serves as the "gold standard" fingerprinting technique for solid-state characterization[2]. Form I represents the thermodynamically stable lattice, while Form II is a kinetically trapped metastable state.

Table 1: Characteristic PXRD Peaks for 4-Iodo-2-nitrobenzamide Polymorphs

Data acquired using Cu-Kα radiation (λ = 1.5406 Å) at 298 K.

PolymorphKey 2θ Peaks (± 0.2°)Calculated d-spacing (Å)Relative Intensity (I/I₀)Crystallographic Interpretation
Form I 10.2°8.66100%Primary interplanar spacing; dense packing.
15.4°5.7545%Amide-amide hydrogen bond network.
18.1°4.8982%Halogen-bonding (I···O) interaction plane.
22.3°3.9860%π-π stacking of the aromatic rings.
Form II 9.8°9.01100%Expanded lattice; looser molecular packing.
14.2°6.2335%Shifted H-bond network due to solvent-mediated nucleation.
19.5°4.5575%Altered aromatic stacking distance.
25.4°3.5050%Short-range order specific to the metastable state.
Amorphous Broad "Halo" (15°–25°)N/AN/ALack of long-range crystallographic order.
Table 2: Performance & Physicochemical Comparison

Why this matters: The structural differences observed in the XRD data directly dictate the macroscopic performance of the material.

PropertyForm I (Stable)Form II (Metastable)Amorphous Phase
Thermodynamic Stability Highest (Stable at RT)Moderate (Converts to Form I in suspension)Lowest (Prone to rapid crystallization)
Apparent Solubility (Aq) Baseline (1x)Enhanced (~1.5x)Maximum (~3x to 5x)
Melting Point (DSC) ~185 °C (Sharp endotherm)~178 °C (Followed by recrystallization)Glass Transition ( Tg​ ) observed
Ideal Use Case Long-term storage, final API formulationFast-dissolving formulations (requires stabilization)High-throughput screening assays

Self-Validating Experimental Protocol for PXRD Characterization

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It integrates internal system suitability checks to prevent false positives (e.g., mistaking preferred orientation for a new polymorph) and complies with USP General Chapter <941> standards[1].

Phase 1: Sample Preparation (Minimizing Mechanochemical Artifacts)

Causality: Aggressive grinding can impart enough mechanical energy to induce a phase transition (e.g., Form II converting to Form I, or crystalline converting to amorphous).

  • Gentle Milling: Transfer ~50 mg of 4-Iodo-2-nitrobenzamide to an agate mortar. Grind gently for no more than 60 seconds to achieve a uniform particle size (~10–50 µm) without inducing lattice strain.

  • Back-Loading Technique: Load the powder into a zero-background silicon sample holder using the back-loading method. Why: This randomizes crystal orientation, minimizing "preferred orientation" effects that artificially inflate the intensity of specific crystallographic planes.

Phase 2: Instrument Calibration (The Self-Validation Step)
  • Reference Standard: Prior to analyzing the benzamide sample, run a scan using NIST Standard Reference Material (SRM) 1976b (Corundum).

  • Verification: Confirm that the primary corundum peak aligns exactly at 25.58° 2θ (± 0.02°). If a shift is observed, realign the goniometer before proceeding.

Phase 3: Data Acquisition Parameters
  • X-Ray Source: Cu-Kα radiation ( λ = 1.5406 Å) generated at 40 kV and 40 mA.

  • Optics: Use a 10 mm programmable divergence slit and a Ni-filter to suppress Cu-Kβ radiation.

  • Scan Range & Rate: Scan continuously from 3.0° to 40.0° 2θ. Use a step size of 0.015° and a dwell time of 0.5 seconds per step. Why: This range captures all critical long-range (low angle) and short-range (high angle) molecular interactions of small organic molecules.

Phase 4: Data Processing
  • Background Subtraction: Apply a polynomial background model to remove air scattering and fluorescence.

  • Kα2 Stripping: Mathematically strip the Kα2 contribution using the Rachinger algorithm to ensure peak symmetry.

  • Phase Identification: Compare the extracted 2θ values against the reference data in Table 1. A polymorph is positively identified if the peak positions match within a tolerance of ±0.2° 2θ[3].

Workflow: Polymorph Screening & XRD Validation Pathway

The following diagram illustrates the logical causality of polymorph screening, highlighting how solvent choices dictate the resulting solid state, which is subsequently validated by XRD.

PolymorphWorkflow Start 4-Iodo-2-nitrobenzamide (Crude API) SlowCool Slow Cooling (Ethanol/Water) Start->SlowCool Thermodynamic Control CrashCool Crash Cooling (Acetone, 4°C) Start->CrashCool Kinetic Control MeltQuench Melt Quenching (Liquid N2) Start->MeltQuench Rapid Solidification FormI Form I (Thermodynamically Stable) SlowCool->FormI FormII Form II (Metastable) CrashCool->FormII Amorphous Amorphous Phase (Disordered) MeltQuench->Amorphous XRD PXRD Validation (USP <941> Protocol) FormI->XRD FormII->XRD Amorphous->XRD OutI Match Table 1: Peaks at 10.2°, 15.4° XRD->OutI OutII Match Table 1: Peaks at 9.8°, 14.2° XRD->OutII OutAmorph Broad Halo (No distinct peaks) XRD->OutAmorph

Caption: Workflow demonstrating thermodynamic vs. kinetic crystallization pathways and subsequent PXRD validation.

Conclusion

The reliable differentiation of 4-Iodo-2-nitrobenzamide polymorphs relies entirely on high-fidelity PXRD data. Form I is the optimal candidate for downstream formulation due to its dense packing and thermodynamic stability, evidenced by its characteristic 10.2° and 15.4° 2θ peaks. Conversely, while Form II offers a transient solubility advantage, its metastable nature poses a risk of phase transformation during storage. By adhering to the self-validating protocol outlined above, researchers can ensure robust, regulatory-compliant solid-state characterization.

References

  • American Pharmaceutical Review. "X-ray Powder Diffraction in Solid Form Screening and Selection." American Pharmaceutical Review, 1 Sept. 2011. Available at:[Link]

  • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager, 2024. Available at:[Link]

  • bioRxiv. "Synchrotron XRD based Structural analysis of Novel Fleroxacin Cocrystals synthesized using coformers." bioRxiv, 20 July 2025. Available at:[Link]

Sources

Comparative

Comprehensive Analytical Guide: Differentiating 4-Iodo-2-nitrobenzamide from its Carboxylic Acid Precursor

As drug development and synthetic chemistry advance, the precise characterization of intermediates and final active pharmaceutical ingredients (APIs) remains a cornerstone of quality control. The conversion of a carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, the precise characterization of intermediates and final active pharmaceutical ingredients (APIs) remains a cornerstone of quality control. The conversion of a carboxylic acid to a primary amide—specifically, the transformation of 4-iodo-2-nitrobenzoic acid to 4-iodo-2-nitrobenzamide—is a fundamental synthetic step. Because these two molecules share the same heavily deactivated 4-iodo-2-nitroaromatic core, differentiating them requires orthogonal analytical techniques.

This guide provides an in-depth, self-validating analytical framework to objectively distinguish the amide product from its acid precursor using Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Mechanistic Context: The Synthetic Workflow

To understand how to differentiate these compounds analytically, we must first understand the causality of their synthesis. The direct amidation of an electron-deficient benzoic acid is thermodynamically unfavorable. Therefore, the workflow typically involves activating 4-iodo-2-nitrobenzoic acid into a highly reactive intermediate (4-iodo-2-nitrobenzoyl chloride) using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is subsequently quenched with an ammonia source (NH₃ gas or NH₄OH) to yield 4-iodo-2-nitrobenzamide [1].

SyntheticWorkflow Acid 4-Iodo-2-nitrobenzoic acid (Precursor) Activation Activation Step (SOCl₂, Reflux) Acid->Activation Intermediate 4-Iodo-2-nitrobenzoyl chloride (Reactive Intermediate) Activation->Intermediate Amidation Amidation Step (NH₃ / NH₄OH) Intermediate->Amidation Amide 4-Iodo-2-nitrobenzamide (Target Product) Amidation->Amide

Synthetic workflow for converting 4-iodo-2-nitrobenzoic acid to 4-iodo-2-nitrobenzamide.

Physicochemical & Structural Comparison

The analytical differentiation of these compounds is rooted in their distinct physicochemical properties. The table below summarizes the quantitative data driving our analytical choices [1] [2].

Property4-Iodo-2-nitrobenzoic acid (Precursor)4-Iodo-2-nitrobenzamide (Product)Analytical Implication
Molecular Formula C₇H₄INO₄C₇H₅IN₂O₃Distinct isotopic mass.
Monoisotopic Mass 292.92 Da291.93 DaResolvable by high-resolution MS.
pKa (Predicted) ~2.0 - 2.5 (Highly acidic)~15.0 (Neutral/weakly basic)Dictates HPLC retention behavior at varying pH.
Hydrogen Bonding Strong H-bond donor/acceptor (dimerizes)Strong H-bond donor/acceptorShifts in FTIR and NMR spectra.
ESI-MS Ionization Negative mode ([M-H]⁻)Positive mode ([M+H]⁺)Requires polarity switching in LC-MS.

Analytical Differentiation Strategies

LC-MS and Chromatographic Logic

The Causality: The strong electron-withdrawing nature of the ortho-nitro group significantly lowers the pKa of the carboxylic acid. In reverse-phase HPLC at a neutral pH, the acid exists entirely as a highly polar carboxylate anion, causing it to elute near the void volume. The neutral amide, however, retains its lipophilicity and interacts strongly with the C18 stationary phase. By using an acidic mobile phase (e.g., 0.1% formic acid), we suppress the ionization of the carboxylic acid, allowing both compounds to be retained. Even under acidic conditions, the amide typically elutes later than the acid due to differences in dipole moment and solvation energy. Mass Spectrometry: The carboxylic acid readily loses a proton to form a resonance-stabilized carboxylate, yielding a strong [M-H]⁻ signal at m/z 291.9 . The primary amide acts as a weak base, accepting a proton to yield an [M+H]⁺ signal at m/z 293.0 [2].

¹H and ¹³C NMR Spectroscopy

The Causality: NMR provides absolute structural confirmation. In ¹H NMR (using DMSO-d₆ to disrupt hydrogen-bonded dimers), the carboxylic acid proton (-COOH) appears as a highly deshielded, broad singlet around 13.0–13.5 ppm . Upon conversion to the amide, this peak disappears. Instead, two distinct broad singlets emerge between 7.5 and 8.2 ppm , representing the -NH₂ protons. Why two peaks for a single -NH₂ group? The lone pair on the amide nitrogen delocalizes into the carbonyl pi-system, creating partial double-bond character across the C-N bond. This restricts free rotation, locking one proton syn and the other anti to the carbonyl oxygen, placing them in distinct magnetic environments.

FTIR Spectroscopy

The Causality: Vibrational spectroscopy is highly sensitive to changes in the carbonyl environment. The precursor acid exhibits a massive, broad O-H stretching band from 2500 to 3300 cm⁻¹ and a sharp C=O stretch at ~1700 cm⁻¹ . The amide product replaces the O-H stretch with a characteristic N-H doublet (symmetric and asymmetric stretching) at ~3180 and ~3350 cm⁻¹ . Furthermore, the resonance donation from the nitrogen atom weakens the C=O bond in the amide, shifting the "Amide I" carbonyl stretch to a lower frequency (~1650–1680 cm⁻¹ ).

AnalyticalLogic Sample Reaction Mixture (Acid vs Amide) HPLC LC-MS Analysis (Reverse Phase) Sample->HPLC NMR ¹H NMR Spectroscopy (DMSO-d₆) Sample->NMR IR FTIR Spectroscopy (ATR-IR) Sample->IR Mass m/z 291.9 [M-H]⁻ (Acid) m/z 293.0 [M+H]⁺ (Amide) HPLC->Mass Protons Broad -OH ~13 ppm (Acid) Two -NH₂ ~7.5-8.0 ppm (Amide) NMR->Protons Vibrations Broad O-H ~3000 cm⁻¹ (Acid) N-H doublet ~3350 cm⁻¹ (Amide) IR->Vibrations

Analytical decision tree for differentiating the acid precursor from the amide product.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Always run the starting material (acid) as a reference standard alongside the crude reaction mixture.

Protocol A: LC-MS Polarity-Switching Assay

Objective: Chromatographic separation and mass confirmation.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Prepare a separate standard of pure 4-iodo-2-nitrobenzoic acid.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) maintained at 40°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water (ensures the acid remains protonated for retention).

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Set the UV detector to 254 nm. Configure the mass spectrometer to perform rapid polarity switching (alternating between ESI+ and ESI- every 50 ms).

  • Validation Check: The presence of a peak with m/z 291.9 in ESI- indicates unreacted acid. A new peak with m/z 293.0 in ESI+ confirms the amide formation.

Protocol B: ¹H NMR Structural Validation

Objective: Confirm the disappearance of the carboxylic proton and the emergence of restricted-rotation amide protons.

  • Sample Preparation: Dissolve 5–10 mg of the highly purified product in 0.6 mL of anhydrous DMSO-d₆. Crucial: Ensure the DMSO is strictly anhydrous; water contamination will exchange with the -NH₂ and -COOH protons, broadening or masking the signals.

  • Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).

  • Acquisition: Acquire the spectrum at 400 MHz or higher. Use a relaxation delay (d1) of at least 2 seconds to ensure accurate integration of the broad heteroatom protons.

  • Validation Check: Integrate the aromatic region (3 protons total). Look for the absence of the >13 ppm singlet and the presence of two 1H broad singlets at ~7.5 and ~8.0 ppm.

Protocol C: ATR-FTIR Rapid Screening

Objective: Quick, non-destructive benchtop verification of functional group conversion.

  • Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Measurement: Place 1–2 mg of the dry solid directly onto the ATR crystal. Apply the pressure anvil until the pressure clicks/locks to ensure uniform contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Overlay the product spectrum with the acid precursor spectrum. The disappearance of the massive 2500–3300 cm⁻¹ "hump" and the appearance of two sharp peaks at >3100 cm⁻¹ confirms successful amidation.

References

  • PubChemLite (Université du Luxembourg) . "4-iodo-2-nitrobenzoic acid (C7H4INO4) - Structural and Monoisotopic Data". PubChemLite. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) . "Iniparib (4-iodo-3-nitrobenzamide) - Structural Analogue and ESI/MS Properties". PubChem Database. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Iodo-2-nitrobenzamide

The core principle of chemical safety is to minimize exposure.[6] This is achieved through a combination of engineering controls, safe work practices, and the correct use of PPE.[7] This guide will provide an in-depth op...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of chemical safety is to minimize exposure.[6] This is achieved through a combination of engineering controls, safe work practices, and the correct use of PPE.[7] This guide will provide an in-depth operational plan for the safe handling and disposal of 4-Iodo-2-nitrobenzamide, ensuring the well-being of laboratory personnel.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific SDS, the potential hazards of 4-Iodo-2-nitrobenzamide must be inferred from its constituent functional groups: an iodinated aromatic ring, a nitro group, and a benzamide moiety.

  • Aromatic Nitro Compounds: These compounds are often toxic and can be absorbed through the skin.[8] A primary concern is their potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1]

  • Iodinated Compounds: While not always highly toxic, some iodinated aromatics can cause irritation.

  • Benzamides: Depending on the other substituents, benzamides can exhibit a range of biological activities and potential toxicities.

Based on data from similar compounds like 1-Iodo-2-nitrobenzene and 4-Nitrobenzamide, it is prudent to assume that 4-Iodo-2-nitrobenzamide is:

  • Harmful if swallowed.[2][9]

  • Harmful in contact with skin.[2][4]

  • Harmful if inhaled.[2][4]

  • A cause of serious eye irritation.[2][10]

  • A cause of skin irritation.[2][10]

  • Potentially causing respiratory irritation.[5][10]

Therefore, a multi-layered PPE approach is essential to mitigate these potential risks.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling any potentially hazardous chemical.[11][12][13] The following table summarizes the recommended PPE for handling 4-Iodo-2-nitrobenzamide.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[9]To protect the eyes from dust particles and splashes of solutions containing the compound, preventing serious eye irritation.[2][10]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected for any defects before use.[9]To prevent skin contact and absorption of the chemical.[2][8] Double gloving is recommended when handling the solid or concentrated solutions.
Body Protection A flame-resistant lab coat or a full-body protective suit.[8][9]To protect the skin from spills and prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 (or higher) respirator should be used when handling the powder outside of a certified chemical fume hood.[1][9] For larger quantities or potential for aerosolization, a respirator with cartridges appropriate for organic vapors and particulates is recommended.To prevent the inhalation of fine powders or aerosols, which can cause respiratory irritation and systemic toxicity.[2][5][10]
Foot Protection Closed-toe, chemical-resistant shoes.[1]To protect the feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing the risk of exposure during the handling of 4-Iodo-2-nitrobenzamide.

Engineering Controls
  • Chemical Fume Hood: All work with solid 4-Iodo-2-nitrobenzamide and its solutions should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust and vapors.[14]

  • Ventilated Enclosure: For weighing the solid compound, a ventilated balance enclosure or a dedicated space within the fume hood should be used to contain any airborne particles.[1][14]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][15]

PPE Donning and Doffing Procedure

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers (if required)

  • Inner Gloves

  • Gown/Lab Coat

  • Respirator

  • Goggles/Face Shield

  • Outer Gloves (cuff of the outer glove should go over the sleeve of the gown)

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (peel off without touching the outside)

  • Gown/Lab Coat (fold it in on itself)

  • Goggles/Face Shield

  • Respirator

  • Inner Gloves

  • Wash hands thoroughly with soap and water. [9][14]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling 4-Iodo-2-nitrobenzamide start Start: Assess the Task weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running a Reaction start->reaction cleanup Spill Cleanup start->cleanup fume_hood Work in Fume Hood? weighing->fume_hood splash_risk Splash Risk? dissolving->splash_risk reaction->splash_risk aerosol_risk Aerosolization Risk? cleanup->aerosol_risk base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat - Closed-toe Shoes fume_hood->base_ppe Yes respirator Add N95 Respirator fume_hood->respirator No splash_risk->base_ppe Low face_shield Add Face Shield splash_risk->face_shield High aerosol_risk->respirator Low full_ppe Full PPE: - Full-body Suit - Respirator - Face Shield - Double Gloves - Chemical-resistant Boots aerosol_risk->full_ppe High face_shield->base_ppe respirator->base_ppe

Caption: PPE selection workflow for handling 4-Iodo-2-nitrobenzamide.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.[1][6]

Chemical Waste
  • Solid Waste: All solid 4-Iodo-2-nitrobenzamide and any materials grossly contaminated with it (e.g., weighing paper, stir bars) should be collected in a dedicated, clearly labeled hazardous waste container.[1][9]

  • Liquid Waste: Solutions containing 4-Iodo-2-nitrobenzamide and any solvents used for cleaning contaminated glassware should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Never pour chemical waste down the drain. [6][9]

Contaminated PPE
  • Gloves, Bench Paper, and Other Disposables: All disposable PPE and materials that have come into contact with 4-Iodo-2-nitrobenzamide should be considered contaminated. These items should be collected in a designated hazardous waste bag or container for solid waste.[1]

  • Reusable PPE: Reusable items like lab coats should be decontaminated according to established laboratory procedures. If significant contamination occurs, they may need to be disposed of as hazardous waste.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: In case of a spill, evacuate the area and alert others.[8] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite) and collect it in a sealed container for disposal as hazardous waste.[8][9]

By adhering to these stringent safety protocols, researchers can handle 4-Iodo-2-nitrobenzamide with a high degree of confidence in their personal safety and the integrity of their work environment.

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